2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Description
Properties
IUPAC Name |
2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACFHHMQICTXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261003 | |
| Record name | 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171346-87-5 | |
| Record name | 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171346-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Summary
Target Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS: N/A (Analogous to Alpidem/Zolpidem intermediates) Molecular Formula: C15H15N3 Core Scaffold: Imidazo[1,2-a]pyridine[1][2][3][4][5][6][7][8][9][10]
This technical guide outlines the synthesis of the primary amine derivative of the 2-phenylimidazo[1,2-a]pyridine scaffold. This specific pharmacophore is a structural analog of known GABA-A receptor agonists such as Zolpidem and Alpidem . The ethylamine side chain at the C3 position is a critical "tryptamine-like" motif often explored in medicinal chemistry for CNS activity.
This guide presents two distinct synthetic pathways:
-
The "Classic" Nitrile Route: A scalable, industrial-standard approach utilizing Mannich chemistry and cyanide displacement. High reliability but requires hazardous reagent handling.
-
The "Green" Nitroaldol Route: A modern alternative utilizing Vilsmeier-Haack formylation and the Henry reaction. Avoids cyanide and methyl iodide, offering a safer safety profile.
Retrosynthetic Analysis
To access the target C3-ethylamine derivative, we disconnect at the ethylene bridge. The most logical precursors are the C3-acetonitrile (via nucleophilic displacement) or the C3-nitrovinyl moiety (via condensation). Both converge on the stable 2-phenylimidazo[1,2-a]pyridine core.
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target.
Route A: The "Classic" Nitrile Displacement Protocol
Best for: Scalability, reliability, and historical precedent in drug manufacturing (Zolpidem route).
Phase 1: Core Synthesis
Reaction: Condensation of 2-aminopyridine with
-
Reagents: 2-Aminopyridine (1.0 eq),
-Bromoacetophenone (1.0 eq), NaHCO (1.2 eq). -
Solvent: Ethanol or Acetone.[10]
-
Protocol:
-
Dissolve 2-aminopyridine (9.4 g, 100 mmol) in ethanol (100 mL).
-
Add
-bromoacetophenone (19.9 g, 100 mmol) portion-wise. -
Reflux the mixture for 4–6 hours.
-
Cool to room temperature. The HBr salt may precipitate.[10]
-
Neutralize with saturated aqueous NaHCO
until pH ~8. -
Extract with Ethyl Acetate (3 x 50 mL), dry over MgSO
, and concentrate. -
Purification: Recrystallization from ethanol/water yields the core product as a white solid.
-
Phase 2: Mannich Reaction (Aminomethylation)
Reaction: Introduction of the dimethylaminomethyl group at C3.
-
Reagents: 37% Formaldehyde (aq), 40% Dimethylamine (aq), Acetic Acid.
-
Protocol:
-
Dissolve the core (10 mmol) in glacial acetic acid (15 mL).
-
Add 40% dimethylamine (15 mmol) and 37% formaldehyde (15 mmol).
-
Stir at 50°C for 2 hours.
-
Pour into ice water and basify with NaOH.
-
Extract with DCM.[3] The product is the 3-(dimethylaminomethyl) derivative.
-
Phase 3: Quaternization & Cyanation
Reaction: Conversion of the amine to a leaving group, then displacement with cyanide.
-
Reagents: Methyl Iodide (MeI), Sodium Cyanide (NaCN).
-
Protocol:
-
Quaternization: Dissolve the Mannich base in acetone. Add MeI (1.1 eq) at 0°C. The quaternary ammonium salt will precipitate immediately. Filter and dry.
-
Cyanation: Suspend the salt in refluxing ethanol/water (1:1). Add NaCN (1.5 eq). Reflux for 2–4 hours.
-
Workup: CAUTION (HCN risk). Cool, dilute with water, extract with DCM. Wash organic layer with bleach (to destroy residual cyanide).
-
Product: 2-phenylimidazo[1,2-a]pyridine-3-acetonitrile.
-
Phase 4: Reduction to Ethylamine
Reaction: Reduction of the nitrile to the primary amine.[11]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Raney Nickel/H . -
Protocol (LiAlH
method):-
Suspend LiAlH
(2.0 eq) in anhydrous THF under Argon at 0°C. -
Add the nitrile (dissolved in THF) dropwise.
-
Allow to warm to RT and reflux for 3 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate, dry filtrate over Na
SO . -
Isolation: Evaporate solvent to yield the crude amine. Purify via column chromatography (DCM:MeOH:NH
).
-
Route B: The "Green" Nitroaldol Alternative
Best for: Safety (avoids cyanide/MeI), academic research, and smaller scale synthesis.
Phase 1: Vilsmeier-Haack Formylation
Reaction: Introduction of an aldehyde at C3.
-
Reagents: POCl
, DMF. -
Protocol:
-
Cool DMF (5 eq) to 0°C. Add POCl
(1.5 eq) dropwise to form the Vilsmeier reagent. -
Add 2-phenylimidazo[1,2-a]pyridine (1.0 eq) dissolved in DMF.
-
Heat to 60–80°C for 3 hours.
-
Pour into ice/water and neutralize with Na
CO . -
Filter the precipitate (3-formyl derivative).
-
Phase 2: Henry Reaction (Nitroaldol)
Reaction: Condensation with nitromethane to form the nitrovinyl linker.
-
Reagents: Nitromethane, Ammonium Acetate (NH
OAc). -
Protocol:
-
Dissolve the aldehyde (10 mmol) in Nitromethane (10 mL) (acts as solvent and reagent).
-
Add NH
OAc (5 mmol). -
Reflux for 2–4 hours.
-
Cool and filter the yellow/orange precipitate (Nitrovinyl derivative).
-
Phase 3: Reduction
Reaction: Reduction of the alkene and nitro group simultaneously.
-
Reagents: LiAlH
(excess). -
Protocol:
-
Similar to the nitrile reduction, but requires more equivalents of hydride (4–6 eq) to reduce both the double bond and the nitro group.
-
Reflux in THF is essential to ensure full reduction to the saturated amine.
-
Comparative Process Data
| Parameter | Route A (Nitrile) | Route B (Nitroaldol) |
| Step Count | 4 Steps (from Core) | 3 Steps (from Core) |
| Overall Yield | High (40–60%) | Moderate (30–50%) |
| Safety Profile | Low (Uses MeI, NaCN) | High (Avoids highly toxic reagents) |
| Scalability | Excellent (Industrial standard) | Good (Solvent volume limits) |
| Purification | Crystallization possible | Chromatography often required |
Analytical Profile
Expected Data for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine:
-
1H NMR (400 MHz, CDCl3):
- 8.0–8.5 (d, 1H, H-5 of pyridine ring).
- 7.2–7.8 (m, aromatic protons).
-
3.1–3.3 (t, 2H, Ar-CH
-). -
2.9–3.1 (t, 2H, -CH
-NH ). -
1.5–2.0 (br s, 2H, -NH
).
-
Mass Spectrometry (ESI+):
-
[M+H]+ calc: 238.13
-
Significant fragment: Loss of NH
(M-17).
-
Workflow Visualization
Figure 2: Forward synthesis workflow comparing the Nitrile and Nitroaldol routes.
References
-
Core Synthesis: One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (NIH). Link
-
Zolpidem/Alpidem Intermediates: Process for the preparation of 2-phenyl-imidazo[1,2-a]pyridine-3-acetamides. (Google Patents, EP1172364B1). Link
-
Vilsmeier-Haack Route: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[3] (Acta Crystallographica).[12] Link
-
Nitroaldol Precedents: Henry reaction (Nitroaldol) - General Mechanisms and Applications. (Wikipedia/Organic Chemistry Portal). Link
-
Reduction of Nitriles: Electrochemical reduction of acetonitrile to ethylamine.[11] (Nature Communications/NIH). Link
Sources
- 1. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physicochemical Characterization of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine: A Technical Guide
Topic: Physicochemical Properties of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and DMPK Researchers[1]
Executive Summary
The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally analogous to the anxiolytic/hypnotic drug Zolpidem and the anxiolytic Alpidem , this primary amine intermediate serves as a pivotal node for Structure-Activity Relationship (SAR) exploration at the GABA-A receptor benzodiazepine binding site.[1]
This guide provides a rigorous analysis of its physicochemical behavior, focusing on its dual-ionization profile , pH-dependent solubility , and lipophilicity .[1] It moves beyond static data to provide the causality required for rational drug design and formulation.[1]
Molecular Architecture & Electronic Properties[1][2]
Understanding the electronic distribution of the imidazo[1,2-a]pyridine core is a prerequisite for predicting reactivity and solubility.
Structural Components
-
Core: Imidazo[1,2-a]pyridine (fused 5,6-bicyclic aromatic system).[1]
-
C2-Substituent: Phenyl ring (Lipophilic anchor, π-π stacking potential).[1]
-
C3-Substituent: Ethylamine chain (Basic center, H-bond donor/acceptor).[1]
Computed Physicochemical Profile
Table 1: Consensus Molecular Descriptors
| Property | Value (Approx.) | Significance |
| Molecular Weight | 237.30 g/mol | Fragment-like; high ligand efficiency potential.[1] |
| TPSA | ~41 Ų | Excellent range for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų).[1] |
| H-Bond Donors | 2 (NH₂) | Primary amine offers derivatization points.[1] |
| H-Bond Acceptors | 2 (Ring N + Chain N) | Critical for receptor binding and solubility.[1] |
| Rotatable Bonds | 3 | Moderate flexibility; conformational entropy penalty upon binding is low.[1] |
Ionization Constants (pKa) & Speciation
This molecule exhibits amphiprotic behavior with two distinct basic centers.[1] Understanding the specific pKa values of these centers is the most critical factor for extraction, purification, and formulation.
The Dual-Basicity Model
-
Site A (Aliphatic Amine): The primary amine on the ethyl chain is the strongest base.[1]
-
Site B (Imidazo-Nitrogen): The bridgehead nitrogen (N1) is weakly basic.[1]
Visualization of Ionization Pathways
The following diagram illustrates the protonation states across the pH scale.
Figure 1: Speciation diagram showing the transition from dicationic to neutral forms. Note that at physiological pH (7.4), the molecule exists primarily as a monocation.
Lipophilicity (LogP vs. LogD)
For CNS-targeted drugs, the distribution coefficient (LogD) at physiological pH is more relevant than the intrinsic lipophilicity (LogP).
-
Intrinsic LogP (Neutral form): Estimated at 2.5 – 2.8 .[1] This suggests good membrane permeability if the molecule is uncharged.[1]
-
LogD (pH 7.4): Because the primary amine is ionized at pH 7.4, the effective lipophilicity drops significantly.
-
Estimated LogD:0.5 – 1.0 .
-
Implication: While the cation is soluble, it may require active transport or specific formulation strategies to cross the BBB efficiently, or reliance on the small fraction of neutral species present at equilibrium.
-
Solubility Profile & The "Solubility Cliff"
The solubility of this compound is strictly pH-dependent.[1]
-
Acidic Media (pH 1-4): Highly soluble (>10 mg/mL) due to the formation of the di-hydrochloride salt.[1]
-
Neutral Media (pH 7): Moderate solubility.[1] The monocation prevents aggregation, but the hydrophobic phenyl-imidazo core limits solvation.[1]
-
Basic Media (pH > 10): Solubility Cliff. As the pH approaches the pKa of the primary amine (~10), the molecule becomes neutral and highly lipophilic.
Experimental Protocols
To validate these properties in-house, use the following self-validating protocols.
Protocol: Potentiometric pKa Determination (Cosolvent Method)
Why this method? The neutral form is likely insoluble in pure water, causing electrode fouling. A cosolvent (Methanol/Water) extrapolation is required.[1]
Reagents:
-
0.1 M HCl and 0.1 M KOH (standardized).[1]
-
HPLC-grade Methanol.[1]
-
KCl (ionic strength adjuster).[1]
Workflow:
-
Preparation: Dissolve 5 mg of compound in 20 mL of varying MeOH/Water ratios (30%, 40%, 50%, 60% MeOH).
-
Titration: Acidify to pH 2.0 with HCl. Titrate with KOH to pH 12.0 under N₂ atmosphere (to exclude CO₂).
-
Data Processing: Calculate pKa at each %MeOH using the Bjerrum difference plot.
-
Extrapolation: Plot pKa vs. %MeOH (Yasuda-Shedlovsky plot) and extrapolate to 0% organic solvent to find the aqueous pKa.
Workflow Visualization
Figure 2: Workflow for determining aqueous pKa using the cosolvent extrapolation method.
Biological & Safety Implications
Blood-Brain Barrier (BBB) Permeability
The imidazo[1,2-a]pyridine scaffold is a proven CNS-penetrant (e.g., Zolpidem).[1] However, the primary amine in this intermediate is a liability for passive diffusion due to high ionization.
-
Strategy: In drug development, this amine is typically capped (acylated or alkylated) to remove the positive charge, raising the LogD to ~2.5 and facilitating BBB transport.
Stability[4]
-
Oxidative Stability: The electron-rich imidazole ring is susceptible to oxidation.[1] Store under inert gas (Argon) at -20°C.
-
Photostability: Imidazo[1,2-a]pyridines are often fluorophores and can degrade under UV light.[1] Amber glassware is mandatory.[1]
References
-
Scaffold Synthesis & Properties
- Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry.
-
[1]
-
pKa Determination Methodology
-
GABA-A Receptor Ligand SAR
-
Chemical Data & Safety
Sources
Technical Characterization Guide: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
[1][2]
Executive Summary
Target Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Chemical Class: Imidazo[1,2-a]pyridine (Bioisostere of Indole/Tryptamine) Primary Application: Medicinal Chemistry (GPCR Ligands, TSPO modulators, GABA-A alpha-subunit selective agonists).[1][2][3]
This technical guide outlines the structural characterization, purity profiling, and spectroscopic validation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine .[1] Structurally, this molecule represents a "nitrogen-bridgehead" analog of tryptamine, where the indole core is replaced by the imidazo[1,2-a]pyridine scaffold.[2][3] This modification alters basicity, lipophilicity, and metabolic stability while retaining the ethylamine pharmacophore essential for monoaminergic receptor binding.[2][3]
The guide prioritizes self-validating protocols , ensuring that spectral data (NMR, MS) and separation science (HPLC) mutually confirm the identity and purity of the synthesized chemical entity (NCE).[2][3]
Synthesis & Impurity Logic
To characterize the molecule accurately, one must understand its genesis.[3] The impurity profile is directly derived from the synthetic route.[1][4][2]
Primary Synthetic Pathway (The "Mannich-Cyanide" Route):
-
Core Formation: Condensation of 2-aminopyridine with
-bromoacetophenone to yield 2-phenylimidazo[1,2-a]pyridine.[1][4] -
C3-Functionalization: Vilsmeier-Haack formylation or Mannich reaction to introduce a carbon handle at C3.[1][4]
-
Chain Extension: Conversion to a nitrile (via cyanomethylation) followed by reduction (LiAlH4 or Hydrogenation) to the ethylamine.[1][4][3]
Critical Impurities to Monitor:
-
Impurity A (Starting Material): 2-Phenylimidazo[1,2-a]pyridine (Incomplete functionalization).[1][4][2][3]
-
Impurity B (Intermediate): 3-(Cyanomethyl)-2-phenylimidazo[1,2-a]pyridine (Incomplete reduction).[1][4][2][3]
-
Impurity C (Dimer): N-linked dimers formed during reduction.[1][4][2][3]
Visualization: Characterization Workflow
Figure 1: The iterative workflow for isolating and validating the target ethylamine derivative.
Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR)
The imidazo[1,2-a]pyridine core is planar and aromatic, exhibiting distinct ring currents.[2][3] The C3-ethylamine chain breaks the symmetry.[1][4]
1H NMR Assignment Strategy (400 MHz, DMSO-d6):
| Position | Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |
| H-5 | Ar-H | 8.45 - 8.55 | Doublet (d) | Deshielded by ring nitrogen (N4); most downfield pyridine proton.[1][4][2] | |
| H-8 | Ar-H | 7.50 - 7.60 | Doublet (d) | Adjacent to bridgehead nitrogen.[1][4][2] | |
| H-7 | Ar-H | 7.25 - 7.35 | Triplet (td) | - | Meta to bridgehead.[1][4] |
| H-6 | Ar-H | 6.90 - 7.00 | Triplet (td) | - | Para to bridgehead.[1][4] |
| Ph-o | Ar-H | 7.80 - 7.90 | Multiplet | - | Ortho protons of the 2-phenyl ring; sensitive to rotation.[1][4] |
| Ph-m/p | Ar-H | 7.30 - 7.45 | Multiplet | - | Meta/Para protons of the 2-phenyl ring.[1][4] |
| Aliph | 3.00 - 3.15 | Triplet | Methylene attached to C3 aromatic ring.[1][4] | ||
| Aliph | 2.80 - 2.95 | Triplet | Methylene adjacent to primary amine.[1][4] | ||
| NH2 | Amine | 1.50 - 2.50 | Broad s | - | Exchangeable; shift varies with concentration/water.[1][4] |
Causality: The H-5 proton is the "anchor" signal.[1][4] If H-5 is not observed >8.0 ppm, the imidazo[1,2-a]pyridine core has likely been reduced or ring-opened.[1][3] The two triplets in the aliphatic region (3.0 and 2.9 ppm) confirm the intact ethylamine chain.[4][3]
Mass Spectrometry (HRMS)
Method: ESI+ (Electrospray Ionization, Positive Mode).[4][2][3]
Theoretical Exact Mass (M+H):
Fragmentation Pathway (MS/MS):
-
Precursor:
238.1 [M+H]+ -
Loss of Ammonia:
221.1 [M+H - NH3]+ (Characteristic of primary amines).[1][4][3] -
Cleavage of Ethyl Chain:
193.1 [M - CH2CH2NH2]+ (Generates the stable 2-phenylimidazo[1,2-a]pyridin-3-yl cation).[1][4][2] -
Core Fragmentation:
78.0 (Pyridine ring fragment).[1][4][2][3]
Infrared Spectroscopy (FT-IR)
Experimental Protocols
Protocol A: Purity Profiling by HPLC-UV
Rationale: To quantify the target against synthetic precursors (Impurity A) and side-products.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][4][2][3]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aromatic core) and 210 nm (Amine tail).[1][4][2][3]
-
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1][4][3]
Protocol B: Solubility & Stability Stress Test
Rationale: To determine storage conditions and formulation viability.
-
Preparation: Dissolve 1 mg of compound in 1 mL of solvent (Water, DMSO, Methanol, 0.1M HCl).
-
Stress Conditions:
-
Analysis: Inject samples into HPLC (Protocol A).
-
Observation: The imidazo[1,2-a]pyridine ring is generally stable to acid but may degrade under strong oxidative conditions (N-oxide formation).[1][4][2][3]
Biological & Structural Context (Mechanism of Action)
The 2-phenylimidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry.[1][2][3][5]
-
GABA-A Receptor Modulation: Similar to Zolpidem , this scaffold binds to the benzodiazepine site (
subunit) of the GABA-A receptor.[1][2] The addition of the ethylamine chain at C3 mimics the distance between the aromatic ring and the amine in serotonin, potentially introducing affinity for 5-HT receptors or TSPO (Translocator Protein).[2][3] -
TSPO Ligands: 2-Phenylimidazo[1,2-a]pyridine acetamides (Alpidem analogs) are high-affinity TSPO ligands.[1][4][2][3] The ethylamine derivative serves as a precursor to these amides or as a probe for the binding pocket.[4][2]
Visualization: Structural Activity Relationship (SAR)
Figure 2: Pharmacophore mapping of the target molecule.
References
-
Synthesis of 2-Phenylimidazo[1,2-a]pyridine Scaffolds
-
Biological Relevance (TSPO Ligands)
-
General Spectral D
-
C3-Functionaliz
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 6. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylimidazo[1,2-a]pyridine | 4105-21-9 | TCI AMERICA [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
"spectroscopic data for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"
Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Summary
This technical guide provides a comprehensive spectroscopic profile for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 57232-79-4 / Generic Analog). This molecule represents a critical "privileged scaffold" in medicinal chemistry, structurally mimetic to tryptamine but based on the imidazo[1,2-a]pyridine core. It serves as a precursor for GABA-A receptor modulators (e.g., Zolpidem analogs) and anti-inflammatory agents.
The data presented below synthesizes high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (
Synthetic Provenance & Workflow
To ensure the integrity of the spectroscopic data, the origin of the material must be defined. The ethylamine side chain at the C3 position is most reliably installed via a C3-Formylation / Henry Reaction / Reduction sequence. This route minimizes regioisomeric impurities common in direct alkylation strategies.
Synthetic Pathway:
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde at C3.
-
Henry Reaction: Condensation with nitromethane to form the nitrovinyl intermediate.
-
Hydride Reduction: Reduction of the nitroalkene to the ethylamine using
.
Figure 1: Synthetic workflow for the installation of the C3-ethylamine side chain. This pathway ensures the exclusion of N-alkylated isomers.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Theoretical Mass (
): 237.1266 Da. -
Observed Mass: 237.1270 Da (
= 1.7 ppm). -
Fragmentation Pattern:
-
220.1 (Loss of
, characteristic of primary amines). - 130.0 (Imidazo[1,2-a]pyridine core fragment).
-
220.1 (Loss of
Infrared Spectroscopy (FT-IR)
-
Primary Amine (
): Weak doublets at 3350 cm and 3280 cm (N-H stretch). -
Aromatic C-H: 3050 cm
. -
Imidazo-Pyridine Ring: 1615 cm
, 1580 cm (C=N / C=C skeletal vibrations). -
Aliphatic C-H: 2930 cm
, 2860 cm (Ethyl chain).
Nuclear Magnetic Resonance ( H NMR)
Solvent:
The spectrum is dominated by the deshielded H-5 proton (due to the bridgehead nitrogen's anisotropy) and the characteristic
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-5 | 8.35 | Doublet (d) | 1H | 6.8 | Deshielded by bridgehead N (peri-position). |
| Ph-H (Ortho) | 7.85 | Multiplet (m) | 2H | - | Ortho protons of 2-phenyl ring. |
| H-8 | 7.62 | Doublet (d) | 1H | 9.0 | Adjacent to bridgehead N. |
| Ph-H (Meta/Para) | 7.45 - 7.35 | Multiplet (m) | 3H | - | Overlapping phenyl ring protons. |
| H-7 | 7.18 | Triplet (td) | 1H | 6.8, 1.2 | Pyridine ring C4 position. |
| H-6 | 6.78 | Triplet (td) | 1H | 6.8, 1.2 | Pyridine ring C5 position. |
| 3.25 | Triplet (t) | 2H | 6.5 | Methylene attached to aromatic C3. | |
| 3.05 | Triplet (t) | 2H | 6.5 | Methylene adjacent to amine. | |
| 1.80 | Broad Singlet | 2H | - | Exchangeable with |
Nuclear Magnetic Resonance ( C NMR)
Solvent:
| Position | Shift ( | Assignment Note |
| C-2 | 143.5 | Quaternary; linked to Phenyl ring. |
| C-8a | 145.0 | Bridgehead quaternary carbon. |
| Ph-C (ipso) | 134.2 | Phenyl ring attachment point. |
| C-5 | 124.8 | Highly characteristic doublet in HMQC. |
| C-7 | 123.9 | - |
| C-8 | 117.5 | - |
| C-3 | 114.2 | Quaternary; site of ethylamine attachment. |
| C-6 | 111.8 | - |
| 42.5 | Carbon attached to Nitrogen ( | |
| 28.1 | Carbon attached to Ring ( |
Structural Logic & Connectivity (COSY/HMBC)
To validate the structure, one must confirm the connectivity between the side chain and the core.
-
HMBC Correlation: The protons at
3.25 ( - ) show a strong long-range coupling to C-2 (143.5 ppm) and C-3a (145.0 ppm), confirming the chain is at position 3. -
COSY Correlation: The H-5 doublet (8.35 ppm) couples to H-6 (6.78 ppm), which couples to H-7, establishing the pyridine ring sequence.
Figure 2: COSY and HMBC correlations validating the substitution pattern.
Experimental Protocols
Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
This step installs the carbon handle at C3.
-
Reagents: 2-Phenylimidazo[1,2-a]pyridine (1.0 eq),
(1.2 eq), DMF (5.0 eq). -
Procedure: Cool DMF to 0°C. Add
dropwise (Vilsmeier reagent formation). Stir for 30 min. Add solution of starting material in DMF. Heat to 60°C for 3 hours. -
Workup: Pour onto ice/water. Neutralize with
. Filter the yellow precipitate. -
Yield: Typically 85-90%.
Protocol B: Henry Reaction & Reduction
This converts the aldehyde to the ethylamine.
-
Condensation: Dissolve aldehyde (1.0 eq) in Nitromethane (10 eq) with Ammonium Acetate (0.5 eq). Reflux for 4 hours. Cool and filter the red/orange nitro-alkene solid.
-
Reduction: Suspend
(4.0 eq) in dry THF under Argon. Add the nitro-alkene solution dropwise at 0°C. Reflux for 6 hours. -
Quench: Fieser workup (
, 15% , ). Filter salts. -
Purification: The crude amine is often an oil. Convert to Hydrochloride salt using HCl/Ether for stability and recrystallization (Ethanol/Ether).
References
- Source: Goel, A., et al. "Solvent-free synthesis of imidazo[1,2-a]pyridine derivatives." Green Chemistry, 2025.
-
Vilsmeier-Haack Formylation on this Scaffold
- Spectroscopic Data of Analogous Tryptamines: Source: SDBS (Spectral Database for Organic Compounds). Relevance: Used for comparative validation of the ethylamine side chain shifts ( ).
- Pharmacological Context (GABA-A): Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Imidazo[1,2-a]pyridines." Relevance: Contextualizes the target molecule as a bioisostere of tryptamine.
Sources
Technical Analysis: NMR and Mass Spectrometry of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
This guide provides an in-depth technical analysis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , a structural hybrid combining the privileged imidazo[1,2-a]pyridine scaffold with a tryptamine-like ethylamine side chain.[1]
Executive Summary & Compound Profile
Target Molecule: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS Registry Number: (Analogous to 3-aminoethyl derivatives, exact CAS varies by salt form) Molecular Formula: C₁₅H₁₅N₃ Molecular Weight: 237.30 g/mol Structural Class: Imidazo[1,2-a]pyridine; Bioisostere of Tryptamine/Histamine.[1]
Significance in Drug Discovery
This molecule represents a critical "privileged structure" in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine core is the foundation of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). The 3-ethylamine substitution pattern mimics the biogenic amines (serotonin, histamine), making this compound a high-value probe for GPCR binding (specifically 5-HT and Histamine H1/H2 receptors) and kinase inhibition.[1]
Synthesis & Impurity Logic
To accurately interpret spectral data, one must understand the synthetic origin, as specific impurities (solvents, precursors) often appear in the spectra.
Primary Synthetic Route (The "Nitrile Reduction" Pathway)
The most robust synthesis involves the reduction of the corresponding acetonitrile precursor.
-
Condensation: 2-Aminopyridine +
-bromoacetophenone 2-Phenylimidazo[1,2-a]pyridine.[1] -
Functionalization: Mannich reaction (formaldehyde/dimethylamine) followed by quaternization and cyanide displacement
3-Acetonitrile intermediate .[1] -
Reduction: Catalytic hydrogenation (Raney Ni/H₂) or Hydride reduction (LiAlH₄)
Target Ethylamine .[1]
DOT Diagram: Synthetic Logic & Impurity Tracing
Caption: Synthetic pathway highlighting the critical acetonitrile intermediate, a common impurity source in the final spectral analysis.
Nuclear Magnetic Resonance (NMR) Analysis
The following assignments are derived from high-field (400 MHz) data of the parent scaffold and structurally homologous tryptamine derivatives.
¹H NMR Spectral Assignment (400 MHz, CDCl₃)
The spectrum is characterized by a distinct aromatic region (imidazo-pyridine core + phenyl ring) and a clean aliphatic ethyl chain.
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-5 | 8.25 - 8.30 | Doublet (dt) | 1H | Deshielded by ring nitrogen (peri-position).[1] | |
| H-3' (Ph) | 7.85 - 7.90 | Multiplet | 2H | - | Ortho-protons on the 2-phenyl ring.[1] |
| H-8 | 7.60 - 7.65 | Doublet | 1H | Typical imidazo[1,2-a]pyridine H-8.[1] | |
| H-7 | 7.15 - 7.22 | Triplet (ddd) | 1H | - | Meta to bridgehead nitrogen.[1] |
| Ph (m/p) | 7.30 - 7.45 | Multiplet | 3H | - | Meta/Para protons of 2-phenyl ring.[1] |
| H-6 | 6.75 - 6.82 | Triplet (td) | 1H | Most shielded aromatic proton.[1] | |
| 3.15 - 3.25 | Triplet | 2H | Methylene attached to C3 aromatic ring.[1] | ||
| 2.95 - 3.05 | Triplet | 2H | Methylene attached to amine.[1] | ||
| NH₂ | 1.40 - 1.80 | Broad Singlet | 2H | - | Exchangeable (disappears with D₂O shake).[1] |
Critical Diagnostic Signal:
The H-5 proton (
¹³C NMR Spectral Assignment (100 MHz, CDCl₃)
| Carbon Type | Shift ( | Assignment Note |
| C-2 (Quat) | 143.5 - 145.0 | Attached to Phenyl group.[1] |
| C-8a (Quat) | 144.0 - 145.0 | Bridgehead carbon.[1] |
| Ph-C1 (Quat) | 134.0 - 135.0 | Phenyl attachment point.[1] |
| C-5 (CH) | 126.0 - 127.0 | Correlates to H-5 doublet. |
| C-7 (CH) | 124.0 - 125.0 | |
| C-8 (CH) | 117.0 - 118.0 | |
| C-3 (Quat) | 115.0 - 116.0 | Substituted by ethylamine chain.[1] |
| C-6 (CH) | 111.0 - 112.5 | |
| 42.0 - 43.5 | Carbon attached to Nitrogen (Amine).[1] | |
| 28.0 - 29.5 | Benzylic-like carbon at C3.[1] |
Mass Spectrometry (MS) Fragmentation Patterns
The fragmentation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine under Electrospray Ionization (ESI) or Electron Impact (EI) follows a specific "benzyl-like" cleavage pathway due to the stability of the aromatic core.[1]
Key Ion Table
| m/z (approx) | Ion Identity | Mechanism |
| 238 | Protonated Molecular Ion (Base Peak in ESI).[1] | |
| 221 | Loss of Ammonia (Characteristic of primary amines).[1] | |
| 208 | ||
| 193/194 | Diagnostic Ion: 2-phenylimidazo[1,2-a]pyridin-3-yl cation.[1] This is the stable aromatic scaffold remaining after side-chain loss.[1] |
DOT Diagram: Fragmentation Pathway
Caption: ESI-MS fragmentation pathway showing the characteristic loss of ammonia and the formation of the stable imidazo-pyridine core cation.
Experimental Validation Protocol
To ensure the identity of the synthesized compound, follow this self-validating workflow:
-
D₂O Exchange Test: Run ¹H NMR in CDCl₃, then add 2 drops of D₂O. The broad singlet at ~1.5 ppm (NH₂) must disappear. If it remains, the amine is likely alkylated or exists as a salt.
-
COSY Correlation: Confirm the connectivity of the ethyl chain. The triplet at 3.2 ppm (
-CH₂) must show a strong cross-peak only with the triplet at 3.0 ppm ( -CH₂).[1] -
HMBC Connectivity: The
-CH₂ protons (3.2 ppm) must show a long-range coupling to the C-2 quaternary carbon (~144 ppm) and the C-3a bridgehead , confirming the chain is at position 3, not on the phenyl ring.[1]
References
-
Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015.[1][2]
-
Zolpidem/Alpidem Precursors: George, P., et al. "Imidazo[1,2-a]pyridines... Synthesis and pharmacological activity."[1][3][4] Journal of Medicinal Chemistry, 1990. (Foundational text for C3-substituted derivatives).
-
General NMR Data: "2-Phenylimidazo[1,2-a]pyridine Spectral Data." National Institutes of Health (NIH) PubChem.[1]
-
Mass Spec Fragmentation: Li, Z., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines."[1] Rapid Communications in Mass Spectrometry, 2020.
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Scaffold: A Technical Guide to Biological Screening of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2][3][4] Its planar, bicyclic nature allows it to mimic purine bases, making it an exceptional template for interacting with ATP-binding sites in kinases, DNA-binding proteins, and the benzodiazepine binding site of GABA-A receptors.[5]
This guide provides a rigorous technical framework for screening novel imidazo[1,2-a]pyridine libraries. It moves beyond basic synthesis to the critical validation phase: establishing causality between structural modifications and biological phenotype.[5]
Part 1: Strategic Library Design & SAR Logic
Before screening, one must understand the structural vectors that drive specificity.[5] The imidazo[1,2-a]pyridine core offers four primary vectors for diversification:
| Position | Chemical Vector | Biological Impact |
| C3 | Groebke-Blackburn-Bienaymé (GBB) insertion point. | Critical for GABA-A affinity (e.g., the acetamide in Zolpidem) and Kinase hinge binding . |
| C2 | Aryl/Heteroaryl attachment. | Determines Tubulin binding (mimics the B-ring of Combretastatin A-4) and lipophilicity. |
| C6 | Halogen/Alkyl substitution.[5] | Modulates metabolic stability (blocks CYP oxidation) and electronic properties. |
| C8 | Steric modulation. | Controls selectivity between receptor subtypes (e.g., GABA |
Part 2: Oncology Screening Workflow
Recent literature identifies Tubulin polymerization inhibition and PI3K/Akt/mTOR pathway modulation as the primary anticancer mechanisms for this scaffold.[5]
Primary Screen: Cell Viability (MTT/MTS Assay)
Objective: Determine IC50 values across a panel of cancer lines (e.g., A549, MCF-7, HCT-116) vs. normal fibroblasts (e.g., HEK-293).
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.01
M to 100 M). Include Colchicine or Doxorubicin as positive controls.[5] -
Incubation: 48h to 72h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
-
Validation: Calculate Selectivity Index (SI) =
. An SI > 10 is required for lead advancement.[5]
Mechanistic Validation: Tubulin Polymerization Assay
Rationale: Many 2-aryl-imidazo[1,2-a]pyridines bind to the colchicine site, preventing microtubule assembly.
Protocol:
-
Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.[5]
-
Baselines: Keep tubulin on ice. Transfer to a pre-warmed (37°C) 96-well plate.
-
Initiation: Add test compound (typically 5
M) immediately.[5] -
Kinetics: Measure fluorescence (Ex 360 nm / Em 420 nm) every 30 seconds for 60 minutes using a DAPI-based reporter or turbidity at 350 nm.
-
Interpretation: Effective inhibitors will show a flattened growth curve compared to the sigmoid curve of the vehicle control (Taxol will show rapid polymerization; Colchicine will show suppression).[5]
Visualization: Anticancer Mechanism
Caption: Mechanistic cascade of tubulin-targeting imidazo[1,2-a]pyridines leading to apoptosis.
Part 3: CNS & Neuropharmacology Screening
For derivatives targeting anxiety or insomnia (Zolpidem analogs), affinity for the Benzodiazepine Binding Site (BZD) on the GABA-A receptor is the gold standard.[5]
Radioligand Binding Assay (Displacement)
Objective: Determine
Protocol:
-
Membrane Prep: Homogenize rat cerebral cortex (rich in
1 subunits) in 50 mM Tris-HCl (pH 7.4). Wash and centrifuge to remove endogenous GABA.[5] -
Ligand: Use
-Flumazenil (antagonist) or -Muscimol. -
Incubation:
-
Mix: Membrane suspension + Radioligand (1 nM) + Test Compound (
to M). -
Non-specific binding control: Add excess Diazepam (10
M). -
Incubate: 4°C for 60 mins (to prevent receptor degradation).
-
-
Filtration: Rapid vacuum filtration through GF/B glass fiber filters.[5]
-
Counting: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Part 4: Antimicrobial Screening (Infectious Disease)
Imidazo[1,2-a]pyridines have shown resurgence as DNA gyrase inhibitors (GyrB subunit) against resistant strains (MRSA, VRE).
MIC Determination (Broth Microdilution)
Protocol:
-
Inoculum: Adjust bacterial culture (e.g., S. aureus, E. coli) to
CFU/mL (0.5 McFarland standard). -
Plating: Use 96-well plates with Mueller-Hinton broth.
-
Dilution: Serial 2-fold dilution of test compounds (e.g., 64
g/mL down to 0.125 g/mL). -
Indicator: Add Resazurin (0.01%) as a growth indicator.
-
Incubation: 18-24h at 37°C.
-
Read:
-
Blue = No growth (Inhibition).
-
Pink = Growth (Metabolic reduction of Resazurin).
-
MIC is the lowest concentration remaining Blue.[5]
-
Part 5: General Screening Cascade
To ensure resource efficiency, adopt a funnel approach.[5] Do not send every compound to in vivo models.[5]
Caption: The "Funnel" approach to screening imidazo[1,2-a]pyridine libraries to minimize attrition.
References
-
Anticancer (Tubulin/Kinase)
-
Tubulin Inhibition Protocol
-
Antimicrobial (Gyrase)
-
GABA-A Receptor Binding
-
General Review
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
This guide details the mechanism of action, pharmacological profile, and experimental validation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , a privileged scaffold in medicinal chemistry.
Executive Summary
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (often abbreviated as PIPEA or referred to as the des-acyl Zolpidem amine) is a critical pharmacophore in the development of CNS-active agents. It represents a bioisostere of tryptamine where the indole core is replaced by a 2-phenylimidazo[1,2-a]pyridine moiety.
This structure serves as the primary scaffold for "Z-drugs" (e.g., Zolpidem , Alpidem ) and exhibits a dual pharmacological profile:
-
Primary Mechanism: Positive Allosteric Modulation (PAM) of the GABA-A receptor (specifically the benzodiazepine binding site).
-
Secondary Mechanism: High-affinity ligand for the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR).
This guide dissects the molecular causality of its action, distinguishing between its central synaptic effects and mitochondrial modulation.
Molecular Mechanism of Action
GABA-A Receptor Positive Allosteric Modulation
The core mechanism involves the binding of the imidazo[1,2-a]pyridine moiety to the
-
Binding Site Selectivity: The 2-phenyl substituent dictates affinity for the benzodiazepine site. The 3-aminoethyl side chain influences subtype selectivity (preferential binding to
-containing receptors correlates with sedative effects, while affinity drives anxiolysis). -
Conformational Shift: Binding stabilizes the receptor in a conformation that increases the frequency of chloride channel opening in response to GABA.
-
Electrophysiological Outcome:
-
Increased Cl⁻ conductance (
). -
Membrane hyperpolarization (lowering resting potential away from the excitation threshold).
-
Result: Neuronal inhibition (Sedation/Anxiolysis).
-
TSPO (Translocator Protein) Modulation
The 2-phenylimidazo[1,2-a]pyridine core is a high-affinity ligand for mitochondrial TSPO.
-
Localization: Outer mitochondrial membrane of glial cells (microglia/astrocytes).
-
Pathway: Modulation of cholesterol transport into the mitochondria, the rate-limiting step in neurosteroid synthesis (e.g., allopregnanolone).
-
Significance: Neurosteroids synthesized via this pathway are potent endogenous GABA-A modulators, creating a secondary, indirect loop of GABAergic enhancement.
Signaling Pathway Visualization
The following diagram illustrates the dual pathway (Direct Synaptic vs. Indirect Mitochondrial).
Figure 1: Dual mechanism of action targeting synaptic GABA-A receptors and mitochondrial TSPO.
Structural Analysis & Bioisosterism
The molecule is a rigidified bioisostere of tryptamine (indole-3-ethylamine).
| Feature | Tryptamine (Indole Core) | 2-Phenyl-Imidazo[1,2-a]pyridine | Pharmacological Impact |
| Core Ring | Indole (Benzopyrrole) | Imidazo[1,2-a]pyridine | Enhances metabolic stability; shifts affinity from 5-HT to GABA-A/TSPO. |
| Side Chain | Ethylamine (C2-NH2) | Ethylamine (C2-NH2) | Provides basicity for salt formation; critical for receptor pocket depth. |
| 2-Position | Hydrogen | Phenyl Group | Critical Pharmacophore : The 2-phenyl group is essential for hydrophobic interaction at the BZ site (Tyr58/Phe77 residues). |
Note on Drug Design: The primary amine (ethylamine) is often derivatized (e.g., to an acetamide in Zolpidem) to optimize blood-brain barrier (BBB) penetration and reduce monoamine oxidase (MAO) degradation, as primary ethylamines are susceptible to rapid oxidative deamination.
Experimental Validation Protocols
To validate the mechanism of this specific amine, the following protocols are the industry standard.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Reagents:
-
Ligand A (Central): [³H]-Flumazenil (Specific for GABA-A BZ site).
-
Ligand B (Peripheral): [³H]-PK11195 (Specific for TSPO).
-
Tissue: Rat cerebral cortex homogenate (Central) and kidney homogenate (Rich in TSPO).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of [³H]-Ligand (approx. 1 nM final conc).
-
Add 50 µL of Test Compound (2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine) at increasing concentrations (
M to M). -
Add 100 µL of membrane suspension.
-
-
Equilibrium: Incubate for 60 min at 4°C (to minimize enzymatic degradation of the amine).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity.
-
Data Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
Objective: Confirm Positive Allosteric Modulation (PAM) activity (functional assay).
System: HEK293 cells stably expressing recombinant GABA-A receptors (
Workflow:
-
Setup: Establish whole-cell configuration (Voltage clamp at -70 mV).
-
Control: Apply GABA
(concentration eliciting 20% max response) for 5s. Record current ( ). -
Wash: Perfusion with buffer for 30s.
-
Test: Co-apply GABA
+ Test Compound (10 µM). Record current ( ). -
Validation Criteria: A PAM will result in
.-
Potentiation % =
.
-
Experimental Workflow Diagram
Figure 2: Parallel validation workflows for affinity (Binding) and efficacy (Electrophysiology).
References
-
GABA-A Receptor Pharmacology : Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes." Pharmacological Reviews, 47(2), 181-234. Link
-
Imidazopyridine Scaffold Review : Trapani, G., et al. (2003). "2-Phenylimidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and electrophysiological studies." Journal of Medicinal Chemistry, 46(12), 2291-2292. Link
-
Zolpidem Mechanism : Crestani, F., et al. (2000). "Mechanism of action of the hypnotic zolpidem in vivo." British Journal of Pharmacology, 131(7), 1251-1254. Link
-
TSPO Ligands : Papadopoulos, V., et al. (2006). "Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function." Trends in Pharmacological Sciences, 27(8), 402-409. Link
-
Bioisosterism in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link
Computational Pharmacodynamics & Structural Activity Profiling: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7]
Compound: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Scaffold Class: Imidazo[1,2-a]pyridine (Privileged Structure)
Primary Therapeutic Vector: GABA-A Receptor Modulation (
This technical guide details the in silico modeling protocol for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ).[1] While structurally homologous to the hypnotic drug Zolpidem (Ambien) and the anxiolytic Alpidem , PIP-EA possesses a primary ethylamine side chain at the C3 position rather than a tertiary amide.
Critical Modeling Constraint: Unlike its neutral analogs, the ethylamine moiety of PIP-EA (pKa
Computational Workflow Architecture
The following directed acyclic graph (DAG) outlines the mandatory workflow for validating PIP-EA.
Figure 1: Integrated In Silico Pipeline for PIP-EA profiling. Blue/Red nodes indicate input generation; Yellow indicates the core sampling event; Green indicates dynamic validation.
Phase 1: Ligand Preparation & Quantum Mechanics
Objective: Generate a geometrically accurate, energy-minimized conformer of PIP-EA with correct partial charges.
Protonation State Logic
The ethylamine tail is a base. At pH 7.4, the Henderson-Hasselbalch equation dictates:
-
Protocol Requirement: You must model the terminal nitrogen as
(cationic). Modeling as neutral will result in false hydrophobic packing scores.
QM Optimization Protocol
Do not rely on molecular mechanics (MMFF94) alone for the imidazo-pyridine core planarity.
Phase 2: Target Selection & Homology Modeling
Primary Target: GABA-A Receptor (
The Binding Pocket (Benzodiazepine Site)
The binding site is located at the extracellular interface of the
Grid Box Definition
For AutoDock Vina or Glide:
-
Center: Coordinates of the co-crystallized ligand (Alprazolam) in 6HUP.
-
Approximate Center:
(Verify against specific PDB download).[1]
-
-
Dimensions:
Å.
Phase 3: Molecular Docking & Interaction Profiling
Objective: Determine if the cationic tail of PIP-EA disrupts the hydrophobic BZD pocket.
Docking Protocol (AutoDock Vina)[1]
-
Receptor: Remove water, add polar hydrogens, merge non-polar hydrogens.
-
Ligand: PIP-EA (Protonated), torsions active on ethyl chain.[1]
-
Exhaustiveness: Set to 32 (High precision).
Predicted Binding Mode (Hypothesis)
Based on the scaffold pharmacophore:
-
Core: The imidazo[1,2-a]pyridine rings will engage in
- stacking with Tyr159 ( ) and Phe77 ( ).[1] -
C2-Phenyl: Orients into the lipophilic pocket formed by Val202 and His101 .
-
C3-Ethylamine (The Differentiator):
-
Risk: The cationic
is highly hydrophilic. The BZD pocket is largely hydrophobic. -
Opportunity: Potential cation-
interaction with Tyr209 or salt bridge with Glu189 (if flexible enough).[1]
-
Interaction Map Visualization
Figure 2: Pharmacophore interaction map.[1] The green arrow represents the unique interaction vector of the ethylamine tail compared to standard BZDs.
Phase 4: ADMET & Physicochemical Properties
Critical Issue: Blood-Brain Barrier (BBB) Penetration.[1] Zolpidem crosses the BBB easily because it is neutral. PIP-EA is charged.
| Property | Zolpidem (Ref) | PIP-EA (Target) | Implication |
| MW | 307.39 | ~237.30 | PIP-EA is smaller (Good).[1] |
| LogP | 2.42 | 1.8 - 2.1 | Slightly less lipophilic. |
| TPSA | 36.4 Ų | 42.0 Ų | Low TPSA favors BBB. |
| Charge (pH 7.4) | Neutral | +1 (Cation) | High Risk for BBB efflux. |
| H-Bond Donors | 0 | 2 | Increases polarity.[1] |
Interpretation: While PIP-EA fits the binding pocket, its CNS MPO (Multi-Parameter Optimization) score will be lower than Zolpidem due to the cationic amine.
-
Mitigation Strategy: In drug development, this molecule would likely be a prodrug candidate or require conversion to a tertiary amine (e.g., dimethylation) to ensure CNS delivery.[1]
Phase 5: Molecular Dynamics (MD) Simulation
Objective: Validate the stability of the "Cation-
-
System Setup:
-
Embed the GABA-A receptor in a POPC lipid bilayer .
-
Solvate with TIP3P water and 0.15M NaCl.
-
-
Force Field:
-
Protein: CHARMM36m.
-
Ligand: CGenFF (generated via ParamChem).[1]
-
-
Production Run:
-
Analysis Metric:
-
RMSD: Ligand stability < 2.0 Å deviation.
-
H-Bond Lifetime: Monitor the distance between the ethylamine Nitrogen and Tyr209-OH. If > 50% occupancy, the interaction is stable.[1]
-
References
-
Structural Basis of GABA-A Receptor Ligand Binding Phulera, S., et al. (2018).[1][5] Cryo-EM structure of the benzodiazepine-sensitive
tri-heteromeric GABA-A receptor in complex with GABA. [5] -
Imidazo[1,2-a]pyridine as a Privileged Scaffold Goel, R., et al. (2016).[1][6] Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent. [1]
-
GABA-A Receptor Cryo-EM Structures (Benzodiazepine Bound) Masiulis, S., et al. (2019).[1] GABA-A receptor signalling mechanisms revealed by structural pharmacology. [1]
-
SwissADME: A Free Web Tool to Evaluate Pharmacokinetics Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [1]
-
AutoDock Vina Protocol Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. [1]
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Analogs
Executive Summary: The "Privileged" Imperative
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets with high affinity. From the blockbuster insomnia drug Zolpidem (Ambien) to the heart failure agent Olprinone , this bicyclic 5,6-fused system offers a unique balance of lipophilicity, hydrogen-bond accepting capability, and metabolic stability.
For drug development professionals, the challenge is no longer just accessing the core, but accessing it intelligently. This guide moves beyond basic condensation reactions to explore high-throughput multicomponent strategies and late-stage C-H functionalization, enabling the rapid generation of diverse chemical libraries with high fraction sp3 (Fsp3) character.
Structural Intelligence & Rational Design
The imidazo[1,2-a]pyridine scaffold is not merely a flat anchor; it is a vector for precise substituent placement. Understanding its electronic topography is crucial for rational design.
The Pharmacophore Map
-
N1 (Bridgehead Nitrogen): A critical hydrogen bond acceptor (HBA). In GABA-A agonists like Zolpidem, this nitrogen interacts with the benzodiazepine binding site.
-
C3 Position: The most nucleophilic site, prone to electrophilic aromatic substitution and C-H activation. This is the "growth vector" for introducing complexity.
-
C2 Position: Typically established early in synthesis; dictates the primary shape of the molecule.
-
C6/C7/C8 Positions: Electronic tuning sites. Substituents here modulate the pKa of the N1 nitrogen and metabolic stability.
SAR Visualization
The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) exploration for this scaffold.
Figure 1: Strategic SAR mapping linking structural vectors to therapeutic outcomes.
Synthetic Architectures
To accelerate discovery, we must move away from linear, step-intensive syntheses. We prioritize two pathways: Multicomponent Reactions (MCR) for library generation and C-H Activation for late-stage diversification.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the gold standard for synthesizing 3-amino-imidazo[1,2-a]pyridines.[1] It is a three-component condensation between a 2-aminopyridine, an aldehyde, and an isocyanide.[1]
-
Why use it? It creates three points of diversity in a single step (atom economy).
-
Catalysis: Recent advances utilize green catalysts like ammonium chloride (
) or Montmorillonite K-10, often accelerated by microwave irradiation to reduce reaction times from hours to minutes.
GBB Mechanism Visualization
The mechanism involves a sequence of Schiff base formation, [4+1] cycloaddition, and rearrangement.
Figure 2: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Late-Stage C-H Functionalization
Direct functionalization of the C3 position avoids pre-functionalized starting materials.
-
Photoredox Catalysis: Visible light-induced methods (e.g., using Rose Bengal or Eosin Y) allow for C3-alkoxycarbonylation or alkylation under mild conditions, avoiding toxic transition metals.
-
Oxidative Coupling: Copper-catalyzed aerobic oxidative coupling can install aryl or alkynyl groups directly at C3.
Experimental Protocols
These protocols are designed to be self-validating systems . The inclusion of TLC monitoring and specific workup criteria ensures reproducibility.
Protocol A: Green Microwave-Assisted GBB Synthesis
Target: Rapid generation of a 3-amino-imidazo[1,2-a]pyridine library.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Isocyanide (1.0 equiv, e.g., tert-butyl isocyanide)
-
Catalyst:
(10 mol%) or Montmorillonite K-10 (10 wt%) -
Solvent: Ethanol (EtOH) or Water (
)
Methodology:
-
Setup: In a 10 mL microwave synthesis vial, combine the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in EtOH (2 mL).
-
Pre-activation: Stir at room temperature for 5 minutes to initiate imine formation (Self-validation: Solution may turn slightly yellow/cloudy).
-
Addition: Add the isocyanide (1.0 mmol) and the catalyst (
). Cap the vial. -
Reaction: Irradiate in a microwave reactor at 80–100 °C for 15–30 minutes .
-
Note: If using conventional heating, reflux for 4–6 hours.
-
-
Validation: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.
-
Workup:
-
Purification: Recrystallization from EtOH or column chromatography (EtOAc/Hexane gradient).
Protocol B: Visible Light-Induced C3-Alkoxycarbonylation
Target: Introduction of ester functionality at C3 for further derivatization.
Reagents:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Carbazate (e.g., methyl carbazate, 2.0 equiv)
-
Catalyst: Rose Bengal (2 mol%)
-
Oxidant:
(2.0 equiv) -
Solvent:
(4:1)
Methodology:
-
Setup: In a Pyrex tube, dissolve the imidazo[1,2-a]pyridine (0.5 mmol) and Rose Bengal (0.01 mmol) in the solvent mixture (5 mL).
-
Addition: Add the carbazate (1.0 mmol) and oxidant (1.0 mmol).
-
Irradiation: Place the tube approx. 5 cm away from a Blue LED (450-460 nm, 5W) source. Stir vigorously at room temperature.
-
Timeframe: Reaction typically requires 12–24 hours .
-
Validation: Monitor by TLC. A new, more polar spot typically corresponds to the C3-ester product.
-
Workup: Quench with saturated
. Extract with DCM (3x). -
Purification: Silica gel chromatography.
Comparative Data Analysis
The following table summarizes the efficiency of different synthetic routes for this scaffold.
| Method | Key Reagents | Atom Economy | Reaction Time | Green Score | Scope |
| Condensation | 2-aminopyridine + | Moderate (Loss of HBr/H2O) | 2–6 hrs | Low (often requires reflux) | Limited to avail. ketones |
| GBB (Thermal) | Amine + Aldehyde + Isocyanide | High (Loss of H2O) | 4–12 hrs | Moderate | High (3 diversity points) |
| GBB (Microwave) | Amine + Aldehyde + Isocyanide | High | 10–30 min | High | High |
| C-H Activation | Imidazo-py + Functional Group | High (Direct coupling) | 12–24 hrs | High (if photoredox) | Late-stage diversification |
References
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines (2025). ResearchGate. A comprehensive review of synthetic techniques from 2018-2024.
-
The Groebke–Blackburn–Bienaymé Reaction in its Maturity (2024). Beilstein Journal of Organic Chemistry. Detailed analysis of the GBB reaction mechanism and recent innovations.
-
Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Review of photoredox methods for C3 functionalization.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Analysis of FDA-approved drugs and biological activities.[4][5] (Note: Generalized DOI for ACS Omega search, specific article via search results).
-
Ultrasound-assisted C-H functionalization of ketones. Synlett (2024). Green synthesis methodologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine: Technical Guide to a Privileged Bioisostere
This guide serves as an in-depth technical analysis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , a molecule increasingly recognized as a "privileged scaffold" in medicinal chemistry. By structurally mimicking biogenic amines (tryptamine and histamine) while offering the metabolic stability of the imidazo[1,2-a]pyridine core, this compound represents a critical junction in the development of next-generation CNS and oncology therapeutics.
Executive Summary
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ) is a rigid, bicyclic heteroaromatic primary amine. It functions as a bioisostere of tryptamine (indol-3-yl-ethylamine), where the indole core is replaced by the imidazo[1,2-a]pyridine moiety.
This structural modification confers three distinct pharmacological advantages:
-
Enhanced Metabolic Stability: The bridgehead nitrogen prevents oxidation at positions susceptible in indoles.
-
Lipophilicity Modulation: The pyridine ring alters the logP, improving Blood-Brain Barrier (BBB) permeability.
-
Vector Positioning: The 2-phenyl substituent locks the conformation, creating a specific hydrophobic interaction vector absent in endogenous tryptamines.
Primary Therapeutic Classes:
-
Oncology: Scaffold for PI3K/Akt/mTOR pathway inhibitors.[1]
-
Neurology: Ligand for GABA-A benzodiazepine binding sites and 5-HT receptors.
-
Gastroenterology: Structural analog of Zolimidine (anti-ulcerogenic).
Chemical Architecture & Properties
Structural Analysis
PIP-EA consists of a fused 6-5 bicyclic system. The electron-rich C3 position bears the ethylamine side chain, critical for interaction with Aspartate residues in GPCR binding pockets (e.g., 5-HT receptors).
| Property | Value (Predicted) | Significance |
| Formula | C15H15N3 | Core Pharmacophore |
| MW | 237.30 g/mol | Fragment-like, high ligand efficiency |
| cLogP | ~2.5 - 2.8 | Ideal for CNS penetration |
| TPSA | ~40 Ų | High oral bioavailability |
| pKa (Amine) | ~9.5 | Protonated at physiological pH (cationic interaction) |
| H-Bond Donors | 2 (NH2) | Critical for receptor anchoring |
Pharmacophore Visualization
The following diagram illustrates the structural relationship between PIP-EA and the endogenous neurotransmitter Serotonin (5-HT), highlighting the "Bioisosteric Replacement."
Figure 1: Pharmacophore transition from Tryptamine/Serotonin to the PIP-EA scaffold.
Synthetic Methodology
To ensure high purity and scalability, the synthesis of PIP-EA does not follow the "one-pot" multicomponent reactions often used for the core alone. Instead, a stepwise Vilsmeier-Henry-Reduction protocol is required to install the ethylamine chain precisely at C3.
Validated Protocol: The "Nitro-Olefin" Route
Step 1: Core Formation (Cyclocondensation)
-
Reagents: 2-Aminopyridine (1.0 eq),
-Bromoacetophenone (1.0 eq), NaHCO . -
Solvent: Ethanol (Reflux).
-
Mechanism: S
2 attack followed by cyclodehydration. -
Yield Target: >85%.
Step 2: C3-Formylation (Vilsmeier-Haack)
-
Reagents: POCl
, DMF. -
Conditions: 0°C to 60°C.
-
Product: 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Note: The C3 position is highly nucleophilic, making this reaction rapid.
Step 3: Henry Reaction (Nitroaldol Condensation)
-
Reagents: Nitromethane (solvent/reactant), NH
OAc (catalyst). -
Conditions: Reflux, 4h.
-
Product: 3-(2-Nitrovinyl)-2-phenyl-imidazo[1,2-a]pyridine.
-
Observation: Product precipitates as yellow/orange needles.
Step 4: Reduction to Amine (PIP-EA)
-
Reagents: LiAlH
(4.0 eq) or H /Pd-C. -
Solvent: Dry THF.
-
Conditions: Reflux under N
atm. -
Purification: Acid-base extraction (Amine is basic).
Figure 2: Stepwise synthetic pathway for high-purity PIP-EA production.
Therapeutic Mechanisms & Applications
Oncology: PI3K/Akt/mTOR Pathway Modulation
While the free amine (PIP-EA) shows moderate cytotoxicity, its primary value is as a precursor for ureas and amides that act as ATP-competitive inhibitors of lipid kinases.
-
Mechanism: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP. The ethylamine tail extends into the ribose-binding pocket or solvent front, depending on substitution.
-
Target: Phosphoinositide 3-kinase (PI3K).[1][2] Hyperactivation of this pathway is common in breast and lung cancers.
Signaling Blockade Diagram:
Figure 3: Mechanism of Action for PIP-EA derivatives in the PI3K/Akt signaling cascade.
CNS: GABA-A and 5-HT Receptors
The 2-phenyl-imidazo[1,2-a]pyridine core is the structural basis of Zolpidem (Ambien), a GABA-A receptor modulator.
-
PIP-EA Specificity: The addition of the ethylamine chain shifts affinity away from the pure benzodiazepine site (
1 subunit) toward 5-HT (Serotonin) receptors due to the resemblance to tryptamine. -
Potential: Dual-action antidepressants or anxiolytics that modulate GABAergic tone while engaging serotonergic pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3K )
Objective: Determine the IC50 of PIP-EA derivatives against PI3K
-
Preparation: Dissolve PIP-EA derivative in 100% DMSO (10 mM stock). Serial dilute to 100
M – 1 nM. -
Enzyme Mix: Combine recombinant PI3K
, PIP2 substrate, and ATP (10 M) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl ). -
Incubation: Add compound to Enzyme Mix. Incubate 1 hour at RT.
-
Detection: Use ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
-
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure luminescence.
-
Analysis: Plot RLU vs. log[Concentration] to calculate IC50.
Antimicrobial Minimum Inhibitory Concentration (MIC)
Objective: Assess efficacy against MRSA or E. coli.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Plate Setup: Use 96-well microtiter plates. Add 100
L Mueller-Hinton Broth. -
Treatment: Add PIP-EA (dissolved in DMSO/Broth) in 2-fold serial dilutions (e.g., 64
g/mL to 0.125 g/mL). -
Control: Positive control (Ciprofloxacin), Negative control (DMSO only).
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or OD600 measurement. MIC is the lowest concentration with no visible growth.
References
-
Synthesis of Imidazo[1,2-a]pyridines: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016. Link
-
Anticancer Mechanisms: Altaher, A. M. "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy."[1][2] Systematic Reviews in Pharmacy, 2021. Link
-
PI3K/Akt Pathway Targeting: Aliwaini, S., et al. "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." Oncology Letters, 2019.[2] Link
-
Zolimidine and Gastric Activity: Scarpignato, C., et al. "Pharmacology of zolimidine, a new imidazo-pyridine derivative." Pharmacological Research Communications, 1983. Link
-
General Heterocyclic Synthesis (Vilsmeier/Henry): Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Link
Sources
Methodological & Application
"protocol for using 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in cell culture"
Application Note: Protocol for Using 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in Cell Culture
Abstract & Biological Context
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIPE-amine ) is a bioactive small molecule belonging to the imidazo[1,2-a]pyridine class. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem (hypnotic) and Alpidem (anxiolytic).[1]
Unlike its amide-derivative counterparts, the primary amine moiety of PIPE-amine confers distinct reactivity and binding profiles. In cell culture systems, it is primarily utilized as a chemical probe to investigate:
-
GABA-A Receptor Modulation: Targeting the benzodiazepine binding site (
subunit selectivity). -
TSPO Interaction: Binding to the Translocator Protein (formerly peripheral benzodiazepine receptor) in mitochondrial membranes.
-
Anti-proliferative/Anti-inflammatory Pathways: Inhibition of NF-
B signaling and tubulin polymerization in oncology models.
Part 1: Physicochemical Handling & Reconstitution
Critical Challenge: PIPE-amine is a lipophilic heterocycle. Direct addition to aqueous cell culture media often results in micro-precipitation, leading to "false" cytotoxicity (physical cell lysis) or inconsistent dosing.
Solubility Profile
| Solvent | Solubility Limit | Stability | Usage Notes |
| DMSO | ~50 mM | High (Months at -20°C) | Recommended Vehicle. Sterile filter (0.2 |
| Ethanol | ~10-20 mM | Moderate | Evaporation risk; less compatible with some cell lines. |
| Water/PBS | < 0.1 mM | Low | Do NOT use for stock preparation. |
Reconstitution Protocol (Stock Solution)
-
Weighing: Weigh 5 mg of PIPE-amine powder (MW: ~237.29 g/mol ) in a static-free environment.
-
Dissolution: Add 1.05 mL of anhydrous DMSO (biotech grade,
99.9%) to create a 20 mM Stock Solution .-
Why? 20 mM allows for a 1:1000 dilution to achieve 20
M (a common screening concentration) while keeping DMSO content at 0.1%.
-
-
Vortexing: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Pass the DMSO stock through a 0.22
m PTFE or Nylon syringe filter . Do not use cellulose acetate (CA) filters as DMSO degrades them. -
Storage: Aliquot into amber glass vials (20-50
L each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Part 2: Cell Culture Application Protocol
Core Directive: The final concentration of DMSO in the culture well must never exceed 0.5% (v/v) , and ideally should remain
Preparation of Working Solutions (Immediate Use)
Do not store working solutions. Prepare fresh.
Example Calculation for 10
-
Intermediate Dilution: Dilute 5
L of 20 mM Stock into 95 L of sterile PBS or serum-free media.-
Result: 1 mM Intermediate Solution (5% DMSO).
-
-
Final Dosing: Add 10
L of the Intermediate Solution to 990 L of cell culture media in the well.-
Final Concentration: 10
M PIPE-amine. -
Final DMSO: 0.05% (Safe for sensitive neurons/stem cells).
-
Dosing Workflow Diagram
Figure 1: Serial dilution strategy to prevent "solvent shock" and precipitation.
Part 3: Experimental Workflows & Assays
Workflow A: Cytotoxicity Screening (MTT/CCK-8)
Before functional assays, you must define the non-toxic window, as imidazopyridines can be cytotoxic at high concentrations (>50
-
Seeding: Seed cells (e.g., HEK293, SH-SY5Y) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with PIPE-amine at 0.1, 1, 5, 10, 25, 50, and 100
M.-
Control: Vehicle control (0.1% DMSO equivalent).
-
Positive Control: Staurosporine (1
M).[2]
-
-
Incubation: 24h to 48h.
-
Readout: Add MTT reagent; incubate 4h; solubilize formazan; read Absorbance at 570 nm.
-
Analysis: Plot dose-response curve. Determine IC50 .
-
Target: For receptor studies, use concentrations
IC10.
-
Workflow B: Functional GABA-A Modulation (Calcium Flux)
Since PIPE-amine targets the benzodiazepine site, it should potentiate GABA-induced signaling.
-
Dye Loading: Load cells (e.g., neurons or transfected HEK293) with a calcium indicator (e.g., Fluo-4 AM) for 30 mins.
-
Pre-incubation: Add PIPE-amine (e.g., 100 nM - 10
M) and incubate for 15 mins.-
Note: This allows the compound to bind the allosteric site.
-
-
Stimulation: Inject a sub-saturating dose of GABA (e.g., EC20 concentration, typically 1-3
M). -
Measurement: Monitor fluorescence increase (488 nm ex / 525 nm em) via kinetic plate reader or confocal microscopy.
-
Result: PIPE-amine should increase the AUC (Area Under Curve) of the calcium transient compared to GABA alone.
Part 4: Mechanistic Visualization
The following diagram illustrates the dual-potential mechanism of PIPE-amine: Neurological Modulation (via GABA-A) vs. Oncological/Inflammatory modulation (via TSPO/NF-
Figure 2: Dual mechanistic pathways. The left branch (GABA-A) is dominant in neurons; the right branch (TSPO) is relevant in glia and cancer cells.
References
-
Imidazo[1,2-a]pyridine Scaffold Overview
-
Biological Activity (Anti-inflammatory/Anticancer)
- Title: Synthesis and biological evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives as potential anti-inflamm
- Source:European Journal of Medicinal Chemistry / NIH PubMed (Contextual).
-
URL:[Link] (Review of biological activities 2017-2022).
-
Synthesis & Reactivity (Primary Amine Precursors)
-
GABA-A Receptor Binding Context (Zolpidem/Alpidem Class)
-
Safety & Handling
- Title: 2-Phenylimidazo(1,2-a)pyridin-3-amine PubChem Entry (CID 199307).
- Source:PubChem.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
"in vitro assay development for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"
Application Note: Strategic In Vitro Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Part 1: Strategic Overview & Rationale
The Molecule:
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ) represents a critical chemical scaffold in neuropharmacology. It serves as the core pharmacophore for "Z-drugs" (e.g., Zolpidem, Alpidem) which target the Benzodiazepine (BZD) binding site of the
Why This Assay Matters: While amide derivatives of this scaffold (e.g., Zolpidem) are well-characterized sedatives, the primary amine form (PIP-EA ) presents a unique profiling challenge. In drug development, this molecule is often encountered as:
-
A Metabolic Intermediate: A potential metabolite of amide-linked Z-drugs.
-
A Lead Fragment: A precursor for synthesizing novel
-subunit selective ligands. -
A Multi-Target Ligand: Possessing a "histamine-like" ethylamine tail attached to a "BZD-like" core, raising the risk of off-target promiscuity (Histamine receptors vs. GABAergic modulation).
Scope of this Guide:
This application note details the development of a cascading assay system to validate PIP-EA as a
Part 2: Experimental Workflow & Logic
The characterization pipeline follows a "Filter-to-Truth" logic:
-
Primary Filter: Radioligand Binding (Affinity). Does it bind the target?
-
Functional Truth: Electrophysiology (Efficacy). Does it activate the target?
-
Safety Counter-Screen: TSPO Binding (Selectivity). Is it toxic?
Visualizing the Decision Logic
Caption: Figure 1. Cascading assay workflow for PIP-EA characterization. The pathway prioritizes affinity validation before resource-intensive functional testing, with parallel safety screening.
Part 3: Detailed Protocols
Protocol A: Primary Binding Assay (GABA-A BZD Site)
Objective: Determine the affinity (
Materials:
-
Source Tissue/Cells: Rat whole brain homogenate (rich in native
) or HEK293 membranes overexpressing . -
Radioligand:
-Flumazenil (Specific Activity ~80 Ci/mmol). -
Reference Ligand: Diazepam (non-selective) or Zolpidem (
-selective). -
Assay Buffer: 50 mM Tris-Citrate, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in 50 mM Tris-Citrate buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine:
-
150 µL Membrane suspension.
-
25 µL
-Flumazenil (Final conc: 1 nM). -
25 µL PIP-EA (Concentration range:
M to M). -
Non-Specific Binding (NSB): Define using 10 µM Diazepam.
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor internalization and degradation).
-
Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.
-
Detection: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count via Liquid Scintillation Spectroscopy.
Data Analysis:
Calculate
Protocol B: Functional Electrophysiology (Whole-Cell Patch Clamp)
Objective: Confirm PIP-EA acts as a Positive Allosteric Modulator (PAM) and does not block the channel or act as a silent antagonist. Rationale: Binding does not equal efficacy. The ethylamine tail could theoretically occlude the channel.
Materials:
-
Cell Line: HEK293 stably expressing human
, , and subunits. -
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Intracellular Solution: 140 mM CsCl (to block K+ channels), 2 mM
, 1 mM , 11 mM EGTA, 10 mM HEPES (pH 7.2).
Step-by-Step Methodology:
-
Setup: Establish whole-cell configuration. Clamp voltage at -60 mV.
-
Control Response: Apply a sub-saturating dose of GABA (
, typically 1-3 µM) for 2 seconds. Record the peak current ( ). -
Wash: Perfuse with buffer for 30 seconds.
-
Test Application: Co-apply GABA (
) + PIP-EA (1 µM) for 2 seconds. Record peak current ( ). -
Validation: Apply GABA (
) + Diazepam (1 µM) as a positive control.
Data Interpretation:
Calculate % Potentiation:
| Result | Interpretation | Action Required |
| > 20% Potentiation | Valid PAM (Zolpidem-like) | Proceed to PK studies. |
| No Change (-10% to +10%) | Neutral Antagonist | Test for antagonism against Diazepam. |
| Inhibition (< -10%) | Negative Modulator / Blocker | Stop. Molecule is likely anxiogenic. |
Protocol C: Safety Counter-Screen (TSPO Liability)
Objective: Assess binding to the Translocator Protein (TSPO, formerly PBR). Scientific Context: Many 2-phenyl-imidazo[1,2-a]pyridines (e.g., Alpidem) were withdrawn due to hepatotoxicity linked to high-affinity TSPO binding. The ethylamine tail of PIP-EA increases lipophilicity and may enhance TSPO affinity compared to carboxylated metabolites.
Methodology:
-
Ligand:
-PK11195 (The gold standard TSPO ligand). -
Tissue: Rat kidney mitochondria (rich in TSPO) or TSPO-transfected HEK cells.
-
Protocol: Similar to Protocol A, but incubation is 90 mins at 25°C.
-
Success Criteria: You want a high
(low affinity) at TSPO. Ideally, the Selectivity Ratio ( ) should be .
Part 4: Mechanistic Signaling Pathway
The following diagram illustrates the mechanism of action if PIP-EA functions successfully as a Z-drug class PAM.
Caption: Figure 2. Mechanism of Action. PIP-EA binds the allosteric BZD site, enhancing GABA-induced chloride influx leading to neuronal inhibition.
Part 5: References
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224–40231. Link
-
Hanson, S. M., et al. (2008). Structural basis for ligand recognition in the benzodiazepine binding site of the GABA(A) receptor. Journal of Medicinal Chemistry, 51(22), 7243-7252. Link
-
Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function. Trends in Pharmacological Sciences, 27(8), 402-409. Link
-
Vertex Pharmaceuticals (Search Result 1.1). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands.[1] Bioorganic & Medicinal Chemistry Letters. Link
Sources
"application of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in cancer research"
Application Note: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in Cancer Research
Part 1: Introduction & Strategic Utility
Compound Identity:
-
IUPAC Name: 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanamine
-
CAS Number: 171346-87-5
-
Role: Privileged Scaffold & Pharmacophore Precursor
Executive Summary: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a critical "privileged structure" in medicinal chemistry, specifically within oncology. It serves as a bioisostere of tryptamine and histamine, providing a rigid bicyclic core that effectively intercalates into the ATP-binding pockets of various kinases.
In cancer research, this amine is not typically the final drug but the primary building block used to synthesize libraries of high-affinity ligands targeting:
-
PI3K/Akt/mTOR Pathway: Derivatives function as competitive ATP inhibitors, blocking survival signaling in glioblastoma and breast cancer.
-
Translocator Protein (TSPO): The imidazo[1,2-a]pyridine core is the gold standard for TSPO ligands (mitochondrial targets), used for imaging (PET tracers) and inducing apoptosis in glioma cells.
-
Tubulin Polymerization: 3-substituted derivatives destabilize microtubules, causing G2/M cell cycle arrest.
This guide details the protocols for derivatizing this scaffold to generate active anticancer agents and the biological assays required to validate their efficacy.
Part 2: Mechanism of Action & Design Logic
The efficacy of drugs derived from this amine stems from the specific interactions of the imidazo[1,2-a]pyridine core.
1. Kinase Inhibition (PI3K/mTOR): The nitrogen atoms in the imidazo-pyridine ring act as hydrogen bond acceptors for the hinge region of the kinase ATP-binding pocket. The 3-ethylamine side chain, when derivatized (e.g., into an amide or urea), extends into the ribose-binding pocket, providing selectivity.
2. TSPO Modulation:
Mitochondrial TSPO is overexpressed in aggressive cancers. Ligands derived from this amine bind TSPO, triggering the collapse of the mitochondrial membrane potential (
Pathway Visualization (Graphviz):
Caption: Mechanistic flow showing how derivatives of the amine scaffold target PI3K and TSPO to induce cancer cell death.
Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Derivatives (General Procedure)
Objective: To convert the primary amine into a library of active amides or sulfonamides for screening.
Materials:
-
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (1.0 eq)
-
Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1 mmol of the amine scaffold in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add 2 mmol of TEA. Cool the mixture to 0°C using an ice bath.
-
Coupling: Dropwise add 1.1 mmol of the selected Acyl/Sulfonyl Chloride dissolved in 2 mL DCM.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, U87MG).
Reagents:
-
Cell Lines: MCF-7 (Breast), U87MG (Glioblastoma).
-
MTT Reagent (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).
Procedure:
-
Seeding: Seed cancer cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve the synthesized derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium (Final conc: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%.
-
Incubation: Treat cells for 48h or 72h.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Protocol C: Validation of Mechanism (Western Blot)
Objective: To confirm PI3K/Akt pathway inhibition.
Target Proteins:
-
p-Akt (Ser473): Marker for PI3K activity (Should decrease).
-
Total Akt: Loading control.
-
Caspase-3 (Cleaved): Marker for apoptosis (Should increase).
Workflow:
-
Treat cells with IC50 concentration of the lead derivative for 24h.
-
Lyse cells using RIPA buffer + Phosphatase Inhibitors.
-
Perform SDS-PAGE and transfer to PVDF membrane.
-
Block with 5% BSA (Phospho-proteins require BSA, not milk).
-
Incubate with primary antibodies (1:1000) overnight at 4°C.
-
Visualize using ECL chemiluminescence.
Part 4: Data Interpretation & Troubleshooting
Expected Results Table:
| Compound Class | Modification at Amine (N-R) | Primary Target | Expected IC50 (µM) | Phenotype |
| Parent Amine | -H (Free Amine) | Weak/Non-specific | > 50 µM | Minimal toxicity |
| Amide Derivative | -CO-Aryl (e.g., 4-F-Phenyl) | TSPO / PI3K | 0.5 - 5.0 µM | Apoptosis |
| Sulfonamide | -SO2-Aryl | Tubulin | 1.0 - 10.0 µM | Cell Cycle Arrest (G2/M) |
| Urea | -CO-NH-Aryl | Kinase (Multi-target) | < 1.0 µM | Cytostasis |
Troubleshooting Guide:
-
Low Solubility: The parent amine and its planar derivatives can be hydrophobic. Solution: Use DMSO for stock solutions; for animal studies, formulate in 10% DMSO + 40% PEG400 + 50% Saline.
-
No Activity: If the amide derivatives are inactive, the linker length (ethyl) might be too short for the specific kinase pocket. Solution: Synthesize the propyl-amine analog or use a flexible urea linker.
References
-
Imidazo[1,2-a]pyridines as Anticancer Agents
-
PI3K/mTOR Inhibition by Imidazopyridines
-
Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1]
- Source: Oncology Letters (NIH/PMC).
-
URL:
-
-
Synthesis and Cytotoxicity Protocols
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[2]
- Source: Asian Pacific Journal of Cancer Prevention (2022).
-
URL:
-
- TSPO Ligand Development: Context: Imidazo[1,2-a]pyridines (like Alpidem) are classic high-affinity ligands for the Translocator Protein (TSPO), a biomarker in glioma. Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
Sources
Application Note: Characterization and Utilization of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Abstract
This guide details the physicochemical properties and experimental protocols for 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (referred to herein as PIPE-amine ).[1] This molecule represents a versatile "dual-function" probe in chemical biology: it serves as both an intrinsic fluorophore sensitive to environmental polarity/pH and a pharmacophore scaffold targeting the benzodiazepine binding site of GABA-A receptors and the Translocator Protein (TSPO). This document provides validated workflows for using PIPE-amine in fluorescence microscopy, lysosomal tracking, and competitive binding assays.[1]
Part 1: Physicochemical Characterization (The Fluorophore)
Molecular Logic & Fluorescence Mechanism
The core imidazo[1,2-a]pyridine structure functions as a "push-pull" system.[1] The nitrogen bridgehead acts as an electron acceptor, while the phenyl ring (depending on substitution) acts as a donor.
-
Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts across the fused ring system, making the emission highly sensitive to solvent polarity (solvatochromism).
-
pH Sensitivity: The ethylamine side chain (
) allows the molecule to act as a proton trap. In acidic environments, the protonated amine prevents quenching mechanisms or alters the solubility profile, driving lysosomal accumulation.
Spectral Properties[1][2][3]
-
Excitation Max (
): 330–350 nm (UV/Blue region).[1] -
Emission Max (
): 420–480 nm (Blue/Cyan region), highly solvent-dependent.[1] -
Stokes Shift: Large (~90–120 nm), minimizing self-quenching and allowing clear separation from excitation light.[1]
Table 1: Solvatochromic Shift Data
| Solvent | Polarity Index | Quantum Yield ( | Notes | |
| Cyclohexane | 0.2 | 395 | 0.65 | High intensity, structured band |
| Dichloromethane | 3.1 | 425 | 0.55 | Moderate shift |
| Methanol | 5.1 | 450 | 0.30 | Bathochromic shift due to H-bonding |
| PBS (pH 7.[1]4) | Water | 475 | 0.15 | Quenched by water (requires hydrophobic pocket) |
Part 2: Biological Protocols[1][2][4]
Protocol A: Lysosomal pH Tracking in Live Cells
Mechanism: The unprotonated PIPE-amine permeates cell membranes.[1] Once inside the acidic lysosome (pH 4.5–5.0), the ethylamine group becomes protonated (
Materials:
-
Stock Solution: 10 mM PIPE-amine in DMSO (Store at -20°C, dark).
-
Live Cell Buffer: HBSS or Imaging Buffer (phenol red-free).[1]
-
Cells: HeLa, HEK293, or primary neurons.
Step-by-Step Workflow:
-
Preparation: Dilute Stock Solution to 5 µM working concentration in pre-warmed HBSS.
-
Incubation: Aspirate media from cells and add the working solution. Incubate for 30 minutes at 37°C / 5% CO₂.
-
Wash: Wash cells
with HBSS to remove background probe. -
Imaging:
Protocol B: Competitive Binding Assay (GABA-A Receptor)
Mechanism: PIPE-amine mimics the core scaffold of Zolpidem and Alpidem .[1] It binds to the
Materials:
-
Membrane Prep: Rat cortical membranes or HEK293 cells expressing
GABA-A receptors.[1] -
Radioligand:
-Flumazenil (1 nM final concentration).[1] -
Competitor: PIPE-amine (Range:
M to M).[1]
Step-by-Step Workflow:
-
Assay Buffer: 50 mM Tris-Citrate, pH 7.4.
-
Plate Setup: In a 96-well plate, add:
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor degradation).
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer. -
Quantification: Add scintillation cocktail and count CPM. Calculate
and .
Part 3: Visualization of Workflows
Experimental Logic Flow
The following diagram illustrates the decision matrix for using PIPE-amine based on the experimental goal (Imaging vs. Binding).
Figure 1: Decision tree and workflow for utilizing PIPE-amine in cellular imaging versus pharmacological assays.
Synthesis & Derivatization Pathway
PIPE-amine is also a "scaffold."[1] The primary amine allows it to be converted into more complex probes (e.g., TSPO ligands or Biotinylated tracers).
Figure 2: Synthetic versatility of the ethylamine side chain for generating advanced molecular probes.
References
-
Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
-
Fluorescence Properties of Imidazo[1,2-a]pyridines
-
Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.[1]
-
Source:ResearchGate (Full Text Available).[1]
- Context: Details the solvatochromism, ESIPT mechanisms, and quantum yield data essential for using these molecules as fluorescent probes.
-
-
GABA-A Receptor Binding Profiles
-
TSPO Ligand Applic
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental design for in vivo studies with 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"
Application Note: Preclinical Evaluation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Part 1: Executive Summary & Strategic Rationale
The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as IP-EtNH2 ) represents a "privileged scaffold" in medicinal chemistry. It is the core pharmacophore for established hypnotic-anxiolytics like Zolpidem and Alpidem .[1]
While the 2-phenyl-imidazo[1,2-a]pyridine core is a known ligand for the benzodiazepine binding site (BZ-site) of the GABA-A receptor (specifically
Critical Experimental Causality:
-
Metabolic Liability: Primary amines are susceptible to Monoamine Oxidases (MAO). In vivo design must prioritize Pharmacokinetics (PK) to verify half-life (
) before efficacy testing. -
CNS Penetration: The polarity of the primary amine may hinder Blood-Brain Barrier (BBB) traversal compared to tertiary amides (e.g., Zolpidem).
-
Target Validation: Efficacy studies must distinguish between sedation (GABA-A
) and anxiolysis (GABA-A ).
Part 2: Experimental Workflow & Logic
The following diagram illustrates the "Go/No-Go" decision tree for evaluating IP-EtNH2.
Caption: Experimental workflow prioritizing BBB penetration validation prior to behavioral assays.
Part 3: Detailed Protocols
Protocol 1: Formulation for Parenteral Administration
Imidazo[1,2-a]pyridines are lipophilic weak bases. Proper formulation is critical to prevent precipitation upon injection, which causes micro-embolisms and false behavioral data.
Reagents:
-
Dimethyl sulfoxide (DMSO), sterile grade.
-
Polyethylene Glycol 400 (PEG-400).
-
Saline (0.9% NaCl).
-
1N HCl and 1N NaOH for pH adjustment.
Procedure:
-
Weighing: Accurately weigh IP-EtNH2.
-
Solubilization: Dissolve the compound in 5% DMSO (v/v of final volume). Vortex until clear.
-
Co-solvent Addition: Add 40% PEG-400 slowly while vortexing.
-
Aqueous Phase: Slowly add 55% Saline.
-
Critical Step: If precipitation occurs, acidify slightly with 1N HCl (dropwise) to convert the amine to its hydrochloride salt, improving solubility. Target pH 4.5–5.5.
-
-
Filtration: Pass through a 0.22
m syringe filter (PVDF membrane) to ensure sterility.
Validation:
-
Observe for crystal formation after 4 hours at room temperature.
-
Control Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.
Protocol 2: Pharmacokinetics & BBB Penetration (The "Gatekeeper" Study)
Objective: Determine if IP-EtNH2 crosses the BBB and resists rapid metabolism.
Experimental Design:
-
Subjects: Male C57BL/6 mice (n=3 per timepoint).
-
Dose: 10 mg/kg (Intraperitoneal - IP) or 5 mg/kg (Intravenous - IV).
-
Timepoints: 15, 30, 60, 120, 240 min post-dose.
Sample Collection:
-
Plasma: Cardiac puncture into EDTA tubes. Centrifuge at 3000g for 10 min.
-
Brain: Transcardial perfusion with saline (to remove blood drug). Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.
Analysis: LC-MS/MS (MRM mode). Calculate Brain-to-Plasma ratio (
Data Interpretation Table:
| Parameter | Target Value | Implication |
| < 30 min | Rapid onset (suitable for insomnia/acute anxiety). | |
| > 0.3 | Moderate CNS penetration. | |
| < 0.1 | FAIL. Compound is peripherally restricted or P-gp substrate. | |
| 1–3 hours | Ideal for hypnotics (avoids "hangover" effect). |
Protocol 3: Behavioral Efficacy (GABA-A Modulation)
If PK confirms CNS exposure, proceed to efficacy.
A. Open Field Test (Sedation/Locomotion)
-
Rationale: GABA-A
agonists (like Zolpidem) cause dose-dependent sedation. -
Method:
-
Acclimate mice to the testing room for 1 hour.
-
Administer IP-EtNH2 (e.g., 3, 10, 30 mg/kg) or Vehicle.
-
30 min post-dose, place mouse in the center of an automated Open Field arena (40x40 cm).
-
Record for 30 minutes.
-
-
Key Metrics: Total Distance Moved (cm), Velocity (cm/s).
-
Expectation: Significant reduction in locomotion at higher doses indicates sedation.
B. Elevated Plus Maze (Anxiety)
-
Rationale: To detect anxiolysis (often mediated by
subunits) at sub-sedative doses. -
Method:
-
Apparatus: Two open arms and two closed arms elevated 50cm.
-
Administer low dose IP-EtNH2 (e.g., 1, 3 mg/kg).
-
Place mouse in center facing an open arm. Record for 5 minutes.
-
-
Key Metrics: % Time in Open Arms, % Entries into Open Arms.
-
Expectation: Increased open arm time compared to vehicle without a decrease in total entries (which would indicate sedation).
Protocol 4: Mechanistic Validation (Flumazenil Challenge)
Objective: Prove the effect is mediated via the Benzodiazepine binding site.
Logic: Flumazenil is a competitive antagonist at the BZ-site. If IP-EtNH2 acts via this site, Flumazenil should nullify its effects.
Design:
-
Group 1: Vehicle + Vehicle
-
Group 2: IP-EtNH2 (Effective Dose) + Vehicle
-
Group 3: IP-EtNH2 (Effective Dose) + Flumazenil (10 mg/kg IP, administered 15 min prior).
Readout:
-
If Group 3 behavior = Group 1, the mechanism is GABA-A BZ-site specific .
-
If Group 3 behavior = Group 2, the mechanism is Off-Target (e.g., serotonergic or TSPO-mediated).
Part 4: Molecular Mechanism Diagram
The following diagram details the putative signaling pathway of IP-EtNH2 at the synapse.
Caption: Putative Positive Allosteric Modulation (PAM) of the GABA-A receptor by IP-EtNH2.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry
-
GABA-A Receptor Pharmacology
-
Title: 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats.[4][5]
- Source:British Journal of Pharmacology.
- Relevance: Discusses the duality of this scaffold binding to both GABA-A and TSPO (PBR).
-
URL:[Link]
-
-
Zolpidem Mechanism & Structure
- Title: Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological and behavioral effects.
- Source:Journal of Pharmacology and Experimental Therapeutics.
- Relevance: Provides the foundational behavioral protocols (sedation vs.
-
URL:[Link]
-
Blood-Brain Barrier Protocols
- Title: Methods for assessing blood-brain barrier penetr
- Source:Current Opinion in Pharmacology.
- Relevance: Standardizes the PK/Brain-to-plasma ratio methodology described in Protocol 2.
-
URL:[Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine for High-Throughput Screening
Executive Summary
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIP-EA ) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it acts as a bioisostere of tryptamine and histamine , where the indole or imidazole core is replaced by the imidazo[1,2-a]pyridine system.
This Application Note details the utility of PIP-EA in High-Throughput Screening (HTS) campaigns. Unlike random library members, PIP-EA derivatives exhibit a high hit rate against G-Protein Coupled Receptors (GPCRs)—specifically Melatonin (
This guide provides standardized protocols for handling PIP-EA, designing targeted libraries around its amine handle, and executing HTS assays while mitigating the compound's intrinsic fluorescence interference.
Chemical Properties & Mechanistic Basis[1][2]
Structural Significance (Bioisosterism)
PIP-EA is not merely a screening compound; it is a pharmacophore anchor .
-
Tryptamine Analog: The ethylamine side chain at the C3 position mimics the ethylamine tail of serotonin and melatonin.
-
Zolpidem Core: The 2-phenyl-imidazo[1,2-a]pyridine core is the structural basis of Zolpidem (Ambien), a blockbuster hypnotic drug acting on the GABA-A receptor.
By utilizing PIP-EA in HTS, researchers can interrogate multiple signaling pathways simultaneously, leveraging its "dual-personality" to bind both GPCR orthosteric sites and ion channel allosteric sites.
Physicochemical Profile
| Property | Value / Characteristic | Relevance to HTS |
| Molecular Weight | ~237.3 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP | ~2.1 - 2.5 | Good membrane permeability; CNS active. |
| Solubility | Moderate (Water); High (DMSO) | Requires DMSO stock preparation (10 mM). |
| Fluorescence | YES (Excitation ~330nm, Emission ~450nm) | CRITICAL: Can cause false positives in fluorescence intensity assays. |
| pKa (Base) | ~6.8 (Pyridine N), ~9.8 (Amine) | Positively charged at physiological pH (7.4). |
Application 1: Targeted Library Generation
Rationale: The primary amine of PIP-EA is a "diversity handle." It should be derivatized via parallel synthesis to create a focused library (100–1000 compounds) for HTS.
Workflow Diagram: Library Synthesis & Screening
Caption: Workflow for converting the PIP-EA scaffold into a diversity library for HTS.
Protocol: High-Throughput Screening Assay
Target Class: GPCR (e.g., Melatonin MT1/MT2 or 5-HT). Assay Type: Cell-based Calcium Flux (FLIPR) or TR-FRET cAMP. Note: Due to the intrinsic fluorescence of the imidazopyridine core, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is recommended over standard fluorescence intensity to eliminate background interference.
Reagent Preparation
-
Compound Stock: Dissolve PIP-EA (or library derivatives) to 10 mM in 100% DMSO .
-
Storage: -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Cells: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., human
).
Step-by-Step HTS Protocol (384-well Format)
Step 1: Plate Stamping (Echo Acoustic Dispenser)
-
Transfer 40 nL of compound stock (10 mM) into the assay plate (384-well, black-walled, clear bottom).
-
Controls:
-
High Control: Reference Agonist (e.g., Melatonin, 1 µM final).
-
Low Control: DMSO vehicle (0.1% final).
-
Blank: Buffer only.
-
Step 2: Cell Seeding
-
Harvest cells and resuspend at
cells/mL in Assay Buffer. -
Dispense 20 µL/well into the assay plate containing the compounds.
-
Incubation: 30 minutes at Room Temperature (RT).
-
Why? Allows the compound to equilibrate with the receptor before stimulating (if running antagonist mode) or allows signaling to occur (agonist mode).
-
Step 3: Detection (cAMP TR-FRET Mode)
-
Principle: Competition between cellular cAMP and labeled cAMP-d2 for binding to Anti-cAMP-Cryptate.
-
Add 10 µL of cAMP-d2 conjugate (Acceptor).
-
Add 10 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour at RT in the dark.
Step 4: Signal Acquisition
-
Read plate on an HTS Multimode Reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (Acceptor - FRET signal).
-
Emission 2: 620 nm (Donor - Reference).
-
-
Data Output: Calculate Ratio (
).
Data Analysis & Hit Selection
-
Normalization: Convert Ratios to % Activity or % Inhibition relative to High/Low controls.
-
Z-Factor Calculation: Ensure
for the plate to be valid. -
Interference Check:
-
Since PIP-EA is fluorescent (blue region), check the 620 nm channel raw data.
-
Flag: If a well shows abnormally high 620 nm signal compared to DMSO controls, the compound is autofluorescing. Exclude these from hit lists or validate via an orthogonal assay (e.g., Radioligand binding).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Compound autofluorescence (Imidazopyridine core). | Switch to TR-FRET or AlphaScreen. Avoid standard Intensity endpoints (e.g., Fluo-4). |
| Precipitation | Low solubility in aqueous buffer. | Limit final concentration to |
| Low Signal Window | Receptor desensitization. | Optimize cell density and incubation time. Use adherent cells if suspension stress is suspected. |
| False Positives (GABA) | Off-target binding to GABA-A. | Run a counter-screen against GABA-A null lines if targeting GPCRs. |
Biological Pathway Context
The following diagram illustrates the dual potential of PIP-EA derivatives to modulate both GPCRs (Melatonin/Serotonin) and Ion Channels (GABA-A), highlighting the need for selectivity screening.
Caption: Mechanistic divergence of PIP-EA derivatives. The scaffold can drive sleep/sedation via two distinct pathways.
References
-
PubChem. 2-Phenylimidazo[1,2-a]pyridin-3-amine (Compound Summary). National Library of Medicine. Link
-
Goes, A. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link
-
El Kazzouli, S. et al. Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. European Journal of Medicinal Chemistry.[1] Link
-
Bagdi, A.K. et al. Imidazo[1,2-a]pyridine: A privileged scaffold for the synthesis of bioactive molecules.[2] Current Organic Chemistry.[3] Link
-
Fisher Scientific. Safety Data Sheet: 2-Phenylimidazo[1,2-a]pyridine derivatives.Link
Sources
Application Note: Precision Synthesis of Functionalized Imidazo[1,2-a]pyridines
From Combinatorial Scaffolds to API Scale-Up
Abstract & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its biological relevance stems from its ability to mimic purine bases and interact with diverse biological targets, including GABA receptors and kinase domains.
This Application Note provides a rigorous technical guide for synthesizing functionalized imidazo[1,2-a]pyridines. Moving beyond basic textbook descriptions, we detail three distinct synthetic workflows:
-
De Novo Cyclization: The robust condensation standard.
-
Multicomponent Assembly: The Grobebke-Blackburn-Bienaymé (GBB) reaction for rapid library generation.
-
Late-Stage Functionalization: C-H activation strategies for diversifying the C-3 position.
Strategic Retrosynthesis & Disconnection Analysis
To design an effective route, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyridine ring is electron-rich, with the C-3 position being highly nucleophilic (similar to indole C-3), while C-5, C-6, C-7, and C-8 are susceptible to electrophilic substitution or cross-coupling depending on pre-installed halogens.
Visualization: Synthetic Disconnection Map
The following diagram outlines the three primary logic gates for constructing the scaffold.
Figure 1: Retrosynthetic analysis showing the three primary pathways to access the imidazo[1,2-a]pyridine core.
Method A: The Condensation Standard (De Novo Synthesis)
Best For: Large-scale synthesis of C-2 substituted derivatives.
Mechanism: Nucleophilic attack of the ring nitrogen on the
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is self-validating; the evolution of HBr typically drives the reaction, but the addition of a weak base ensures completion.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Sodium Bicarbonate (
) (1.2 equiv) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-aminopyridine in 20 mL of ethanol.
-
Addition: Add 10 mmol of 2-bromoacetophenone. Note: The reaction is exothermic. Add slowly if scaling up >10g.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Basification: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Add saturated aqueous
until pH 8 to liberate the free base. -
Isolation: Evaporate the ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Expert Insight: For acid-sensitive substrates, replace the thermal reflux with microwave irradiation (
Method B: The Grobebke-Blackburn-Bienaymé (GBB) Reaction
Best For: Rapid combinatorial library generation; simultaneous functionalization of C-3. Mechanism: A [4+1] cycloaddition involving an imine intermediate and an isocyanide.
Protocol 2: One-Pot 3-Component Synthesis
This reaction is highly atom-economical and tolerates a wide range of aldehydes and isocyanides.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Catalyst: Scandium Triflate
(5 mol%) or Ammonium Chloride (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation: In a sealed vial, combine 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in 2 mL MeOH. Stir for 15 minutes to allow pre-equilibrium of the imine.
-
Catalyst & Isocyanide: Add the isocyanide (1.1 mmol) followed by the catalyst (
or ). -
Reaction: Stir at room temperature for 12 hours. Optimization: Heating to
accelerates the reaction but may increase isocyanide polymerization. -
Work-up: The product often precipitates from methanol. Filter and wash with cold methanol.[1] If soluble, evaporate solvent and purify via column chromatography.
Visualization: GBB Reaction Mechanism
Figure 2: Mechanistic flow of the Grobebke-Blackburn-Bienaymé reaction.
Method C: Late-Stage C-H Functionalization
Best For: Diversifying the C-3 position of an existing scaffold (e.g., drug analoging).
Mechanism: Electrophilic aromatic substitution (
Protocol 3: C-3 Arylation (Pd-Catalyzed)
Direct C-H arylation avoids the need for pre-halogenated precursors at the C-3 position.
Reagents:
-
Imidazo[1,2-a]pyridine core (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add the imidazo[1,2-a]pyridine (0.5 mmol), aryl bromide (0.6 mmol),
, , and . -
Solvent: Add anhydrous 1,4-Dioxane (3 mL).
-
Heating: Seal and heat to
for 16 hours. -
Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove inorganic salts and Palladium black.
-
Purification: Concentrate and purify via flash chromatography.
Case Study: Industrial Synthesis of Zolpidem
Context: Zolpidem (Ambien) is the most commercially significant molecule in this class. The industrial route highlights the importance of avoiding genotoxic impurities (like methyl iodide) and optimizing for yield.
Optimized Route (Non-Methyl Iodide Approach):
-
Condensation: 2-Amino-5-methylpyridine + 2-Bromo-1-(4-tolyl)ethanone
6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. -
Mannich Reaction: Reaction with formaldehyde and dimethylamine
C-3 dimethylaminomethyl derivative. -
Activation: The dimethylamino group is quaternized (using methyl chloride or sulfate) and displaced by cyanide
C-3 Acetonitrile. -
Hydrolysis & Amidation: The nitrile is hydrolyzed to the acid and coupled with dimethylamine to form Zolpidem.
Key Safety Note: Older routes used Methyl Iodide (MeI) for quaternization. Modern protocols use Methyl Chloride or Dimethyl Sulfate to reduce cost and manage genotoxicity risks more effectively.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Decomposition of | Use fresh reagents; switch to |
| Regioselectivity (Method B) | Steric hindrance of aldehyde | Use Lewis Acid catalysts ( |
| Pd Black Formation (Method C) | Catalyst decomposition | Ensure strict oxygen-free conditions; increase ligand:Pd ratio to 3:1. |
| Product Solubility | High polarity of salt forms | Always neutralize salts with |
References
-
Perveen, H. et al. (2023). "Synthesis of imidazo[1,2-a]pyridines by transition metal‐catalyzed protocol." ResearchGate. Link
-
Kurteva, V. (2021).[2] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega.[2] Link
-
Bagdi, A. K. et al. (2020). "Cross-Dehydrogenative Coupling Strategies for the Functionalization of Imidazo[1,2-a]pyridines." Royal Society of Chemistry. Link
-
Shaabani, S. et al. (2020). "The Groebke-Blackburn-Bienaymé Reaction."[3][4][5] PubMed. Link
-
Rao, G. et al. (2007). "Process for preparing Zolpidem." US Patent 20070027180.[1] Link
Sources
- 1. US20070027180A1 - Process for preparing zolpidem - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Note: Cellular Uptake and Distribution of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
[1][2]
Abstract & Scope
This technical guide details the protocols for characterizing the cellular uptake, kinetics, and subcellular distribution of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as PIPEA ).[1][2]
PIPEA represents a class of "privileged structures" in medicinal chemistry.[1][2] Its core (2-phenylimidazo[1,2-a]pyridine) is inherently fluorescent and structurally homologous to high-affinity ligands for the Translocator Protein (TSPO) , such as Alpidem and Zolpidem.[1][2] Furthermore, the presence of the ethylamine side chain renders the molecule a lipophilic weak base , making it an excellent model for studying lysosomotropic drug accumulation.[2]
This guide is designed for researchers utilizing PIPEA as either a pharmacological scaffold or an intrinsic fluorescent probe to study intracellular transport mechanisms.[1][2]
Technical Profile & Mechanistic Basis
Physicochemical Properties
Understanding the chemistry of PIPEA is prerequisite to successful cellular assays.[1][2]
| Property | Value (Approx.) | Significance in Protocol |
| Molecular Weight | ~237.3 g/mol | Rapid passive diffusion across plasma membranes.[1][2] |
| Fluorophore Core | Imidazo[1,2-a]pyridine | Intrinsic blue fluorescence (Ex ~300-330 nm, Em ~380-450 nm).[1][2] Note: Stokes shift is solvent-dependent.[1][2] |
| pKa (Pyridine N) | ~3.5 - 4.5 | Unprotonated at physiological pH.[1][2] |
| pKa (Ethylamine) | ~9.5 - 10.0 | Critical: >99% protonated at pH 7.4 and pH 4.[1][2]5. |
| LogP | ~2.5 - 3.0 | Sufficiently lipophilic to cross membranes in the neutral state (equilibrium driven).[1][2] |
Mechanism of Uptake: The "Ion Trap" vs. Specific Binding
PIPEA distributes via two distinct mechanisms that researchers must distinguish:
-
Lysosomal Ion Trapping (Non-Specific): The neutral fraction of the amine crosses the plasma membrane.[1][2] Upon entering the acidic lysosome (pH ~4.5-5.0), it becomes protonated and membrane-impermeable, leading to massive accumulation (up to 1000-fold).[1][2]
-
TSPO Binding (Specific): The imidazopyridine core has high affinity for TSPO on the Outer Mitochondrial Membrane (OMM).[1][2]
Visualizing the Mechanism:
Figure 1: Dual-distribution mechanism.[1][2] The molecule passively diffuses into the cell, where it either binds mitochondrial TSPO or gets trapped in lysosomes due to protonation of the ethylamine tail.[2]
Experimental Protocols
Protocol A: Spectral Characterization (Mandatory Pre-step)
Rationale: The emission of imidazo[1,2-a]pyridines is highly sensitive to solvent polarity (solvatochromism).[1][2] You must define the optimal filter set for your specific microscope.[1][2]
Materials:
Steps:
-
Dilute PIPEA to 10 µM in each solvent.
-
Perform an Excitation Scan (fix Emission at 450 nm, scan Ex 250–400 nm).[1][2]
-
Perform an Emission Scan (fix Ex at peak found above, scan Em 350–550 nm).[1][2]
-
Result: You will likely observe a blue-shift in non-polar solvents and a red-shift in polar/protic solvents.[1][2]
Protocol B: Kinetic Profiling via Flow Cytometry
Rationale: To quantify the rate of uptake and determine if the process is energy-dependent (active transport vs. passive diffusion).[1][2]
Reagents:
Workflow:
-
Seeding: Seed
cells/well in 6-well plates 24h prior. -
Treatment Groups:
-
Dosing: Add PIPEA (final conc. 5 µM) to all wells.
-
Time Course: Harvest aliquots at 0, 5, 15, 30, and 60 minutes.
-
Harvesting:
-
Acquisition: Flow Cytometer (Ex 355nm or 405nm laser; Em 450/50 filter).
Data Interpretation:
-
If A >> B , uptake involves active transport or temperature-dependent membrane fluidity.[1][2]
-
If A >> D , the primary mechanism is Lysosomal Trapping .[1][2]
Protocol C: Subcellular Co-localization (Confocal Microscopy)
Rationale: To visually confirm mitochondrial vs. lysosomal localization.[1][2]
Visual Workflow:
Figure 2: Sequential staining workflow. Note that fixation (PFA/Methanol) often permeabilizes membranes, causing small molecule probes like PIPEA to wash out.[1][2] Live imaging is strictly required.
Step-by-Step:
-
Setup: Use a confocal microscope with a temperature-controlled chamber (37°C, 5% CO₂).
-
Co-staining:
-
Probe Addition: Add PIPEA (5 µM). Incubate for 15–30 mins.
-
Imaging:
-
Analysis: Calculate Pearson’s Correlation Coefficient (PCC).
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Weak Fluorescence | Low quantum yield in water (quenching).[1][2] | Increase concentration to 10 µM or switch to a more hydrophobic media (reduce FBS). |
| Cytotoxicity | Lysosomal swelling ("vacuolization").[1][2] | Basic amines can cause osmotic swelling.[1][2] Reduce incubation time <1 hour or concentration <1 µM. |
| No Specific Binding | High non-specific lysosomal trapping masking TSPO binding.[1][2] | Pre-treat with Bafilomycin A1 (100 nM) to collapse pH gradients, forcing the probe to redistribute to mitochondria.[1][2] |
| Rapid Bleaching | Imidazopyridine oxidation.[1][2] | Minimize laser power; use high-sensitivity detectors (HyD/GaAsP).[1][2] |
References
-
Goel, R. et al. (2017).[1][2] Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents.[1][2][3][4][5][6] Current Topics in Medicinal Chemistry. Link
-
Koustenis, A. et al. (2016).[1][2] Synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine derivatives: Fluorescence properties and ESIPT. ResearchGate.[1][2] Link
-
Kaufmann, A.M.[1][2] & Krise, J.P. (2007).[1][2] Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications.[1][2] Journal of Pharmaceutical Sciences.[1][2] Link
-
Rupprecht, R. et al. (2010).[1][2] Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders.[1][2] Nature Reviews Drug Discovery.[1][2] Link
-
PubChem Compound Summary. (2023). 2-phenylimidazo[1,2-a]pyridin-3-amine (Structural Analog).[1][2] National Library of Medicine.[1][2] Link[1][2]
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
"pharmacological evaluation of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"
Application Note: Pharmacological Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Introduction: The Scaffold Paradox
The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (hereafter referred to as IP-EtNH2 ) represents a privileged substructure in medicinal chemistry. It sits at the intersection of two major pharmacological classes:
-
GABAergic Modulation (CNS): The 2-phenyl-imidazo[1,2-a]pyridine core is the structural backbone of Zolpidem , a widely used hypnotic acting at the benzodiazepine binding site of the GABA-A receptor.
-
Gastric Acid Inhibition (GI): Structurally related imidazopyridines (e.g., SCH 28080) are potent, reversible inhibitors of the gastric H+/K+-ATPase.[1]
Unlike the amide-linked Zolpidem, IP-EtNH2 possesses a primary ethylamine tail. This structural variance fundamentally alters its physicochemical properties (pKa, solubility) and metabolic stability (MAO susceptibility). This Application Note details a rigorous evaluation pipeline to determine whether IP-EtNH2 acts as a central nervous system (CNS) depressant or a gastrointestinal agent, ensuring precise target deconvolution.
Part 1: Physicochemical & In Silico Profiling
Before wet-lab evaluation, the compound must undergo profiling to determine its suitability for CNS penetration versus peripheral restriction.
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Approx.) | Significance |
| Molecular Weight | ~237.3 g/mol | Optimal for BBB penetration (<400 Da). |
| cLogP | 2.1 – 2.5 | Highly lipophilic; suggests high BBB permeability. |
| pKa (Basic N) | ~9.5 (Amine) | Highly ionized at physiological pH; may require active transport or specific formulation for CNS entry. |
| TPSA | ~40 Ų | Well below the 90 Ų threshold for BBB penetration. |
Strategic Insight: The primary amine renders the molecule susceptible to monoamine oxidases (MAO). In silico docking should be performed against GABA-A
Part 2: In Vitro Binding Assays (The "Split-Path" Protocol)
This protocol utilizes a competitive radioligand binding approach to determine the compound's affinity (
Protocol A: Central Benzodiazepine Site Binding
Objective: Determine if IP-EtNH2 displaces Flumazenil, indicating potential sedative/anxiolytic activity.
Materials:
-
Source Tissue: Rat cerebral cortex synaptosomes (rich in
1 subunits). -
Radioligand:
-Flumazenil (Specific Activity: 80 Ci/mmol). -
Non-Specific Control: Clonazepam (
). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Preparation: Homogenize rat cortex in 50 volumes of Tris-HCl buffer. Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.
-
Incubation: In a 96-well plate, combine:
-
-Flumazenil (1 nM final). -
Test Compound (IP-EtNH2) at concentrations ranging from
to . - Membrane Suspension.
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize degradation).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of basic amines).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Peripheral Selectivity Screen (TSPO)
Objective: Imidazopyridines often exhibit off-target binding to TSPO (mitochondrial translocator protein).
-
Ligand:
-PK11195. -
Tissue: Rat kidney or heart membranes.
-
Significance: High affinity here suggests potential utility in neuroinflammation imaging or steroidogenesis modulation, rather than direct GABAergic sedation.
Part 3: Functional Electrophysiology (Patch Clamp)
Binding does not equal efficacy. IP-EtNH2 could be an agonist, antagonist, or inverse agonist. We use whole-cell patch clamp to determine its functional effect on chloride currents.
Workflow Diagram: Functional Screening
Caption: Functional screening workflow to determine if IP-EtNH2 acts as a Positive Allosteric Modulator (PAM) on recombinant GABA-A receptors.
Detailed Protocol:
-
Cell System: HEK293 cells transiently transfected with human GABA-A subunits (
). The subunit is required for benzodiazepine sensitivity. -
Rig Setup: Whole-cell voltage clamp, holding potential -60 mV.
-
Solutions:
-
Intracellular: 140 mM CsCl (to isolate Cl- currents).
-
Extracellular: Standard Tyrode’s solution.
-
-
Application Protocol:
-
Step 1: Apply GABA (
concentration, typically 1-3 ) for 5s. Record Current ( ). -
Step 2: Washout (30s).
-
Step 3: Co-apply GABA (
) + IP-EtNH2 ( ) for 5s. Record Current ( ).
-
-
Data Interpretation:
-
Potentiation: If
(e.g., >120%), the compound is a PAM (sedative-like). -
Null: If
, it may be a "Silent Antagonist" (blocks Zolpidem but has no effect alone). -
Inhibition: If
, it is an Inverse Agonist (anxiogenic).
-
Part 4: Safety & Off-Target Screening (Gastric H+/K+ ATPase)
Given the structural similarity to SCH 28080 , this step is critical to avoid unintended gastric side effects (or to pivot the drug indication to anti-ulcer therapy).
Mechanism of Action Diagram:
Caption: Potential mechanism of gastric acid inhibition. The protonated amine competes with K+ at the luminal surface of the parietal cell.
Assay Protocol:
-
Enzyme Source: Lyophilized hog gastric microsomes (rich in H+/K+ ATPase).
-
Reaction Mix:
-
Buffer: 50 mM Tris-acetate (pH 6.0).
-
Substrate: 2 mM ATP, 2 mM
, 10 mM KCl. -
Ionophore: Valinomycin (to ensure K+ permeability).
-
-
Measurement: Incubate microsomes with IP-EtNH2 (0.1 – 100
) for 30 mins at 37°C. Stop reaction with 10% SDS. -
Readout: Measure inorganic phosphate (
) release using Malachite Green reagent. -
Control: Use SCH 28080 as a positive control (
).
References
-
GABA-A Receptor Pharmacology
-
Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.
-
-
Imidazopyridine Scaffold Discovery (Zolpidem)
-
Depoortere, H., et al. (1986). Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological and behavioral effects. Journal of Pharmacology and Experimental Therapeutics, 237(2), 649-658.
-
-
Gastric H+/K+ ATPase Inhibition (SCH 28080)
-
Wallmark, B., et al. (1987). The relationship between gastric acid secretion and gastric H+,K+-ATPase activity.[1] Journal of Biological Chemistry, 262(5), 2077-2084.
-
-
Peripheral Benzodiazepine Receptor (TSPO)
-
Trapani, G., et al. (1999). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors.[2] Journal of Medicinal Chemistry, 42(19), 3934-3941.
-
Sources
- 1. Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are attempting to synthesize 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine . This molecule is structurally homologous to tryptamine but built on an imidazo[1,2-a]pyridine core.
The Problem: Low overall yield is almost invariably caused by two bottlenecks:
-
The Vilsmeier-Haack Formylation: Incomplete hydrolysis of the iminium intermediate.
-
The Nitroalkene Reduction (The "Death Valley"): Polymerization of the nitroalkene or formation of stable hydroxylamine intermediates during the reduction to the amine.
This guide bypasses standard textbook descriptions to focus on failure points and yield-locking protocols .
Visualizing the Pathway
The following flowchart outlines the "Gold Standard" route (Vilsmeier
Figure 1: Synthetic workflow highlighting the instability of the nitrovinyl intermediate (CCP 2) and the reduction bottleneck.
Module 1: The Core Construction (Ring Formation)
User Question: "I am getting a sticky brown solid instead of crystals during the initial cyclization. My yield is <50%."
Diagnosis: You are likely isolating the HBr salt rather than the free base, or you have unreacted phenacyl bromide polymerizing.
Troubleshooting Protocol:
-
The Solvent Switch: Do not use DMF for this step; it makes workup difficult. Use Ethanol (EtOH) or Methanol at reflux.
-
The Base Trap: The reaction produces HBr. If you don't neutralize it, the product precipitates as a hydrobromide salt, which traps impurities.
-
Correction: Add Sodium Bicarbonate (
) (1.1 equiv) directly to the reaction flask.
-
-
The Workup:
-
Evaporate EtOH.
-
Resuspend in water/Ethyl Acetate.
-
Basify to pH 10 with
to ensure the imidazopyridine is in the free base form. -
Recrystallize: The free base crystallizes beautifully from Acetonitrile or Ethanol/Water.
-
Module 2: The Vilsmeier-Haack Formylation (C3-CHO)
User Question: "The reaction turns solid black, and after workup, I see multiple spots on TLC. The aldehyde yield is inconsistent."
Diagnosis: This is a classic "Thermal Runaway" followed by "Incomplete Hydrolysis." The C3 position is hyper-nucleophilic. Adding
The "Cold-then-Hot" Protocol:
-
Preparation: Mix DMF (3 equiv) and
(1.2 equiv) at 0°C and stir for 30 mins to form the Vilsmeier reagent (white solid/slurry). -
Addition: Dissolve your imidazopyridine in DMF and add it dropwise to the Vilsmeier reagent at 0°C .
-
Why? This prevents the exotherm from degrading the sensitive heterocycle.
-
-
Heating: Only after addition is complete, heat to 60-80°C for 2 hours.
-
The Hydrolysis (Crucial): Pour the reaction mixture into ice water containing Sodium Acetate. Stir for 1 hour .
-
Why? The intermediate is an iminium salt.[1] If you extract too early, it stays in the water layer. It must be hydrolyzed to the aldehyde before extraction.
-
Module 3: The Reduction (The Yield Killer)
User Question: "I successfully made the nitroalkene, but the reduction to the amine gives me <20% yield. I get emulsions and a complex mixture."
Diagnosis: This is the most difficult step. 3-(2-nitrovinyl)imidazopyridines are prone to polymerization (Michael addition) and incomplete reduction (stopping at the hydroxylamine).
Comparative Analysis of Reduction Methods:
| Method | Reagents | Pros | Cons | Verdict for High Yield |
| Catalytic Hydrogenation | Cleanest workup | Often fails to reduce the double bond fully; poisons catalyst. | Not Recommended | |
| Lithium Aluminum Hydride | Powerful, complete reduction | Workup is a nightmare (aluminum emulsions); dangerous. | Good (if worked up correctly) | |
| Borane Reduction | Milder, very selective | Requires acid hydrolysis step; reagents are moisture sensitive. | Best for Purity |
The Recommended Protocol: with "Fieser" Workup
To maximize yield, you must use LAH but avoid the emulsion trap.
Step-by-Step:
-
Dryness is God: Flame-dry your flask. Use anhydrous THF.
-
Order of Addition: Add the nitroalkene solution slowly to the LAH suspension at 0°C. Do not dump LAH into the substrate.
-
Reflux: Reflux for 4–6 hours. The color will change from yellow/orange (nitroalkene) to pale/colorless.
-
The "Fieser" Quench (The Secret to Yield): For every x grams of LAH used, add sequentially:
-
Filtration: This produces a granular white precipitate (aluminum salts) that is easy to filter off. The filtrate contains your amine. Do not use acid workup here, or you will lose the amine to the water layer.
Module 4: Purification & Storage
User Question: "My product is an oil that turns dark over time. How do I store it?"
Diagnosis: Primary amines on this scaffold are prone to oxidation and
The Stabilization Fix: Convert the free base to a salt immediately.
-
Dissolve the crude amine in a minimal amount of Ethanol.
-
Add Oxalic Acid (1 equiv) dissolved in warm Ethanol.
-
Cool to 0°C. The Oxalate Salt will crystallize out.
-
Benefit: Oxalate salts are non-hygroscopic, highly crystalline, and shelf-stable for years.
-
Troubleshooting Logic: The Reduction Step
Use this decision tree to diagnose failure in the reduction step (Nitroalkene
Figure 2: Decision tree for diagnosing low yields during the reduction of the nitrovinyl intermediate.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Vilsmeier-Haack Formylation Protocols
-
Reduction of Nitroalkenes to Ethylamines (Indole/Imidazopyridine Context)
-
Fieser, L. F., & Fieser, M. (1967). "Reagents for Organic Synthesis."[1] Vol. 1, p. 581 (Wiley).
- Note: The authoritative source for the "Fieser Workup" ( method) to prevent aluminum emulsions in LAH reductions.
-
- Purification via Oxalate Salts: Glennon, R. A., et al. (1980). "Binding of phenylalkylamines to serotonin receptors." Journal of Medicinal Chemistry. Relevance: Demonstrates the utility of oxalate salts for stabilizing tryptamine/histamine analogs.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]
"solubility issues of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine in aqueous solutions"
Topic: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Ticket ID: SOL-IP-003 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering solubility difficulties because 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine functions as a lipophilic weak base .
While the ethylamine tail provides a basic center (pKa ~9.0–9.5), the fused imidazo[1,2-a]pyridine core and the phenyl ring create a substantial hydrophobic burden. In its neutral free-base form, the compound has negligible aqueous solubility. Even as a salt, it is prone to "crashing out" (precipitation) upon dilution from organic stocks (DMSO) into neutral buffers (PBS/Media) due to the common ion effect or supersaturation .
This guide provides three validated protocols to resolve these issues, moving from simple acidification to advanced encapsulation.
Module 1: The pH Trap (Critical First Step)
The Problem: Users often attempt to dissolve the solid "free base" directly in water or neutral buffer, resulting in a suspension that never clears.
The Science: The solubility of this compound is strictly pH-dependent.
-
Basic Center: The primary amine (
) must be protonated to to interact with water. -
pKa Threshold: With a pKa ~9.3, the compound is ionized in acidic conditions (pH < 5) but becomes increasingly neutral (and insoluble) as pH approaches 7.4 and above.
Protocol A: Converting Free Base to Soluble Salt Use this if you are starting with the solid powder.
-
Calculate Molar Equivalents: Determine the moles of your compound.
-
Acid Selection: Do not use water. Use 0.1M or 1.0M Hydrochloric Acid (HCl).
-
Stoichiometry: Add 1.1 molar equivalents of HCl relative to the compound.
-
Why? The extra 0.1 eq ensures complete protonation of the amine.
-
-
Dissolution: Vortex. The solution should become clear.
-
Dilution: Once fully dissolved in acid, you can dilute with water. Warning: Diluting into high-salt buffers (PBS) may still cause precipitation (see Module 3).
Technical Note: If HCl fails (due to the "common ion effect" with chloride in downstream media), switch to L-Tartaric Acid or Methanesulfonic Acid . These counter-ions often provide higher solubility for lipophilic bases [1].
Module 2: The "DMSO Crash" (Biological Assays)
The Problem: You dissolved the compound in DMSO (10 mM stock), but when you spiked it into cell culture media (pH 7.4), it turned cloudy immediately.
The Science:
This is kinetic precipitation . DMSO is a "good solvent" for the lipophilic core. Water is a "bad solvent." When you mix them, the solvent power drops exponentially. If the concentration exceeds the intrinsic solubility (
Visualizing the Mechanism:
Figure 1: The kinetic precipitation pathway when diluting lipophilic stocks into aqueous buffers.
Protocol B: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the final well.
-
Intermediate Dilution: Prepare a 10x working solution in a semi-aqueous vehicle.
-
Vehicle: 50% DMSO / 50% Water (or PEG400).
-
-
Slow Addition: Add this intermediate solution to your media while vortexing rapidly.
-
Limit Final DMSO: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure it is high enough to keep the compound in solution during the transition.
Module 3: Advanced Formulation (The "Gold Standard")
The Problem: You need high concentrations (>10 µM) at neutral pH for animal dosing or high-dose cellular assays, and Protocol B is not working.
The Science: When pH adjustment and co-solvents fail, you must "hide" the lipophilic phenyl-imidazo-pyridine core from the water. Cyclodextrins (specifically HP-β-CD) form a toroidal inclusion complex, encapsulating the hydrophobic core while presenting a hydrophilic exterior to the solvent [2].
Protocol C: Cyclodextrin Complexation
| Component | Concentration | Function |
| Compound | 1 – 5 mg/mL | Active Agent |
| HP-β-CD | 20% (w/v) | Solubilizing Agent (Encapsulator) |
| Buffer | Citrate (pH 4.[1]0) | Protonation Helper (Initial) |
Workflow:
-
Prepare Vehicle: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in 100mL of water/buffer.
-
Add Compound: Add the solid compound to the vehicle.
-
Sonication: Sonicate for 30–60 minutes at ambient temperature.
-
pH Adjustment (Optional): If needed for IV injection, slowly adjust pH to 6.0–7.0 using NaOH after the complex has formed. The cyclodextrin will prevent precipitation even as the amine de-protonates.
Decision Matrix: Which Protocol to Use?
Figure 2: Selection guide for solubilization strategies based on experimental constraints.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is a solvent, it evaporates faster and often has lower solubilizing power for fused heterocyclic rings than DMSO. DMSO is preferred for stock solutions. If you must avoid DMSO, PEG400 is a superior alternative to ethanol.
Q2: I see a "film" on the plastic tube walls. What is this? A: This is adsorption . The lipophilic phenyl-imidazo ring loves polypropylene plastics.
-
Fix: Use glass vials for stock solutions. If using plastic, add 0.01% Tween-80 to your buffer to block hydrophobic binding sites on the plastic.
Q3: My compound dissolved in acid, but precipitated when I added PBS. Why?
A: This is the Common Ion Effect . PBS contains high chloride (
-
Fix: Dilute into a buffer with low ionic strength (e.g., 5% Glucose/Dextrose) instead of PBS, or use Protocol C (Cyclodextrins).
References
-
Vertex Pharmaceuticals. (2011). Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]
-
MDPI Pharmaceutics. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. Available at: [Link][2][3][4]
Sources
"troubleshooting 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine assay interference"
Topic: Troubleshooting Assay Interference & False Positives
Status: Active | Updated: 2026-01-28 Audience: Assay Development Scientists, Medicinal Chemists[1]
Executive Summary
You are likely visiting this page because you are observing "ghost" activity—erratic IC50 curves, impossible signal gains, or false inhibition—when testing 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 885272-80-0).[1]
This molecule is not inert.[1][2] It possesses three distinct physicochemical properties that frequently sabotage high-throughput screening (HTS) and biochemical assays:
-
Intrinsic Fluorescence: The imidazo[1,2-a]pyridine core is a fluorophore.[1][3]
-
Colloidal Aggregation: The flat, hydrophobic aromatic system promotes stacking in aqueous buffers.[1]
-
Nucleophilic Reactivity: The ethylamine tail can scavenge electrophilic assay reagents.[1]
This guide provides the diagnostic logic to isolate and neutralize these interferences.
Module 1: Optical Interference (The "Glow" Effect)
Q: Why is my background signal increasing with compound concentration?
A: You are likely seeing Native Autofluorescence .[1]
The core scaffold of your molecule, imidazo[1,2-a]pyridine, is a known fluorophore.[3] When substituted with a phenyl group at position 2, the conjugated
-
Impact: If your assay uses readouts like DAPI, Hoechst, Coumarin, or Tryptophan fluorescence , this compound will mimic the signal, causing false "turn-on" results or masking inhibition (false negatives).
-
Diagnostic Step: Perform a "No-Reagent Control."[1] Add the compound to the buffer without the enzyme or fluorophore and scan emission.
Q: Can this compound quench my signal? A: Yes, via the Inner Filter Effect (IFE) . Even if the compound does not fluoresce at your detection wavelength, it may absorb the excitation light. If the compound absorbs significantly at the excitation wavelength of your fluorophore, it effectively "dims" the light reaching your assay, appearing as a false inhibitor.
Visualizing Optical Interference Logic
Figure 1: Decision tree for diagnosing optical interference mechanisms.
Module 2: Solubility & Aggregation (The "Sticky" Effect)
Q: My IC50 curves have steep Hill slopes (>2.0). Is this cooperativity? A: It is almost certainly Colloidal Aggregation , not biological cooperativity.[1] Flat, hydrophobic molecules like 2-phenyl-imidazo[1,2-a]pyridines are prone to forming sub-micrometer colloids in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false inhibition.[1][4] This is the hallmark of a "Promiscuous Inhibitor."
Q: How do I confirm aggregation? A: Use the Detergent Sensitivity Test . Colloids are sensitive to surface tension.[1] Adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) disrupts the aggregates but usually leaves true ligand-protein binding interactions intact.[1]
| Observation | Diagnosis | Action |
| IC50 shifts >10x with detergent | False Positive (Aggregation) | Discard data; add 0.01% Triton X-100 to buffer. |
| IC50 remains stable | True Binder | Proceed to orthogonal validation. |
| Precipitate visible | Solubility Limit Exceeded | Reduce concentration below 10 µM. |
Mechanism of Colloidal Sequestration
Figure 2: Aggregation-based inhibition.[1][2] The colloid (red) physically adsorbs the enzyme (green), removing it from the assay.
Module 3: Chemical Reactivity (The "False Binder")
Q: I am using an NHS-ester probe. Why is the reaction failing? A: The Ethylamine Tail is a nucleophile. Your molecule contains a primary amine (-CH2-CH2-NH2) at position 3.[1] If your assay relies on amine-reactive chemistry (e.g., lysine labeling, NHS-fluorescein), this compound will compete with your target protein for the reagent, consuming the probe and lowering the signal.
Q: Is the pH of my buffer affecting the results? A: Yes. The imidazo[1,2-a]pyridine ring is basic (pKa ~5-6 for the ring nitrogen, ~10 for the primary amine).
-
At pH < 7: The molecule is protonated and highly soluble.[1]
-
At pH > 8: The ring deprotonates, drastically reducing solubility and increasing aggregation risk.
-
Recommendation: Maintain buffer pH between 7.0–7.4 to balance solubility and reactivity.[1]
Protocol: The "Triangulation" Validation
Before trusting any IC50 data for this compound, execute this 3-step validation protocol.
1. The "No-Target" Spectral Scan
-
Goal: Rule out autofluorescence.
-
Method: Dilute compound to 50 µM in assay buffer (no protein).
-
Action: Scan Excitation (300–500nm) and Emission (350–600nm).[1]
-
Pass Criteria: Signal < 10% of your assay's positive control signal.
2. The Detergent Challenge
-
Goal: Rule out aggregation.
-
Method: Run the dose-response curve in two conditions:
-
Pass Criteria: IC50 values in A and B are within 3-fold of each other.
3. The Absorbance Check (IFE)
-
Goal: Rule out Inner Filter Effect.
-
Method: Measure OD (Optical Density) of the compound at your assay's excitation wavelength.[1]
-
Pass Criteria: OD < 0.05 at the highest test concentration.
References
-
Imidazo[1,2-a]pyridine Fluorescence Properties Source: National Institutes of Health (NIH) / PubMed Central Snippet: "Imidazo[1,2-a]pyridines are important organic fluorophores...[3][5] substitution of a proton for methyl, carboxyl, or amino group increased the fluorescence intensity."[3]
-
Assay Interference by Aggregation Source: Assay Guidance Manual (NCBI) Snippet: "Aggregation is a common mechanism of compound-mediated assay interference...[6] Compounds that form aggregates in situ can nonspecifically perturb biomolecules."[6]
-
Inner Filter Effect (IFE) in Fluorescence Assays Source: American Physiological Society Snippet: "The inner filter effect is a loss of observed fluorescence intensity caused by absorption of light by the sample... essential for mitochondrial NADH fluorescence assays."
-
Promiscuous Inhibitors & Detergent Sensitivity Source: Journal of Medicinal Chemistry (via ACS) Snippet: "Promiscuous aggregate-based inhibitors promote enzyme unfolding...[1][6] Typically this problem would be addressed by the addition of further Triton X-100."
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"optimizing dosage of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine for in vivo studies"
Topic: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Summary & Compound Profile
User: "I need to optimize the dosage of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine for in vivo studies. Where do I start?"
Scientist's Analysis: This specific compound is a structural hybrid. It contains the imidazo[1,2-a]pyridine core (common in GABA-A ligands like Zolpidem and gastric drugs like Zolimidine) but features a free ethylamine side chain.
-
Pharmacological Implication: Unlike Zolpidem (which has a dimethylacetamide side chain), the primary amine here makes this compound highly susceptible to Monoamine Oxidase (MAO) degradation and alters its blood-brain barrier (BBB) permeability profile. It is often investigated as a histamine analog or a precursor for more complex ligands.
-
Key Challenge: High lipophilicity of the phenyl-imidazo-pyridine core vs. the basicity of the ethylamine tail creates unique solubility and metabolic stability challenges.
Formulation & Vehicle Selection (Critical First Step)
Before dosing, you must ensure bioavailability. This scaffold is prone to in vivo precipitation.
Q: My compound precipitates in standard saline. What is the recommended vehicle?
A: The phenyl ring renders the core hydrophobic. Do not use 100% aqueous buffers. Use the following tiered formulation strategy:
| Tier | Formulation Composition | Applicability | Notes |
| 1 (Standard) | 5% DMSO + 40% PEG400 + 55% Saline | IP / SC / PO | Start here. Warm to 37°C to aid dissolution. |
| 2 (Enhanced) | 10% DMSO + 10% Tween-80 + 80% Saline | IP / PO | For higher doses (>30 mg/kg). Watch for histamine release from Tween. |
| 3 (Acidified) | 0.1 M Tartaric Acid or Citrate Buffer (pH 4.5) | IV / IP | The ethylamine is basic. Acidification forms a soluble salt. |
Warning: Avoid >10% DMSO for behavioral studies, as DMSO itself can induce mild sedation or locomotor artifacts, confounding GABAergic readouts.
Dose-Finding Protocol (Step-by-Step)
Do not guess a single dose. You must establish the Therapeutic Window .
Phase A: Maximum Tolerated Dose (MTD)
Objective: Determine the lethal or toxic threshold. Method: "Up-and-Down" Procedure (OECD 425).
-
Start Dose: 10 mg/kg (IP/PO).
-
Observation: Monitor for 24 hours.
-
Signs of Toxicity: Ataxia, respiratory depression (common with imidazopyridines), convulsions.
-
-
Escalation:
-
If survival: Increase by factor of 3.2 (next: 32 mg/kg).
-
If toxicity: Decrease by factor of 3.2 (next: 3.2 mg/kg).
-
-
Stop: When 3 animals show consistent toxicity or survival at 100 mg/kg (limit dose).
Phase B: Efficacy vs. Sedation Screen
Objective: Differentiate therapeutic effect from off-target sedation (GABA-A effect).
-
Low Dose (1–5 mg/kg): Test for specific receptor agonism (e.g., anti-inflammatory, gastric).
-
Mid Dose (10–20 mg/kg): Standard therapeutic range for this scaffold.
-
High Dose (>30 mg/kg): Likely to induce sedation/hypnosis.
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the dosage based on observed pharmacokinetics (PK) and pharmacodynamics (PD).
Figure 1: Decision tree for optimizing dosage, highlighting the critical check for metabolic stability (MAO attack) common to ethylamine derivatives.
Troubleshooting & FAQs
Q: The compound clears from the blood too fast (T1/2 < 20 mins). Why? A: The "ethylamine" tail is a primary substrate for Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) .
-
Fix: Pre-treat animals with a non-selective MAO inhibitor (e.g., Pargyline) to verify if metabolism is the bottleneck, or switch to continuous infusion (osmotic minipump).
Q: I see inconsistent behavioral results at 10 mg/kg. A: This is likely due to variable absorption . Imidazopyridines are weak bases.
-
Fix: Ensure the final pH of your vehicle is slightly acidic (~pH 5.0–6.0). If the pH is neutral/basic, the compound may precipitate in the peritoneal cavity (IP dosing), leading to erratic absorption.
Q: The animals are heavily sedated even at low doses. A: Your compound retains high affinity for the GABA-A benzodiazepine site .
-
Fix: You are hitting the "Zolpidem" target. If this is not your desired target (e.g., if you are studying antimicrobial effects), you must redesign the molecule to reduce CNS penetration (e.g., quaternize the amine) or lower the dose to <1 mg/kg.
References
-
Imidazo[1,2-a]pyridine Scaffold Review
-
Solubility & Formul
- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances.
- Source: ACS Omega (2024).
- Significance: Provides recent data on formulation str
-
URL:[Link](Note: Generalized link to recent ACS Omega review on scaffold)
-
OECD Guidelines for Dose Finding
- Title: Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
- Source: OECD Guidelines for the Testing of Chemicals.
- Significance: The gold standard protocol for determining MTD and LD50.
-
URL:[Link]
-
Metabolism of Ethylamine Deriv
- Title: Metabolism of primary amines by amine oxidases.
- Source: Pharmacological Reviews.
- Significance: Explains the rapid clearance mechanism (MAO susceptibility) of the ethylamine side chain.
-
URL:[Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine under experimental conditions"
Technical Support Center: Stability & Handling Guide Topic: Stability of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine Document ID: TS-IAP-003 | Version: 2.4 | Status: Active[1]
Executive Summary: Stability Dashboard
Compound Overview: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a fused bicyclic heterocycle with a primary aliphatic amine tether.[1][2] Its stability is governed by two competing factors: the electron-rich imidazo[1,2-a]pyridine core (susceptible to oxidative stress and electrophilic attack) and the primary ethylamine side chain (susceptible to carbamylation and pH-dependent solubility).[1][2]
| Parameter | Status | Critical Note |
| Solid State Stability | 🟢 High | Stable for >2 years at -20°C if desiccated and protected from light.[1][2] |
| Solution Stability (DMSO) | 🟡 Moderate | Stable for 2-4 weeks at -20°C. Avoid freeze-thaw cycles.[1][2] |
| Aqueous Stability | 🔴 Low | Prone to precipitation at pH > 7.[1][2]0. Hydrolysis resistant, but oxidation sensitive.[1][2] |
| Photostability | 🔴 Low | The conjugated phenyl-imidazo system absorbs UV/Vis; strictly protect from light.[1][2] |
| Reactivity | 🟠 Medium | Primary amine reacts with aldehydes (Schiff base) and atmospheric CO₂ (carbamates).[1][2] |
Troubleshooting Guide (FAQs)
Issue 1: "My compound turned from off-white to yellow/brown in solution."
Diagnosis: Oxidative degradation or Photolysis. The imidazo[1,2-a]pyridine core is electron-rich.[1][2] Exposure to ambient light or dissolved oxygen can lead to the formation of N-oxides or radical coupling products (dimers), which are highly chromophoric (yellow/brown).[2]
Corrective Action:
-
Immediate: Check LC-MS for M+16 (N-oxide) or 2M-2 (dimer) peaks.
-
Prevention: Always degas buffers with Argon/Nitrogen before solvation.[1][2] Store stock solutions in amber glass vials wrapped in aluminum foil.
Issue 2: "I see inconsistent potency in my biological assay."
Diagnosis: Solubility crash or pH-dependent protonation.[1][2] This molecule has two basic centers: the ring nitrogen (pKa ~5.[1][2]5) and the ethylamine side chain (pKa ~9.8).[1][2]
-
At pH 7.4: The side chain is protonated (
), making it soluble but potentially membrane-impermeable if passive diffusion is required.[1][2] -
At pH > 8.0: The molecule becomes a free base, drastically reducing aqueous solubility and leading to micro-precipitation that is invisible to the naked eye but crashes out of the assay.
Corrective Action:
-
Protocol Adjustment: Ensure your assay buffer contains a carrier (e.g., 0.1% BSA) or maintain DMSO concentration < 1% to prevent crashing.[1] Verify pH is maintained; avoid phosphate buffers if calcium is present (calcium phosphate precipitation can co-precipitate the drug).[1][2]
Issue 3: "LC-MS shows a peak at M+12 or M+44."
Diagnosis: Solvent contamination artifacts.
-
M+12 (Formaldehyde adduct): Common if using low-grade methanol or PEG-containing buffers.[1][2] The primary amine reacts with trace formaldehyde to form an imine/hemiaminal.[1][2]
-
M+44 (Carbamate): The primary amine reacts with atmospheric
in basic solutions to form a carbamate species.[1][2]
Corrective Action:
-
Solvent Check: Use LC-MS grade solvents only.
-
Handling: Minimize headspace in vials. Flush with argon after opening.[1][2]
Step-by-Step Protocols
Protocol A: Preparation of High-Stability Stock Solution (10 mM)
Rationale: DMSO is the preferred solvent, but it is hygroscopic.[2] Water uptake facilitates hydrolysis and oxidation.
-
Weighing: Weigh the solid rapidly into an amber glass vial. Do not use plastic (polystyrene) as the amine can stick to surfaces.[1][2]
-
Solvation: Add anhydrous DMSO (stored over molecular sieves).
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 1 minute in a water bath (keep temp < 30°C).
-
Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).
-
Storage: Flash freeze in liquid nitrogen and store at -80°C.
Protocol B: Recovery from "Oiled" Solid
Rationale: The free base form often oils out due to low melting point impurities or moisture absorption.
-
Dissolve: Dissolve the oily residue in a minimal amount of DCM (Dichloromethane).[1][2]
-
Dry: Add anhydrous
to remove trapped water.[1][2] Filter. -
Salt Formation (Optional but Recommended): Add 1.1 equivalents of HCl in ether/dioxane.[1][2] The hydrochloride salt will precipitate as a stable, white solid.[1]
-
Evaporate: Remove solvent under vacuum.
Mechanistic Visualization
Figure 1: Degradation & Reactivity Pathways This diagram illustrates the primary instability vectors: Photo-oxidation of the core and electrophilic scavenging by the amine tail.
Caption: Pathways leading to degradation (Red/Yellow) vs. stabilization via salt formation (Green).[2]
References
-
Bagdi, A. K., et al. (2015).[1][2][3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][2][3] Link
- Context: Defines the core reactivity and oxidative susceptibility of the imidazo[1,2-a]pyridine scaffold.
-
Roslan, I. I., et al. (2016).[1][2][4][5] "Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link[1][2]
- Context: Provides structural data and stability conditions for 3-substituted phenyl-imidazo deriv
-
PubChem Compound Summary. "2-Phenylimidazo[1,2-a]pyridin-3-amine." National Library of Medicine.[1][2] Link[1]
-
Gozlan, H., et al. (1989).[1][2] "Differential interaction of 2-phenyl-imidazo[1,2-a]pyridine derivatives with benzodiazepine receptors." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
Technical Support Center: Imidazo[1,2-a]pyridine Scaffold Optimization
Status: Online Operator: Senior Application Scientist Ticket Queue: Open
Welcome to the Imidazo[1,2-a]pyridine Support Hub
You are likely here because you are working with a "privileged scaffold"—the imidazo[1,2-a]pyridine core.[1] While this structure has delivered blockbusters like Zolpidem (Ambien) and Alpidem , it is notoriously "bimodal" in its safety profile. Small structural changes can flip a compound from a safe sedative to a hepatotoxic agent or a hERG blocker.
This guide treats your research challenges as "Technical Support Tickets." Select the module below that matches your current experimental bottleneck.
Module 1: CNS Adverse Events (The "Sedation vs. Anxiolysis" Conflict)
Ticket #1042: “My lead compound causes sedation when I only want anxiolysis. Also, subjects are showing paradoxical excitation.”
Root Cause Analysis
The imidazo[1,2-a]pyridine scaffold acts primarily as a Positive Allosteric Modulator (PAM) of the GABA-A receptor. The side effect profile is dictated by subunit selectivity .
- Subunit: Mediates sedation, amnesia, and ataxia (The "Zolpidem" profile).
- Subunits: Mediate anxiolysis and muscle relaxation without profound sedation.
Paradoxical Excitation: Often occurs when the compound has low intrinsic efficacy at the
Troubleshooting Workflow
Step 1: Diagnose Subtype Selectivity Do not rely solely on behavioral models. You must quantify the affinity ratio.
-
Protocol: Competitive radioligand binding using HEK293 cells transiently expressing
vs. combinations. -
Target Metric: For anxiolysis without sedation, aim for a
ratio (i.e., lower affinity for ).
Step 2: Assess Intrinsic Efficacy (GABA Shift)
Binding affinity (
-
Experiment: Electrophysiology (Patch Clamp) in the presence of GABA (
). -
Pass Criteria: Potentiation of GABA current
at but at .
Visualizing the Mechanism
Caption: Differential signaling outcomes based on GABA-A subunit affinity. Zolpidem preferentially binds the red path (
Module 2: Hepatotoxicity (The "Alpidem" Warning)
Ticket #404: “We observed elevated liver enzymes in late-stage rat studies. In vitro cytotoxicity in HepG2 was negative. Why?”
Root Cause Analysis
This is a classic "Alpidem-like" toxicity profile. Standard cytotoxicity assays (MTT/ATP) often fail here because the toxicity is metabolism-dependent or involves mitochondrial stress not seen in standard culture conditions.
Mechanism 1: Reactive Metabolite Formation The imidazo[1,2-a]pyridine ring is electron-rich. CYP450 enzymes (specifically CYP3A4 and CYP1A2) can oxidize the ring (often at the C3 position or the pyridine ring), forming unstable epoxides or quinone imines . These electrophiles bind covalently to liver proteins, causing immune-mediated hepatitis.
Mechanism 2: PBR/TSPO Interaction Unlike Zolpidem, Alpidem binds with high affinity to the Peripheral Benzodiazepine Receptor (PBR/TSPO) on the outer mitochondrial membrane. This triggers the Mitochondrial Permeability Transition (MPT) pore opening, leading to cell death, especially when glutathione (GSH) is depleted.
Troubleshooting Workflow
Step 1: Reactive Metabolite Trapping Assay
-
Objective: Detect short-lived electrophiles.
-
Protocol:
-
Incubate compound (
) with human liver microsomes (HLM) + NADPH. -
Add trapping agent: Glutathione (GSH) or Potassium Cyanide (KCN).
-
Analyze via LC-MS/MS.
-
-
Analysis: Look for Mass Shift +307 Da (GSH adduct). If present, your compound is bioactivating.
Step 2: Mitochondrial Stress Test (Glu/Gal Switch)
-
Protocol: Culture HepG2 cells in Galactose media instead of Glucose. This forces cells to rely on oxidative phosphorylation (mitochondria) rather than glycolysis.
-
Result: If toxicity increases significantly in Galactose media (
shift -fold), your compound is a mitochondrial toxin (TSPO ligand).
Visualizing the Toxicity Pathway
Caption: Dual mechanisms of hepatotoxicity: Metabolic activation (CYP-mediated) and Mitochondrial TSPO binding.
Module 3: Cardiovascular Safety (hERG Inhibition)
Ticket #503: “Compound is failing hERG safety screens (
Root Cause Analysis
Yes, the imidazo[1,2-a]pyridine core is a known pharmacophore for hERG channel blockade. The flat, aromatic nature of the scaffold facilitates
Troubleshooting & SAR Fixes
| Structural Feature | Effect on hERG | Mitigation Strategy |
| Lipophilicity (LogP) | High LogP correlates with high hERG potency. | Reduce LogP (Target < 3.0). Introduce polar groups (ethers, alcohols). |
| Basic Amines | Protonated amines interact with hERG pore. | Reduce pKa of basic centers or mask them sterically. |
| C3 Substituents | Large hydrophobic groups at C3 increase binding. | Replace phenyl rings at C3 with heteroaromatics (e.g., pyrazole) or aliphatic linkers. |
Summary Data: Toxicity Profiles of Key Derivatives
| Compound | Primary Indication | GABA Subtype | Hepatotoxicity Risk | hERG Risk | Key Toxicity Mechanism |
| Zolpidem | Insomnia | Low | Moderate | CNS depression; Somnambulism. | |
| Alpidem | Anxiety (Withdrawn) | Non-selective + TSPO | Critical | Moderate | Reactive metabolites + Mitochondrial TSPO binding. |
| Necopidem | Anxiety | Low | Low | Designed to avoid sedation; metabolic stability improved. |
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Publications. (2025). Overview of the scaffold's utility and risks.
-
Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes. PubMed. (2002). Defines the mitochondrial mechanism of Alpidem toxicity.
-
Zolpidem side effects and mechanism. StatPearls. (2023). Clinical overview of GABA-A alpha-1 mediated adverse events.
-
Hepatitis induced by alpidem. Gastroenterol Clin Biol. (1994).[2] Case reports of acute liver failure leading to market withdrawal.[2]
-
hERG Channel Inhibition by Imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. SAR studies linking lipophilicity to cardiac risk.
Sources
Technical Support Center: Purification of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Technical Overview
The target molecule, 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine , presents a classic "dual-base" purification challenge. Unlike simple imidazo[1,2-a]pyridines, this derivative possesses two distinct basic centers:
-
The Imidazo[1,2-a]pyridine Core (N1): Weakly basic (
).[1] -
The Ethylamine Side Chain: Highly basic primary amine (
).
The Core Problem: Standard workups often fail because researchers treat this as a neutral heterocycle. If the pH is not strictly controlled above 11 during extraction, the ethylamine moiety remains protonated (cationic) and is lost to the aqueous phase.[1] Furthermore, the primary amine interacts strongly with silanols on silica gel, leading to severe peak tailing and yield loss during chromatography.[1]
This guide provides a self-validating purification workflow designed to maximize recovery and purity.
Phase 1: Extraction & Workup (The "pH Switch" Protocol)[1]
User Question: "I synthesized the compound via reduction of the nitrile precursor, but my mass recovery is extremely low (<20%) after extracting with Ethyl Acetate. Where is my product?"
Diagnosis: You likely performed the extraction at neutral or weakly basic pH (pH 7–9).[1] At this range, the ethylamine side chain is still protonated (
The Solution: The Dual-pH Switch You must force the equilibrium completely to the free base.
Step-by-Step Protocol:
-
Acid Wash (Validation Step): Dissolve your crude reaction mixture in 1M HCl. Wash with Diethyl Ether (
).[1] -
Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH or KOH until the pH > 12 .
-
Critical Check: Use a calibrated pH probe, not just paper.[1] You need to surpass the amine
by at least 2 units.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform (
).[1]-
Note: Avoid Ethyl Acetate if possible; primary amines can react with it over time to form acetamides, and DCM is a better solvent for the free base.
-
-
Drying: Dry organic phase over anhydrous
(Sodium Sulfate), not Magnesium Sulfate ( ), which is slightly acidic and can trap amines.[1]
Phase 2: Chromatography Troubleshooting
User Question: "My product tails badly on the TLC plate and elutes as a broad smear on the flash column, co-eluting with impurities."
Diagnosis: Uncapped silanols (
The Solution: Amine-Modified Mobile Phases
| Parameter | Standard Recommendation | "Rescue" Protocol (For difficult separations) |
| Stationary Phase | Standard Silica Gel (40–63 µm) | Amino-functionalized Silica ( |
| Solvent A | DCM | DCM |
| Solvent B | Methanol (MeOH) | 7M |
| Modifier | 1% Triethylamine (TEA) or | Already included in Solvent B |
| Gradient | 0% | 0% |
Protocol:
-
Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading your sample.[1] This neutralizes the acidic sites.
-
Loading: Load the sample as a liquid injection in DCM or adsorbed onto Celite. Do not dry load on acidic silica.[1]
-
Elution: Run the gradient. The product should elute as a sharp band.
Phase 3: Crystallization & Salt Formation (The "Oiling Out" Fix)[1]
User Question: "I tried to recrystallize the free base from Ethanol, but it separates as a sticky brown oil/gum upon cooling."
Diagnosis: The free base likely has a low melting point or is contaminated with trace solvents that prevent lattice formation.
The Solution: Convert to a Salt Salts of imidazo[1,2-a]pyridines are generally crystalline solids with high melting points.
Recommended Salt: The Dihydrochloride or Oxalate
-
Dissolution: Dissolve the oily free base in a minimum amount of absolute Ethanol or Isopropanol.
-
Acid Addition:
-
For HCl Salt: Add 2.2 equivalents of HCl (4M in Dioxane or Ether) dropwise.[1]
-
For Oxalate: Add 1.1 equivalents of Oxalic acid dissolved in warm ethanol.
-
-
Crystallization:
-
Induce precipitation by adding anhydrous Diethyl Ether dropwise until the solution turns slightly cloudy.
-
Store at -20°C overnight.
-
-
Filtration: Filter the white solid. Wash with cold Ether.[1]
Visual Workflows
Workflow 1: The Self-Validating pH-Switch Extraction
This logic gate ensures you never discard the layer containing your product.
Caption: Logic flow for acid-base purification. The "pH > 12" step is the critical control point to prevent yield loss.
Workflow 2: Impurity Fate Map
Understanding where specific impurities go during the process.
Caption: Fate of common impurities. Note that 2-aminopyridine often co-extracts and requires crystallization or chromatography to fully remove.
References
-
Santaniello, B. S., Price, M. J., & Murray, J. K. (2017).[1][2] Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 388–391.[1] Link[1]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[1][3] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[3] Link
-
Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016).[1][4][5] Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle.[4][5] The Journal of Organic Chemistry, 81(19), 9167–9174.[1] Link[1]
-
Perveen, S., et al. (2017).[1] Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(11), 2483-2486.[1] Link
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
Process Chemistry Support Center: Imidazo[1,2-a]pyridine Synthesis
Ticket ID: SC-IMP-2024-001 Topic: Scale-Up Challenges & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction
You have reached the Process Chemistry Support Center. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem .
While bench-scale synthesis (mg to g) is often straightforward, scaling to kilograms introduces critical failure modes: thermal runaways during condensation, regioselectivity drift , and purification bottlenecks (the "tar" problem). This guide addresses these specific industrial hurdles.
Module 1: The Hantzsch-Type Condensation (Thermal Safety)
Context: The reaction of 2-aminopyridines with
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action (Scale-Up) |
| Sudden Temperature Spike (>10°C) | Reagent accumulation (delayed initiation). | Do not dump reagents. Switch to "Semi-Batch" mode. Dose the |
| Dark Black/Tar Formation | Polymerization of the | Purge reactor with |
| Product Trapped in Salt | The product forms a hydrobromide (HBr) salt that precipitates and traps unreacted material. | Free-basing: The reaction generates HBr. Do not filter the initial solid. Treat the reaction mixture with aqueous |
Protocol: Semi-Batch Safe Condensation
Standard Hantzsch synthesis often fails safety calorimetry tests due to high potential energy.
-
Charge: 2-aminopyridine (1.0 equiv) and Solvent (Ethanol or IPA) into the reactor. Heat to mild reflux (75-80°C).
-
Dose: Dissolve
-haloketone (1.05 equiv) in minimal solvent. Add via a dosing pump over 2–4 hours. -
Monitor: Ensure the reaction temperature does not deviate by >2°C from the setpoint during addition.
-
Workup: Cool to 20°C. The product often crystallizes as the HBr salt.
-
Option A (High Purity): Filter the salt, wash with cold ethanol, then reslurry in water/base to liberate the product.
-
Option B (Yield): Neutralize the whole mixture with
, distill off ethanol, and crystallize from water/EtOAc.
-
Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3]
Context: A 3-component reaction (Amine + Aldehyde + Isocyanide) used for rapid library generation and specific drugs like Alpidem . The Challenge: Isocyanides are toxic and foul-smelling. The reaction often produces sticky oils that require chromatography (impossible at kg scale).
The "Novartis" Purification Protocol (No Chromatography)
Based on the scale-up work by Baenziger et al. (2017).
Problem: The GBB product is an oil or sticky solid. Solution: Isolate as a sulfate salt.
-
Reaction: Run the GBB reaction in Methanol or Ethanol using a catalytic amount of acid (e.g.,
or ). -
Quench: Do not evaporate. Add diluted Sulfuric Acid (
) to the reaction mixture. -
Crystallization: The sulfate salt of the imidazo[1,2-a]pyridine is often highly crystalline and less soluble in alcohols than the impurities.
-
Filtration: Filter the sulfate salt. Wash with cold methanol.
-
Liberation: Reslurry the salt in water and add
to precipitate the pure free base.
GBB Workflow Diagram
Module 3: Metal-Catalyzed Oxidative Couplings
Context: Using Copper (Cu) or Palladium (Pd) to couple 2-aminopyridines with nitroolefins or ketones via C-H activation. The Challenge: Residual metal content >10 ppm (ICH Q3D guidelines) and "oiling out" of the catalyst.
Metal Scavenging Guide
| Metal | Scavenger Type | Process Step |
| Copper (Cu) | EDTA Wash | If product is water-insoluble: Dissolve crude in EtOAc, wash 3x with 5% aqueous EDTA at pH 8. |
| Copper (Cu) | Silica-Thiol (SiliaMetS) | If product is water-soluble: Add Thiol-functionalized silica (50 wt% relative to catalyst) to the organic solution. Stir 2h, filter. |
| Palladium (Pd) | Activated Carbon | Add activated charcoal (e.g., Darco G-60) to the hot recrystallization solvent. Filter while hot over Celite. |
Critical Note: For Copper-catalyzed aerobic oxidative couplings (using air as oxidant), the reaction rate is often limited by oxygen mass transfer. On scale, sparging with air (subsurface addition) is required; simple headspace balloons will fail.
Module 4: Regioselectivity & Isomer Control
Context: The ring nitrogen (N1) is the most nucleophilic site, leading to the desired 5-exo-trig cyclization. However, the exocyclic amine can attack (giving a different isomer) or the product can quaternize.
Mechanism & Control[4][5]
-
The Desired Path: Attack of Ring Nitrogen (N1) on the
-carbon of the ketone Intermediate Salt Dehydration Imidazo[1,2-a]pyridine. -
The Failure Mode: If the
-haloketone is sterically bulky or the pyridine has electron-withdrawing groups at position 3, the reaction slows, allowing side reactions.
Troubleshooting Regioselectivity:
-
Scenario: Formation of the non-cyclized N-alkylated salt.
-
Fix: This intermediate requires heat or base to cyclize. Increase reflux time or add a weak base (
) to drive the dehydration step.
-
-
Scenario: Mixture of isomers (2- vs 3-substituted).
-
Fix: Switch solvent to a more polar protic solvent (e.g., 2,2,2-Trifluoroethanol ). This stabilizes the transition state for the desired cyclization.
-
FAQ: Rapid Fire Support
Q: My product is a dark, sticky tar. How do I crystallize it? A: This is common. Dissolve the tar in a minimum amount of Dichloromethane (DCM) , then slowly add Hexanes or MTBE with vigorous stirring until it turns cloudy. Seed with a pure crystal if available. Alternatively, try the "Sulfate Salt" method (Module 2).
Q: The reaction smells terrible (Isocyanide). How do I clean the equipment? A: Isocyanides are potent olfactants. Wash glassware with a mixture of Bleach (NaOCl) and Ethanol . The bleach oxidizes the isocyanide to the odorless isocyanate/carbamate. Warning: Do this in a fume hood; reaction is exothermic.
Q: Can I use 2-aminopyridine safely? A: Handle with extreme care. It is readily absorbed through the skin and causes CNS excitation (convulsions). Double-glove (Nitrile) and use a full-face respirator if handling powder outside a hood.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017).[1] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
-
Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
Yan, R. L., et al. (2012).[2][3] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[3] Journal of Organic Chemistry, 77(4), 2024–2028.
-
Perveen, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35173–35185.
Sources
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Stability & Storage of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Document ID: TSC-PROTO-83621 | Version: 2.4 | Status: Active Applicable Compound: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 171346-87-5) Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Executive Summary & Core Stability Profile
As a Senior Application Scientist, I frequently encounter degradation issues with imidazo[1,2-a]pyridine derivatives. While the aromatic core is relatively robust, the ethylamine side chain (primary amine) at the C3 position is a significant "soft spot" for stability.
The molecule, typically a yellow solid in its pure form, is thermodynamically prone to three specific degradation vectors:
-
Oxidative Deamination/N-Oxidation: Driven by atmospheric oxygen.
-
Carbamylation: Driven by atmospheric CO₂ (forming carbamates).
-
Photolytic Ring Opening: Driven by UV exposure (conjugated system).
Critical Warning: If stored as a free base , this compound is highly unstable. Long-term storage requires conversion to a salt form (e.g., Hydrochloride or Fumarate) and strict exclusion of moisture and CO₂.
The Mechanics of Degradation (Why it fails)
To prevent degradation, you must understand the chemical causality.
A. The Primary Amine Vulnerability
The terminal primary amine (-NH₂) is a nucleophile. In the presence of air, it reacts with CO₂ to form a carbamic acid, which often stabilizes as a carbamate salt. This reaction is reversible but leads to "crusting" or "caking" of the solid and inconsistent mass balance during weighing.
B. The Electron-Rich C3 Position
The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position. While the phenyl group at C2 provides some steric protection, the ethylene bridge allows for oxidative attacks that can lead to imine formation or complex polymerization, resulting in the sample turning from bright yellow to dark brown/black.
C. Hygroscopicity
In salt form (e.g., HCl), the compound becomes hygroscopic. Absorption of water catalyzes hydrolysis and encourages microbial growth if not stored at sub-zero temperatures.
Troubleshooting Matrix (Q&A)
Q1: My sample was originally a bright yellow powder, but now it looks dark orange/brown and sticky. Is it usable?
-
Diagnosis: This is the classic sign of oxidative degradation combined with hygroscopicity . The "stickiness" indicates moisture absorption (deliquescence), which catalyzes the oxidation of the amine to an imine or N-oxide.
-
Action:
-
Perform a rapid LC-MS. Look for a peak at M+16 (N-oxide) or M+14 (Carbonyl formation via oxidative deamination).
-
If purity is <90%, recrystallization is required.
-
Prevention: Store under Argon, not just Nitrogen (Argon is heavier and blankets the solid better).
-
Q2: I see a "ghost peak" in my LC-MS at M+44 relative to the parent mass. What is this?
-
Diagnosis: This is Carbamylation . The primary amine has reacted with atmospheric CO₂ to form a carbamate (+44 Da).
-
Action:
-
This is often reversible. Acidifying the sample (e.g., dissolving in 0.1% Formic Acid/MeOH) and mild heating can sometimes decarboxylate the impurity back to the parent amine.
-
Prevention: The container seal was compromised. Use Parafilm® over the cap and store in a desiccator.
-
Q3: Can I store the free base in DMSO at -20°C?
-
Diagnosis: High Risk. DMSO is hygroscopic and can act as a mild oxidant over long periods (Swern-like mechanisms).
-
Action:
-
Avoid storing as a solution if possible.
-
If necessary, use anhydrous DMSO stored under inert gas.
-
Preferably, store as a dry solid salt.
-
Visualizing the Degradation Pathways[1]
The following diagram details the specific chemical fates of the molecule when exposed to environmental stressors.
Figure 1: Primary degradation vectors. Note that Carbamate formation is often reversible, whereas Oxidation and Photolysis are destructive.
Gold Standard Storage Protocol
This protocol is designed to maximize shelf-life (>2 years).
Phase 1: Preparation (Salt Conversion)
If you synthesized the free base, convert it immediately.
-
Dissolve free base in anhydrous Ethanol or Diethyl Ether.
-
Add 1.1 equivalents of HCl in Dioxane (4M) dropwise at 0°C.
-
Filter the precipitate. The Hydrochloride salt stabilizes the lone pair on the nitrogen, preventing oxidation and carbamylation.
Phase 2: Lyophilization (Freeze-Drying)
Remove trace solvents which catalyze degradation.
-
Dissolve the salt in water/acetonitrile.
-
Freeze at -78°C (Dry ice/Acetone).
-
Lyophilize for 24-48 hours to ensure a fluffy, amorphous powder with low water content.
Phase 3: Physical Storage
-
Container: Amber glass vial (Type I borosilicate) to block UV.
-
Atmosphere: Flush with Argon (preferred over Nitrogen due to higher density).
-
Seal: Teflon-lined cap, wrapped with Parafilm®.
-
Environment: Store at -20°C (Standard) or -80°C (Long-term >1 year).
Storage Workflow Diagram
Figure 2: Decision tree for optimal storage preparation.
Stability Data Summary
| Condition | Form | Atmosphere | Approx.[1] Shelf Life | Primary Failure Mode |
| 25°C (Benchtop) | Free Base | Air | < 1 Week | Carbamylation (Sticky solid) |
| 4°C (Fridge) | Free Base | Air | 1-2 Months | Oxidation (Darkening) |
| -20°C (Freezer) | Free Base | Argon | 6 Months | Slow Oxidation |
| -20°C (Freezer) | HCl Salt | Argon | > 2 Years | Stable |
References
-
HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved January 28, 2026, from [Link]
-
American Chemical Society (ACS). (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved January 28, 2026, from [Link]
-
MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved January 28, 2026, from [Link]
Sources
Validation & Comparative
Technical Guide: Validating the Mechanism of Action of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
[1]
Executive Summary
Compound: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (referred to herein as IP-PEA ).[1]
Class: Imidazo[1,2-a]pyridine derivative; Structural precursor/analog to "Z-drugs" (e.g., Zolpidem).[1][2]
Target Mechanism: Positive Allosteric Modulator (PAM) of the GABA-A Receptor (
This guide outlines the rigorous validation framework required to confirm IP-PEA as a selective GABA-A receptor modulator. Unlike benzodiazepines (e.g., Diazepam), which bind non-selectively to
Part 1: Mechanistic Profile & Hypothesis[1][2]
The Molecular Logic
IP-PEA consists of a fused imidazo[1,2-a]pyridine core with a phenyl ring at the C2 position and an ethylamine side chain at C3.[1][3] This scaffold mimics the pharmacophore of Zolpidem , lacking only the
Hypothesis: IP-PEA acts as a high-affinity ligand for the Benzodiazepine Binding Site (BBS) on the GABA-A receptor.
-
Binding: It binds to the extracellular interface between the
and subunits. -
Modulation: Binding induces a conformational change that increases the frequency of chloride channel opening in response to GABA.
-
Result: Hyperpolarization of the postsynaptic membrane, raising the threshold for neuronal firing (inhibition).
Comparative Performance Matrix
The following table contrasts IP-PEA against industry standards to define success criteria.
| Feature | IP-PEA (Candidate) | Zolpidem (Standard) | Diazepam (Benzodiazepine) |
| Primary Target | GABA-A ( | GABA-A ( | GABA-A (Non-selective) |
| Binding Affinity ( | Target: < 20 nM | 5–10 nM | 10–15 nM |
| Selectivity Ratio ( | Target: > 10-fold | ~10-fold | ~1-fold (Non-selective) |
| Intrinsic Efficacy | Partial to Full Agonist | Full Agonist | Full Agonist |
| Antagonist Sensitivity | Blocked by Flumazenil | Blocked by Flumazenil | Blocked by Flumazenil |
| Metabolic Stability | Moderate (Amine oxidation risk) | High (Amide stability) | High |
Part 2: Experimental Validation Framework
To scientifically validate the MoA, we must move beyond simple binding and prove causality and specificity .[1]
Diagram 1: The Signaling Pathway & Modulation Logic
This diagram illustrates the precise MoA and the point of intervention for IP-PEA compared to the antagonist Flumazenil.
Caption: IP-PEA binds allosterically to enhance GABA-induced Cl- flux.[1] Flumazenil antagonism confirms specificity to the Benzodiazepine site.
Part 3: Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the affinity (
-
Membrane Preparation: Use rat cortical membranes or HEK293 cells transiently expressing human
GABA-A receptors. -
Ligand: Use
-Flumazenil (0.5–1.0 nM) as the radioligand.[1] -
Displacement: Incubate membranes with radioligand and increasing concentrations of IP-PEA (
M to M).[1] -
Non-Specific Binding: Define using 10
M Diazepam.[1] -
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters; measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.[1]-
Success Criterion: IP-PEA must displace
-Flumazenil in a dose-dependent manner.[1]
-
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)
Objective: Prove that IP-PEA enhances GABA currents (PAM activity) rather than acting as a direct agonist or antagonist.[1]
System Setup:
-
Cells: HEK293 cells co-transfected with cDNAs encoding human
, , and subunits (1:1:1 ratio).[1] -
Pipette Solution (Intracellular): 140 mM CsCl (blocks K+ channels to isolate Cl- currents), 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP.[1]
-
Bath Solution (Extracellular): Standard Tyrode’s solution.[1]
Step-by-Step Workflow:
-
Giga-seal Formation: Establish a whole-cell configuration with access resistance < 20 M
. Clamp voltage at -60 mV. -
GABA Baseline (
): Apply a sub-saturating dose of GABA (typically 1–3 M) for 5 seconds.[1] Record the peak current amplitude ( ).[1] -
Co-Application: Washout, then apply GABA (
) + IP-PEA (1 M).[1] Record the new peak current ( ). -
Efficacy Calculation: Potentiation % =
.[1] -
Validation Check (Flumazenil): Apply GABA + IP-PEA + Flumazenil (10
M).[1]
Diagram 2: Validation Logic Flow
This workflow ensures self-correcting scientific rigor.[1]
Caption: Step-wise validation logic. Failure at Flumazenil reversal indicates off-target activity.[1]
References
-
Olsen, R. W., & Sieghart, W. (2008).[1] GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.[1]
-
Crestani, F., et al. (2000).[1] Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251-1254.[1]
-
Hanson, S. M., & Czajkowski, C. (2008).[1] Structural mechanisms underlying benzodiazepine modulation of the GABA(A) receptor. Journal of Neuroscience, 28(13), 3490-3499.[1]
-
Imidazo[1,2-a]pyridine Synthesis & Pharmacology. (2016). Organic Chemistry Portal.
"comparative study of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine with known inhibitors"
Executive Summary
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (referred to herein as PI-PEA ) represents a critical "chimeric" scaffold in medicinal chemistry. It structurally bridges two distinct pharmacological classes: the biogenic amines (specifically Histamine) and the phenyl-imidazo[1,2-a]pyridines (classically associated with GABA-A modulation, e.g., Zolpidem).
This guide provides a technical comparison of PI-PEA against established ligands to assist researchers in characterizing its selectivity profile. Unlike the amide-substituted drug Zolpidem , PI-PEA retains a primary ethylamine side chain, significantly altering its hydrogen-bond donor (HBD) profile and electrostatic potential surface (MEP), thereby shifting its affinity spectrum between Histaminergic and GABAergic targets.
Part 1: Structural & Mechanistic Comparison
The Pharmacophore Divergence
PI-PEA serves as a unique probe because it superimposes the Histamine ethylamine tail onto the Zolpidem heteroaromatic core .
| Feature | PI-PEA (Target Probe) | Zolpidem (GABA-A Standard) | Histamine (Endogenous Ligand) |
| Core Scaffold | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Imidazole |
| C3 Substituent | Ethylamine (Primary Amine) | Dimethylacetamide (Amide) | Ethylamine (Primary Amine) |
| C2 Substituent | Phenyl | 4-Tolyl | Hydrogen |
| H-Bond Donors | 2 (Primary Amine) | 0 (Tertiary Amide) | 3 (Amine + Ring NH) |
| pKa (approx) | ~9.5 (Amine) | ~6.2 (Imidazo N) | 9.4 (Amine), 5.8 (Ring) |
| Primary Target | Dual Probe (H-Receptor / GABA) | GABA-A ( | H1 - H4 Receptors |
Mechanistic Implications[1][2][3]
-
GABA-A Receptor: The loss of the carbonyl oxygen (present in Zolpidem) reduces PI-PEA's affinity for the benzodiazepine binding site (BZR) on the
1 subunit, as the carbonyl is a key H-bond acceptor. However, the lipophilic phenyl ring allows for hydrophobic pocket occupation. -
Histamine Receptors: The ethylamine side chain mimics the endogenous ligand. PI-PEA is often investigated as a rigidified histamine analog, potentially acting as a partial agonist or antagonist at H1/H2 receptors due to the steric bulk of the fused pyridine ring preventing full receptor activation (induced fit).
Part 2: Visualization of Pharmacological Space
The following diagram illustrates the structural and functional relationship between PI-PEA and its comparative standards.
Figure 1: Pharmacophore transition map. PI-PEA sits at the intersection of Histaminergic (left) and GABAergic (right) chemical space.
Part 3: Experimental Protocols for Selectivity Profiling
To validate PI-PEA's activity, you must perform a Differential Binding Screen . The following protocols are designed to be self-validating by including both positive and negative controls.
Protocol A: Competitive Radioligand Binding (GABA-A Focus)
Objective: Determine if PI-PEA retains affinity for the Benzodiazepine site despite the amine modification.
Reagents:
-
Ligand: [³H]-Flumazenil (Specific antagonist, high affinity).
-
Tissue: Rat cerebral cortex homogenate (rich in
1-GABA-A). -
Controls:
-
Positive: Zolpidem (10 µM).
-
Negative:[1] Histamine (100 µM) - ensures no cross-reactivity.
-
Workflow:
-
Preparation: Resuspend cortical membranes in 50 mM Tris-Citrate buffer (pH 7.4).
-
Incubation: In 96-well plates, combine:
-
50 µL Membrane suspension (200 µg protein).
-
50 µL [³H]-Flumazenil (1 nM final).
-
50 µL PI-PEA (Concentration curve:
M to M).
-
-
Equilibrium: Incubate at 4°C for 60 minutes (minimizes degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Zolpidem must show
nM. If PI-PEA µM, it is non-GABAergic .
-
Protocol B: Functional Organ Bath Assay (Histamine Focus)
Objective: Assess if PI-PEA acts as an H1 agonist (contractile) or antagonist (relaxant/blocker).
System: Guinea Pig Ileum (Gold standard for H1 activity).
Workflow:
-
Setup: Mount ileum segments in Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Equilibration: Apply 1g resting tension; equilibrate for 60 min.
-
Agonist Check (Step 1):
-
Add Histamine (
to M) to establish max contraction ( ). Wash. -
Add PI-PEA (
to M). -
Observation: If contraction occurs, PI-PEA is an Agonist .
-
-
Antagonist Check (Step 2 - if no contraction in Step 1):
-
Incubate tissue with PI-PEA (
M) for 10 minutes. -
Re-introduce Histamine dose-response curve.
-
Observation: A rightward shift in the Histamine curve (Dose Ratio > 2) indicates Antagonism .
-
Part 4: Comparative Data Summary
When evaluating PI-PEA, use this reference table to interpret your experimental results. Data ranges are aggregated from structure-activity relationship (SAR) studies of imidazopyridine derivatives.[2]
| Parameter | PI-PEA (Experimental) | Zolpidem (Reference) | Interpretation of PI-PEA Result |
| GABA-A Binding ( | Predicted: > 1000 nM | 5 - 20 nM | High |
| H1 Receptor Activity | Predicted: Weak Agonist / Antagonist | Inactive | Activity here confirms the "ethylamine" tail dominates the pharmacology. |
| Solubility (pH 7.4) | High (Ionized) | Moderate (Lipophilic) | PI-PEA is more water-soluble, suitable for aqueous buffers. |
| BBB Permeability | Low to Moderate | High | The primary amine is charged at physiological pH, limiting CNS entry compared to Zolpidem. |
Signaling Pathway Interaction
The following diagram details the divergent signaling cascades triggered by this scaffold depending on its functional state (Agonist vs Antagonist).
Figure 2: Divergent signaling potential. PI-PEA may activate Gq pathways (Histaminergic) or ionotropic pathways (GABAergic) depending on concentration and tissue expression.
References
-
Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of the biological activities of the imidazo[1,2-a]pyridine core, including GABAergic and antiviral properties.[3] URL:[Link]
-
GABA-A Receptor Ligands and Zolpidem Analogs Source: ACS Chemical Neuroscience Context:[4] SAR studies on 2-phenylimidazo[1,2-a]pyridine derivatives and their affinity for the benzodiazepine binding site. URL:[Link]
-
Histamine H1/H2 Receptor Agonist Structure-Activity Relationships Source: British Journal of Pharmacology (via NIH) Context: Comparative data on 2-(2-pyridyl)-ethylamine and histamine analogs, establishing the role of the ethylamine side chain. URL:[Link]
-
PubChem Compound Summary: 2-Phenylimidazo[1,2-a]pyridin-3-amine derivatives Source: PubChem Context:[5][6] Chemical and physical properties of the core amine scaffold.[1] URL:[Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
The following guide provides an in-depth technical analysis of the pharmacological profile and cross-reactivity of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS: 171346-87-5).
This analysis is structured for researchers and drug discovery scientists, focusing on the molecule's role as a "privileged scaffold" intermediate and its inherent polypharmacology.
Part 1: Executive Summary & Molecular Identity
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a critical chemical junction in medicinal chemistry. Structurally, it fuses the imidazo[1,2-a]pyridine core (the pharmacophore of "Z-drugs" like Zolpidem) with a phenylethylamine/histamine-like side chain.
While often utilized as a synthetic precursor for high-affinity GABA-A ligands, the un-derivatized amine exhibits a distinct and often overlooked "off-target" profile. Unlike its amide derivatives (e.g., Zolpidem, Alpidem) which are tuned for selectivity, the primary amine moiety introduces significant cross-reactivity risks with monoaminergic systems , TSPO (Translocator Protein) , and kinase signaling pathways .
Structural Deconstruction
-
Core: Imidazo[1,2-a]pyridine (Privileged scaffold for GABA-A, TSPO, and Kinases).
-
C2-Substituent: Phenyl ring (Lipophilicity, receptor pocket occupancy).
-
C3-Substituent: Ethylamine (Primary amine; H-bond donor/acceptor; mimics Histamine/Serotonin).
Part 2: Comparative Target Profiling (The "Cross-Reactivity" Map)
The following table contrasts the primary amine (Subject) with its renowned amide derivatives (Alternatives). This data highlights why "cross-reactivity" is a major concern when using this molecule in screening or as a probe.
Table 1: Comparative Pharmacological Profile
| Target System | 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine | Zolpidem (Amide Derivative) | Alpidem (Amide Derivative) | Cross-Reactivity Mechanism |
| GABA-A Receptor ( | Low/Moderate Affinity | High Affinity (Ki ~ 20 nM) | Low Affinity | The primary amine lacks the specific H-bond geometry of the acetamide required for the benzodiazepine binding pocket. |
| TSPO (PBR) | High Risk (Moderate Affinity) | Low Affinity | High Affinity (Ki ~ 0.5-5 nM) | The lipophilic 2-phenyl-imidazo[1,2-a]pyridine core is a known TSPO pharmacophore. Without the bulky amide, the amine can still access the TSPO pocket. |
| Histamine Receptors (H1/H2) | Moderate Risk | Negligible | Negligible | Structural homology to 2-phenylhistamine. The ethylamine tail mimics the endogenous ligand, creating potential for competitive binding. |
| Monoamine Oxidase (MAO) | Substrate/Inhibitor Risk | Stable | Stable | Primary ethylamines are classic substrates for MAO-A/B, potentially leading to rapid metabolism or competitive inhibition. |
| Kinases (CDK, p38) | Moderate Risk | Low Risk | Low Risk | The imidazo[1,2-a]pyridine core is a bioisostere for ATP. The C3-amine can act as a hinge binder in kinase ATP pockets. |
Part 3: Mechanism of Action & Signaling Pathways
To understand the cross-reactivity, we must visualize the structural bifurcation. The diagram below illustrates how the Imidazo[1,2-a]pyridine core acts as a "master key" for multiple distinct signaling pathways depending on the C3-substitution.
Visualization: The Polypharmacology of the Scaffold
Figure 1: Divergent pharmacological pathways. The ethylamine substitution shifts the profile from specific GABA-A modulation (green path) toward "promiscuous" monoaminergic and TSPO interactions (yellow/red paths).
Part 4: Experimental Protocols for Validation
Protocol A: Differential Radioligand Binding (GABA-A vs. TSPO)
Objective: Determine if the amine retains GABA-A affinity or shifts to TSPO.
-
Preparation:
-
Source: Synthesize or purchase 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (CAS 171346-87-5).
-
Controls: Zolpidem (Positive GABA-A), PK11195 (Positive TSPO).
-
Membranes: Rat whole brain homogenate (contains both targets).
-
-
Assay Conditions:
-
GABA-A Arm: Use [3H]-Flumazenil (0.5 nM). Buffer: 50 mM Tris-HCl, pH 7.4. Incubate 4°C for 60 min.
-
TSPO Arm: Use [3H]-PK11195 (1 nM). Buffer: 50 mM Tris-HCl, pH 7.4. Incubate 25°C for 60 min.
-
-
Execution:
-
Incubate membranes with radioligand +/- increasing concentrations of the test amine (
M to M). -
Terminate via rapid filtration over GF/B filters.
-
-
Data Analysis:
-
Calculate
and . -
Success Criteria: If
, the amine acts primarily as a TSPO ligand (common for this scaffold without the amide).
-
Protocol B: Functional Histamine H1 Antagonism (Calcium Flux)
Objective: Verify "histamine mimicry" due to the ethylamine tail.
-
Cell Line: HEK-293 stably expressing human H1 receptor.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.
-
Challenge:
-
Pre-incubate cells with Test Amine (10 µM) for 15 min.
-
Inject Histamine (
concentration).
-
-
Readout: Measure fluorescence intensity (Ex 494 / Em 516) using a FLIPR or plate reader.
-
Interpretation: A reduction in Histamine-induced
flux indicates the amine is occupying the H1 receptor (likely as an antagonist or partial agonist).
Part 5: Scientific Causality & Insights
Why does the Ethylamine group cause "Off-Target" effects?
-
Loss of the "GABA-A Lock": The benzodiazepine binding site on the GABA-A receptor is highly sensitive to the orientation of the carbonyl oxygen and the amide nitrogen found in Zolpidem. Replacing this amide with a flexible ethylamine chain removes the key hydrogen bond acceptor (carbonyl), drastically reducing affinity (
often drops from nM to µM range). -
Gain of "Monoamine Mimicry": The distance between the aromatic centroid (phenyl-imidazo) and the basic nitrogen in the ethylamine derivative closely matches the pharmacophore of Histamine and Serotonin . This allows the molecule to enter the orthosteric binding pockets of GPCRs (H1, 5-HT) and transporters (SERT, DAT), which the bulky amide derivatives cannot access.
-
TSPO Lipophilicity: The imidazo[1,2-a]pyridine core itself is lipophilic. Without a polar amide side chain, the molecule becomes more lipophilic (higher LogP), which favors binding to the TSPO (an outer mitochondrial membrane protein that prefers lipophilic ligands).
Recommendation for Drug Developers: If you are using 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine as a probe or intermediate:
-
Do not assume GABA-A selectivity.
-
Always screen for TSPO binding to avoid false positives in neuroinflammation assays.
-
Handle as a potential MAO substrate (store at -20°C, avoid oxidative conditions).
References
-
Imidazo[1,2-a]pyridine Scaffold Review
-
TSPO Ligand SAR
- Title: Structure-affinity relationships of imidazo[1,2-a]pyridines as ligands for the peripheral benzodiazepine receptor (TSPO).
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Zolpidem Binding Mechanism
- Title: The molecular basis for the selectivity of the hypnotic drug zolpidem for the alpha1 subunit of the GABA-A receptor.
- Source: Molecular Pharmacology.
-
URL:[Link]
- Chemical Identity Title: 2-(2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ETHYLAMINE (CAS 171346-87-5). Source: ChemicalBook.
Sources
Strategic Affinity Confirmation Guide: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Summary & Molecule Context[1][2][3][4][5][6]
The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a critical structural analog within the imidazo[1,2-a]pyridine class. This scaffold is the pharmacophore backbone of Zolpidem (Ambien), a selective GABA-A receptor
Unlike Zolpidem, which possesses a tertiary amide side chain (N,N-dimethylacetamide), the target molecule features a primary ethylamine tail. This structural variance fundamentally alters its hydrogen-bonding potential and lipophilicity, necessitating a rigorous confirmation of its binding affinity to the Benzodiazepine Binding Site (BZ-site) of the GABA-A receptor.
The Challenge: Primary amines in this position often exhibit reduced affinity compared to their amide counterparts due to the loss of specific hydrophobic contacts or H-bond acceptor interactions within the receptor pocket. Therefore, "confirming" affinity requires a high-sensitivity competitive assay against a known high-affinity standard.
Comparative Methodology: Selecting the Right Tool
To confirm binding affinity, we evaluate two primary biophysical modalities: Radioligand Displacement (The Gold Standard) and Surface Plasmon Resonance (SPR) .
| Feature | Method A: Radioligand Binding (Recommended) | Method B: Surface Plasmon Resonance (SPR) |
| Principle | Competition for binding sites between the "Cold" ligand (Target Molecule) and a "Hot" radioligand ([³H]-Flumazenil). | Label-free optical detection of mass changes on a sensor chip surface during ligand binding. |
| Primary Output | ||
| Sensitivity | High. Can detect low-affinity binders ( | Moderate. Small molecules (<300 Da) produce low signal; requires high receptor density. |
| Receptor Source | Crude membrane homogenates (Rat Cortex or HEK293-recombinant). Robust and easy to prep. | Purified, solubilized receptor or Virus-Like Particles (VLPs). Technically demanding for GABA-A (multi-subunit complex). |
| Verdict | Preferred for Confirmation. It is the industry standard for verifying BZ-site occupancy. | Secondary. Use only if residence time (kinetics) is required after affinity is confirmed. |
The Core Protocol: [³H]-Flumazenil Displacement Assay[4]
This protocol utilizes [³H]-Flumazenil as the radioligand.[1][2][3] Flumazenil is chosen over [³H]-GABA or [³H]-Muscimol because it is a BZ-site antagonist, binding with high affinity to the same pocket as imidazopyridines, independent of chloride flux.
Materials & Reagents
-
Target Ligand: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (dissolved in DMSO, final assay concentration <1% DMSO).
-
Radioligand: [Methyl-³H]-Flumazenil (Specific Activity ~80 Ci/mmol).
-
Reference Standard: Zolpidem (Positive Control) and Diazepam (Non-selective Control).
-
Receptor Source: Rat Cerebral Cortex Homogenate (rich in
subtypes). -
Non-Specific Binding (NSB) Control: 10 µM Clonazepam (to saturate all specific sites).
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize rat cortex in 50 mM Tris-Citrate buffer (pH 7.4).
-
Wash 3x by centrifugation (20,000 x g, 20 min) to remove endogenous GABA (which can allosterically modulate the BZ site).
-
Resuspend to a final protein concentration of 0.5 mg/mL.
-
-
Assay Assembly (96-well plate format):
-
Total Binding (TB): Buffer + Membrane + [³H]-Flumazenil (1 nM).
-
Non-Specific Binding (NSB): Buffer + Membrane + [³H]-Flumazenil (1 nM) + Clonazepam (10 µM).
-
Test Samples: Buffer + Membrane + [³H]-Flumazenil (1 nM) + Target Molecule (7 concentrations:
M to M).
-
-
Incubation:
-
Incubate for 60 minutes at 4°C .
-
Note: 4°C is preferred to minimize receptor degradation and transporter activity, though 25°C is acceptable if equilibrium is slow.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Add liquid scintillant and count radioactivity (CPM) using a Beta Counter.
-
Visualizing the Workflow
Figure 1: Operational workflow for the [³H]-Flumazenil competitive binding assay.
Data Analysis & Interpretation
To validate the affinity, you must convert the raw CPM data into a binding constant.
Calculate Specific Binding
Determine
Plot the % Specific Binding against the Log[Concentration] of your target molecule. Fit the data to a non-linear regression (sigmoidal dose-response) curve. The concentration causing 50% displacement is the
Calculate (The Cheng-Prusoff Equation)
The
- : Concentration of [³H]-Flumazenil used (e.g., 1 nM).
- : Dissociation constant of [³H]-Flumazenil (typically ~1.0 - 1.5 nM in rat cortex).
Expected Results & Causality
| Outcome | Interpretation | |
| High Affinity | < 20 nM | The ethylamine mimics the pharmacophore effectively. Likely retains strong |
| Moderate Affinity | 20 - 200 nM | Most Likely Scenario. The loss of the amide carbonyl (H-bond acceptor) reduces binding energy compared to Zolpidem ( |
| Low Affinity | > 1000 nM | The primary amine is likely protonated at physiological pH, potentially causing electrostatic repulsion in the hydrophobic BZ pocket. |
Structural Activity Relationship (SAR) Context
Understanding why we test this specific molecule is crucial for the discussion section of your report.
-
The Zolpidem Reference: Zolpidem binds to the BZ site interface (between
and subunits). The amide carbonyl of Zolpidem accepts a hydrogen bond from Ser204 (or equivalent residues) in the receptor. -
The Ethylamine Variant (Your Molecule):
-
Protonation: At pH 7.4, the terminal amine (
~10) will be positively charged ( ). -
Impact: If the binding pocket is purely hydrophobic or requires a neutral H-bond acceptor, the charged amine may disrupt binding. However, if the pocket can accommodate a cation (cation-
interaction with aromatic residues), affinity might be preserved.
-
References
-
Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
-
Perrault, G., et al. (1992). Pharmacological characterization of the novel hypnotic zolpidem. Journal of Pharmacology and Experimental Therapeutics, 263(3).
-
IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page: Flumazenil. Detailed binding parameters and assay conditions.
-
Motulsky, H. (2023). The Cheng-Prusoff equation. GraphPad Statistics Guide.
Sources
Technical Deep Dive: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogs
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid templates that serve a single therapeutic area, this fused bicyclic 5,6-heterocycle offers a tunable physicochemical profile that has yielded blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor).[1]
This guide provides a comparative technical analysis of novel imidazo[1,2-a]pyridine analogs against standard clinical benchmarks in oncology, infectious disease, and neurology.[1] We analyze the specific structural modifications that drive potency, selectivity, and metabolic stability.[1]
Part 1: Comparative Performance Analysis
The following data synthesizes recent experimental findings, comparing optimized imidazo[1,2-a]pyridine analogs against established reference standards.
Oncology: Tubulin Polymerization Inhibition
Target: Colchicine binding site of tubulin.[1][2][3] Objective: Disrupt microtubule dynamics to induce G2/M cell cycle arrest.[1][2]
| Compound Class | Reference Standard | Analog Performance (IC₅₀) | Selectivity Profile | Mechanism of Action |
| Standard | Combretastatin A-4 (CA-4) | ~2–5 nM (MCF-7) | Low (High toxicity to normal cells) | Destabilizes microtubules; vascular disrupting agent.[1] |
| Imidazo[1,2-a]pyridine Analog | 2-aryl-3-arylamino derivatives | 9–30 nM (MCF-7) | High (TI > 50 vs. normal fibroblasts) | Mimics CA-4 cis-stilbene geometry via the rigid bicyclic core; bridging NH provides H-bond flexibility.[1] |
| Optimization Insight | N/A | Substitution at C2 with a 3,4,5-trimethoxyphenyl ring is critical for nanomolar potency, mimicking the A-ring of CA-4.[1] | Reduced systemic toxicity due to metabolic stability of the pyridine ring vs. the labile phenol in CA-4.[1] |
Infectious Disease: Anti-Tuberculosis (MDR-TB)
Target:[4][5] QcrB (cytochrome bcc complex) or cell wall synthesis.[1]
| Compound Class | Reference Standard | Analog Performance (MIC₉₀) | Pharmacokinetics (PK) |
| Standard | Pretomanid | 0.03–0.8 µM | Moderate bioavailability; requires combination therapy.[1] |
| Imidazo[1,2-a]pyridine Analog | Biaryl ether-3-carboxamides | ≤ 0.006 µM (Mtb H37Rv) | AUC: 3850 ng[4]·h/mL; T₁/₂: 13.2 h. |
| Optimization Insight | N/A | Lipophilic biaryl ethers at C3 significantly enhance cell wall penetration in Mycobacteria.[1] | Superior activity against XDR strains compared to first-line agents.[1] |
Neurology: GABA-A Receptor Modulation
Target: Benzodiazepine binding site (
| Compound Class | Reference Standard | Analog Performance ( | Side Effect Profile |
| Standard | Zolpidem | ~20 nM | Sedation, potential for dependence, complex sleep behaviors.[1] |
| Imidazo[1,2-a]pyridine Analog | C3-acetamide derivatives | 2–10 nM | Improved |
| Optimization Insight | N/A | C6-Methyl group is essential for |
Part 2: Detailed SAR Visualization
The structure-activity relationship of this scaffold is highly position-dependent.[1] The diagram below maps the critical "vectors" of modification validated by recent literature.
Figure 1: SAR Map detailing the functional impact of substitutions at key positions on the imidazo[1,2-a]pyridine ring.
Part 3: Experimental Protocols
To ensure reproducibility and scientific integrity, we detail the primary synthesis route and a key biological validation assay.
Protocol A: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the gold standard for synthesizing 3-substituted imidazo[1,2-a]pyridines due to its atom economy and operational simplicity.[1]
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Workflow:
-
Mixing: Dissolve 2-aminopyridine and aldehyde in MeOH (2 mL/mmol) in a microwave vial.
-
Activation: Add the catalyst and stir at room temperature for 10 minutes to form the imine intermediate (Schiff base).
-
Addition: Add the isocyanide component.[1]
-
Reaction: Seal the vial and irradiate in a microwave reactor at 80–100°C for 20–40 minutes . (Alternatively, reflux for 4–12 hours).[1]
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Ethyl Acetate/Hexane gradient).
Self-Validation Check:
-
Success Indicator: Disappearance of the aldehyde peak (~10 ppm) and appearance of the characteristic C3-H or substituent signals in ¹H NMR.[1]
-
Yield Expectations: 75–95% for electron-rich aldehydes; 60–80% for electron-deficient ones.[1]
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
This assay validates if the synthesized analog acts via the proposed mechanism (microtubule destabilization).[1]
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).[1]
-
GTP (Guanosine triphosphate).[1]
-
DAPI (4',6-diamidino-2-phenylindole) as a reporter dye.[1]
-
Spectrofluorometer (Excitation: 360 nm, Emission: 450 nm).[1]
Step-by-Step Methodology:
-
Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.[1]
-
Baseline: Keep the solution on ice (4°C) to prevent premature polymerization.
-
Treatment: Add the test compound (at IC₅₀ concentration) or Vehicle (DMSO) to the quartz cuvette. Include Paclitaxel (stabilizer) and Combretastatin A-4 (destabilizer) as positive and negative controls.[1]
-
Initiation: Transfer the cuvette to the spectrofluorometer thermostated at 37°C .
-
Measurement: Monitor fluorescence every 30 seconds for 60 minutes.
-
Data Analysis: Plot Fluorescence vs. Time.
Interpretation:
-
Standard Polymerization (Control): Sigmoidal curve (Lag phase -> Log phase -> Plateau).[1]
-
Destabilizer (Product): Significant reduction in the plateau height and slope (similar to CA-4).[1]
-
Stabilizer (Paclitaxel): Rapid elimination of the lag phase and higher plateau.[1]
Part 4: Mechanism of Action Visualization
The following diagram illustrates the pathway by which imidazo[1,2-a]pyridine analogs induce apoptosis in cancer cells, specifically through the PI3K/Akt/mTOR axis, a secondary target for many of these derivatives.[1]
Figure 2: Dual-mechanism potential: Inhibition of PI3K signaling leading to downstream apoptosis.
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023.[1][5]
-
Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines as tubulin polymerization inhibitors. RSC Advances, 2014.[1]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases. Bioorganic & Medicinal Chemistry Letters, 2016.[1]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Frontiers in Pharmacology, 2022.[1]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2023.[1][6]
-
Zolpidem: A Review of its Pharmacology and Therapeutic Potential. Drugs, 1993 (Updated via NIH PubChem).[1]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines as tubulin polymerization inhibitors, antimitotic and anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
"pharmacokinetic profile comparison of imidazo[1,2-a]pyridine derivatives"
Executive Summary: The Scaffold Paradox
The imidazo[1,2-a]pyridine scaffold represents a unique pharmacokinetic (PK) paradox in medicinal chemistry. Depending on structural functionalization, this privileged structure can yield agents with extremely rapid clearance (ideal for sedative-hypnotics like Zolpidem ) or exceptionally long half-lives (essential for anti-tubercular agents like Telacebec/Q203 ).[1]
This guide objectively compares the PK performance of these two distinct classes of imidazo[1,2-a]pyridine derivatives. By analyzing the metabolic liabilities and physicochemical properties of the core scaffold, we provide a roadmap for researchers aiming to tune the pharmacokinetic profile of novel derivatives.
Comparative Pharmacokinetic Analysis
The following data contrasts the "Classic Sedative" profile (Zolpidem) against the "Optimized Anti-infective" profile (Telacebec). This comparison highlights the scaffold's tunability.[1]
Table 1: Key Pharmacokinetic Parameters (Human Data)
| Parameter | Zolpidem (Sedative) | Telacebec / Q203 (Anti-infective) | Implication |
| 0.5 – 3.0 hours | 2.0 – 4.5 hours | Zolpidem is optimized for rapid onset (CNS entry); Telacebec prioritizes sustained exposure.[1] | |
| 2.5 hours (avg) | 11 – 150+ hours | Critical Contrast: Zolpidem undergoes rapid metabolic clearance; Telacebec exhibits deep tissue distribution and slow elimination.[1] | |
| Bioavailability ( | ~70% | ~90% | Both scaffolds exhibit excellent oral absorption, but Telacebec requires food for optimal absorption (lipophilicity). |
| Protein Binding | 92% | >99% | Higher lipophilicity in newer derivatives (Telacebec) leads to extensive protein binding.[1] |
| Primary Clearance Mechanism | CYP3A4 Metabolism (Oxidation) | Fecal Excretion (Biliary) | Zolpidem is a CYP substrate; Telacebec is metabolically stable.[1] |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
Metabolic Liability: The unsubstituted imidazo[1,2-a]pyridine core is relatively stable.[1] However, the methyl substituents on Zolpidem (specifically at the phenyl ring and C6 position) act as "soft spots" for CYP3A4-mediated oxidation.[1]
-
Lipophilicity & Volume of Distribution (
): Telacebec possesses a highly lipophilic biaryl ether side chain.[1] This drastically increases , sequestering the drug in tissues and extending the terminal half-life, a desirable trait for treating slow-growing mycobacteria but potentially dangerous for a sedative.[1]
Structural Determinants of Metabolism (SAR)
To optimize PK, one must understand the metabolic fate of the scaffold.[1] The primary route of clearance for first-generation derivatives is oxidative metabolism.[1]
Mechanism of Clearance: The "Methyl Switch"
Zolpidem's short half-life is dictated by the rapid hydroxylation of its methyl groups.[1]
-
CYP3A4 attacks the methyl group on the phenyl ring or the imidazopyridine core.[1]
-
The resulting alcohol is rapidly converted to a carboxylic acid.[1][2]
-
Result: The carboxylic acid metabolite is inactive and rapidly excreted.[1]
Optimization Strategy: To extend half-life (as seen in Telacebec), researchers replace these metabolically labile methyls with electron-withdrawing groups (e.g., halogens) or bulky lipophilic moieties that sterically hinder CYP access.[1]
Visualization: Metabolic Pathway & Optimization Logic
Figure 1: The metabolic divergence between Zolpidem (susceptible to CYP3A4) and Telacebec (engineered resistance).[1]
Experimental Protocols for PK Profiling
To validate the pharmacokinetic profile of a new imidazo[1,2-a]pyridine derivative, the following self-validating protocols are recommended.
Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)
Purpose: To predict hepatic clearance and identify metabolic soft spots.
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Test Compound (1 µM final concentration).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Workflow:
-
Pre-incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL in phosphate buffer, pH 7.4) with test compound. Equilibrate at 37°C for 5 minutes.
-
Control: Include Zolpidem (High clearance control) and Warfarin (Low clearance control).[1]
-
-
Initiation: Add 10 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 20 µL aliquots. -
Quenching: Immediately dispense aliquot into 80 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time to calculate intrinsic clearance ( ).[1]
Protocol B: Caco-2 Permeability Assay (Bioavailability/BBB Prediction)
Purpose: Imidazo[1,2-a]pyridines targeting the CNS (sedatives) must show high passive permeability.[1]
Critical Parameters:
-
Apical pH: 6.5 (mimics small intestine microclimate).[1]
-
Basolateral pH: 7.4 (mimics blood).[1]
-
Integrity Check: TEER (Transepithelial Electrical Resistance) must be > 300
.[1]
Workflow:
-
Seed Caco-2 cells on transwell inserts (21-day culture).
-
Add compound (10 µM) to the Apical chamber (A->B) or Basolateral chamber (B->A).[1]
-
Incubate for 2 hours at 37°C.
-
Calculate Apparent Permeability (
) : Where is the transport rate, is the surface area, and is initial concentration. -
Efflux Ratio (
): Calculate . An suggests the compound is a P-gp substrate (common for this scaffold).[1]
Decision Framework for Scaffold Optimization
Use this logic flow to determine the necessary structural modifications based on your experimental PK data.
Figure 2: Iterative optimization workflow for Imidazo[1,2-a]pyridine derivatives.
References
-
Hesse, L. M., et al. (2003). "Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations." British Journal of Clinical Pharmacology. Link
-
Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[3] Nature Medicine.[1] Link
-
Kim, J., et al. (2022). "Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[1] Link[1]
-
Greenblatt, D. J., et al. (2013).[4] "Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet." Clinical Therapeutics.[1] Link
-
Goel, R., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet: results from a single-center, single-dose, randomized, open-label crossover study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
"selectivity profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine against a kinase panel"
Topic: Selectivity Profiling of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine against a Kinase Panel Content Type: Publish Comparison Guide
Subject: 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Summary: The Pharmacophore Context
The compound 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine represents a foundational "privileged structure" in medicinal chemistry. While the imidazo[1,2-a]pyridine core is famous for its role in GABA-A receptor modulation (e.g., Zolpidem), its utility in kinase inhibition is equally profound but distinct.
This specific ethylamine derivative serves as a critical chemical probe for mapping the "Imidazopyridine Kinome." Unlike optimized clinical candidates (which possess complex substituents to enforce selectivity), this scaffold often exhibits multi-kinase polypharmacology , binding to the ATP-hinge region of various kinases.
Primary Target Classes for this Scaffold:
-
CDKs (Cyclin-Dependent Kinases): Specifically CDK1, CDK2, and CDK9.[1]
-
p38 MAPK: A classic target for 2-phenyl-imidazo[1,2-a]pyridines.
-
PI3K / mTOR: Emerging targets for 6-substituted derivatives.
-
DYRK1A / CLK: Dual-specificity kinases often hit by this core.
Technical Analysis: Mechanism of Action
Binding Mode: The ATP Mimetic
The 2-phenyl-imidazo[1,2-a]pyridine core functions as a Type I ATP-competitive inhibitor.
-
Hinge Binding: The bridgehead nitrogen (N1) typically acts as a hydrogen bond acceptor, interacting with the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).
-
Hydrophobic Pocket: The 2-phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.
-
Ethylamine Tail: The C3-ethylamine chain mimics the ribose or phosphate-binding region of ATP, often forming electrostatic interactions with conserved aspartate residues (e.g., the DFG motif).
Signaling Pathway Impact
Profiling this compound typically reveals inhibition of cell cycle progression and stress signaling.
Figure 1: Multi-Target Inhibition Potential. The diagram illustrates the three primary signaling nodes (PI3K, p38, CDK) susceptible to imidazo[1,2-a]pyridine inhibition.[1][2][3][4][5][6][7][8][9][10]
Selectivity Profiling Protocol
To objectively define the selectivity window of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine, a tiered profiling strategy is required. This protocol distinguishes "scaffold noise" from "specific inhibition."
Tier 1: The "Kinome Scan" (Binding Affinity)
-
Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen™).
-
Panel Size: Recommended 96–468 kinases.
-
Concentration: Single-point screen at 10 µM .
-
Metric: Percent of Control (POC).
-
Success Criteria: Any kinase showing <35% POC (i.e., >65% inhibition) is flagged as a "Hit."
Tier 2: Kd Determination (Quantitative Potency)
For all Tier 1 hits, determine the dissociation constant (
-
Method: 11-point dose-response curve.
-
Data Output: Selectivity Score (
). -
Interpretation: A low
indicates high selectivity. This scaffold typically yields a moderate to high (promiscuous) unless optimized at the C6/C8 positions.
Tier 3: Functional Validation (Cellular IC50)
Verify if binding translates to cellular inhibition.
-
Assay A (p38): TNF
release in LPS-stimulated PBMCs. -
Assay B (CDK): BrdU incorporation or Cell Cycle Analysis (Flow Cytometry) in HeLa cells.
-
Assay C (PI3K): Phospho-AKT (Ser473) levels in HCT116 cells.
Comparative Performance Guide
The following table benchmarks the 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine scaffold against established reference inhibitors for its primary targets.
| Feature | Query Compound (Scaffold) | SB203580 (p38 Reference) | AZ703 (CDK Reference) | Idelalisib (PI3K Reference) |
| Core Structure | Imidazo[1,2-a]pyridine | Imidazole | Imidazo[1,2-a]pyridine | Quinazolinone |
| Primary Target | Multi-kinase (p38, CDK, PI3K) | p38 MAPK ( | CDK1 / CDK2 | PI3K |
| Binding Type | Type I (ATP Competitive) | Type I | Type I | Type I |
| Selectivity | Low (Promiscuous) | High (p38 specific) | Moderate (CDK family) | High (Isoform specific) |
| Potency (IC50) | typically 1–10 µM | ~50 nM | ~30 nM | ~20 nM |
| Main Liability | Off-target toxicity (DYRK1A, CLK) | CYP Inhibition | G1/S Arrest | Hepatotoxicity |
Key Insight for Researchers:
While the query compound is less potent than AZ703 or SB203580, it is a versatile starting point . The ethylamine tail allows for rapid derivatization (e.g., amide coupling) to introduce a "selectivity filter" that can steer the molecule toward either CDK or p38 inhibition depending on the steric bulk added.
Experimental Workflow Visualization
The following workflow outlines the standard operating procedure (SOP) for profiling this compound.
Figure 2: Profiling Workflow. A stepwise approach from library preparation to functional validation.
References
-
Imidazo[1,2-a]pyridine as a Privileged Scaffold
-
CDK Inhibition by Imidazopyridines (AZ703)
-
p38 MAPK Inhibition
-
Liverton, N. J. et al. "Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 1999. Link
-
-
PI3K/mTOR Dual Inhibition
-
Kinase Profiling Methodologies
-
Davis, M. I. et al. "Comprehensive Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology, 2011. Link
-
Sources
- 1. oceanomics.eu [oceanomics.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-n-(pyridin-3-yl) pyrimidin-2- amine for treating proliferative diseases and conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor T...: Ingenta Connect [ingentaconnect.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. AZ703, an imidazo[1,2-a]pyridine inhibitor of cyclin-dependent kinases 1 and 2, induces E2F-1-dependent apoptosis enhanced by depletion of cyclin-dependent kinase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
"reproducibility of experimental results with 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine"
The following guide is structured as a high-level technical advisory for researchers working with the imidazo[1,2-a]pyridine scaffold, specifically the ethylamine derivative. It addresses the "Reproducibility Crisis" often encountered when moving from the stable amide analogues (like Zolpidem) to the more reactive primary amine variants.
Executive Summary: The "Linker" Trap
In the development of GABA-A receptor ligands and TSPO (Translocator Protein) radiotracers, the 2-phenyl-imidazo[1,2-a]pyridine core is a privileged structure. While the acetamide derivatives (e.g., Zolpidem, Alpidem) are the industry standard for stability and reproducibility, the ethylamine variant—2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine —offers a critical "tryptamine-like" geometry that allows for unique binding modes and linker chemistry.
However, this compound presents a distinct reproducibility challenge: the instability of the C3-ethylamine tail. Unlike the robust acetamide, the ethylamine moiety is prone to oxidative deamination and "dimerization" during workup. This guide objectively compares the ethylamine variant against its more stable alternatives and provides a validated protocol to ensure batch-to-batch consistency.
Technical Comparison: Ethylamine vs. Acetamide vs. Direct Amine
The following table synthesizes experimental data comparing the target compound with its two most common functional analogues.
| Feature | Target: 3-Ethylamine Variant | Alternative A: 3-Acetamide (Zolpidem-like) | Alternative B: 3-Amino (GBB Product) |
| Structure | Scaff-CH₂-CH₂-NH₂ | Scaff-CH₂-CO-N(Me)₂ | Scaff-NH-R |
| Primary Utility | Linker chemistry, Tryptamine mimic | GABA-A Agonist (Sedative) | Combinatorial Library Scaffold |
| Chemical Stability | Moderate/Low (Prone to oxidation/cyclization) | High (Shelf-stable >2 years) | Moderate (Electron-rich, oxidation prone) |
| Synthesis Yield | 45-60% (Multi-step reduction required) | 85-95% (One-pot reliable) | 70-90% (One-pot GBB Reaction) |
| Solubility (pH 7.4) | High (Protonated amine) | Moderate (Neutral/Lipophilic) | Low/Moderate |
| Fluorescence | High (Blue emission, sensitive to pH) | Moderate (Quenched by carbonyl) | High (Tunable) |
| Reproducibility Risk | Critical: Workup requires amine protection.[1] | Low: Standard extraction. | Medium: Purification dependent.[2][3] |
Scientist’s Insight: If your goal is purely ligand screening for GABA-A, start with the Acetamide (Alternative A) . Use the Ethylamine (Target) only if you require a primary amine for conjugation (e.g., PROTACs, fluorescent labeling) or if the "tryptamine" distance is essential for the pharmacophore.
The Reproducibility Crisis: Synthesis Pathways
The primary cause of failure with the ethylamine variant is the synthesis route selection. Two methods dominate the literature; only one is reproducible for the ethylamine specifically.
Method A: The "Trap" (Direct Condensation)
Many protocols attempt to condense 2-aminopyridine with a pre-functionalized halo-ketone containing the ethylamine chain.
-
Outcome: Low reproducibility. The free amine on the ketone interferes with the cyclization, leading to polymerization.
-
Verdict: Avoid.
Method B: The "Gold Standard" (Nitroolefin Reduction)
The most reproducible route utilizes a C3-functionalization of the pre-formed imidazo[1,2-a]pyridine core, specifically reacting with a nitroolefin followed by reduction. This avoids "poisoning" the cyclization step.
Validated Protocol: C3-Nitroalkene Reduction Route
Based on oxidative coupling methodologies (Yan et al., J. Org. Chem.)
-
Core Synthesis: React 2-aminopyridine + Acetophenone + CuBr (cat) + O₂ (air) in DMF at 80°C.
-
Checkpoint: Isolate 2-phenylimidazo[1,2-a]pyridine (Yield >85%).
-
-
C3-Functionalization: React Core + Nitroethylene (generated in situ) or Nitroethanol.
-
Reduction (The Critical Step): Reduction of the nitro group to the amine using LiAlH₄ or H₂/Pd-C.
-
Reproducibility Note: Do NOT use acid workup. The imidazopyridine nitrogen can protonate, trapping the product in the aqueous phase. Use a basic workup (Glauber’s salt or NaOH).
-
Visualizing the Workflow
The following diagram illustrates the decision tree and synthesis logic to avoid common pitfalls.
Caption: Workflow logic distinguishing the robust GBB route (for amides) from the necessary stepwise reduction route for the ethylamine target.
Experimental Validation & Quality Control
To ensure your results are reproducible, you must validate the purity of the 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine using these specific parameters. Standard HPLC often fails due to the basicity of the two nitrogen atoms causing peak tailing.
QC Protocol: "Self-Validating" System
-
Mobile Phase Modifier: You must use an amine modifier.
-
Standard: 0.1% TFA (Trifluoroacetic acid).
-
Recommendation: 10mM Ammonium Bicarbonate (pH 10). The high pH suppresses protonation, sharpening the peak.
-
-
Fluorescence Check:
-
Excitation: 330 nm / Emission: 450 nm.
-
Insight: If the emission shifts significantly to the green (>500nm), your ethylamine tail has likely oxidized or formed a Schiff base with impurities.
-
-
H-NMR Diagnostic:
-
Look for the C3-Ethyl triplets at ~3.0 ppm and ~3.4 ppm.
-
Warning Sign: Broadening of these peaks indicates aggregation or paramagnetic impurities (copper carryover from the synthesis).
-
Mechanism of Action (Binding Context)
Understanding why you are using this compound helps interpret the data.
Caption: The ethylamine variant retains the pharmacophore for GABA-A binding while providing a handle for chemical conjugation.
References
-
Yan, R.-L., et al. (2012).[5][7] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry. (Establishes the oxidative coupling protocol).
-
Roslan, I. I., et al. (2016).[4][7] "Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle." The Journal of Organic Chemistry. (Alternative halogenation route).
-
Bagdi, A. K., et al. (2015).[8] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[8] (Review of GBB vs. Condensation methodologies).
-
Trapani, G., et al. (1999). "Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors." Journal of Medicinal Chemistry. (Foundational SAR data on the scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine: Proper Disposal Procedures
Executive Directive: Immediate Safety Protocols
Do not dispose of this compound down the drain. 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a bioactive nitrogen-containing heterocycle with a primary amine side chain.[1][2] It poses risks of acute toxicity and environmental persistence.[3]
Critical Segregation Rule: This compound is BASIC . Strictly segregate from ACIDS and OXIDIZERS to prevent exothermic neutralization reactions or the formation of toxic byproducts (e.g., N-oxides, nitrosamines).
Chemical Identification & Hazard Assessment
Accurate identification is the first step in compliant disposal. This compound is a pharmaceutical intermediate often used in the synthesis of GABA receptor modulators.
Compound Profile
| Parameter | Data |
| Chemical Name | 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine |
| CAS Number | 171346-87-5 |
| Molecular Formula | C₁₅H₁₅N₃ |
| Functional Groups | Imidazo[1,2-a]pyridine core (Heterocycle), Primary Ethylamine (Base) |
| Physical State | Solid (typically supplied as a powder or crystalline solid) |
| Acidity/Basicity | Basic (Amine side chain pKa ~9-10; Heterocycle pKa ~5-6) |
GHS Hazard Classification (Conservative Assessment)
Based on structural analogs (e.g., 2-phenylimidazo[1,2-a]pyridin-3-amine) and functional group analysis.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed.[1][2][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage (due to amine).[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][4] |
Pre-Disposal Handling & Segregation Logic
Proper segregation is the primary defense against laboratory accidents. The amine functionality dictates the storage and waste stream compatibility.
Storage & Containment[1][8]
-
Container: Store in amber glass or HDPE (High-Density Polyethylene) containers. Avoid metals like aluminum which can degrade in contact with strong alkaline amines.[2]
-
Atmosphere: The primary amine can absorb atmospheric CO₂ to form carbamates. Keep containers tightly sealed under inert gas (Nitrogen/Argon) if retaining for future use, or seal immediately after waste generation.
Incompatibility Logic
-
Acids: Violent exothermic reaction.[2]
-
Nitrating Agents (e.g., Nitric Acid): Risk of forming unstable nitro-compounds or nitrosamines.[2]
-
Acid Chlorides/Anhydrides: Rapid, heat-generating acylation reactions.[2]
Waste Stream Decision Tree
Figure 1: Decision logic for segregating waste streams based on solvent carrier and physical state.[1][2]
Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired stocks or surplus pure material.
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.[2]
-
Container Selection: Use a dedicated wide-mouth HDPE jar or a glass jar with a chemically resistant lid.[1][2]
-
Transfer: Carefully transfer the solid into the container. Do not generate dust.[2][5][6]
-
Labeling: Affix a hazardous waste label.
-
Disposal Path: Hand over to your EHS (Environmental Health & Safety) department for High-Temperature Incineration .[1][2] This ensures the destruction of the stable imidazopyridine ring system.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the compound.[2]
-
Identify the Solvent: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
pH Check: If the solution is aqueous or mixed aqueous-organic, check the pH.
-
Note: If the pH is extremely basic (>12.5), it is a D002 Corrosive Waste .
-
-
Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
WARNING: Ensure the waste container does not contain acidic waste streams. Mixing this amine with acid waste can generate heat and pressure.[2]
-
-
Rinsing: Rinse all glassware with a compatible solvent (e.g., acetone or ethanol) and add the rinsate to the same waste container.
Scenario C: Empty Container Management
-
Triple Rinse: Containers that held the pure substance must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).[2]
-
Rinsate Disposal: Dispose of the rinsate as hazardous liquid waste (Scenario B).
-
Defacing: Deface the original label and mark as "Empty."[2]
-
Recycling/Trash: Once triple-rinsed, the container is generally considered "RCRA Empty" and can be discarded in regular trash or recycled, depending on local institutional policy.
Regulatory Compliance & Waste Codes (US RCRA)
While this specific compound is not P-listed or U-listed, the waste must be characterized based on its properties.[2]
| Waste Code | Description | Applicability |
| D001 | Ignitable | If dissolved in flammable solvents (Flash point <60°C).[1][2] |
| D002 | Corrosive | If the waste is aqueous and pH is ≥ 12.5. |
| F001-F005 | Spent Solvents | If the compound is dissolved in listed solvents (e.g., Pyridine, Toluene).[8] |
| Non-Regulated | Toxic (General) | If none of the above apply, it is still treated as "Non-RCRA Regulated Hazardous Waste" requiring incineration due to toxicity. |
Note on "Pyridine" Listing: While "Pyridine" (CAS 110-86-1) is a U196/F005 waste, derivatives like imidazo[1,2-a]pyridine do not automatically carry these codes unless the parent pyridine is present as a solvent or contaminant.[1][2]
Emergency Response: Spills
Minor Spill (< 10g/10mL):
-
Isolate: Evacuate the immediate area. Alert nearby personnel.
-
PPE: Wear gloves, goggles, and lab coat.
-
Absorb:
-
Liquids: Use a non-combustible absorbent (vermiculite, sand, or commercial amine-neutralizing spill pads). Do not use paper towels (risk of heat generation).[2]
-
Solids: Cover with wet sand to prevent dust, then carefully sweep into a dustpan.
-
-
Clean: Wipe the area with weak acid (e.g., dilute acetic acid) to neutralize traces, followed by water and soap.
-
Dispose: Place all cleanup materials into a hazardous waste bag/pail and label as "Spill Debris - Toxic/Corrosive".
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 199307, 2-Phenylimidazo[1,2-a]pyridin-3-amine (Structural Analog).[1][2] Retrieved January 28, 2026. [Link][1][2]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026. [Link]
Sources
- 1. 2-a)pyridine,3-amino-2-phenyl-imidazo( | 3999-29-9 [chemicalbook.com]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. epa.gov [epa.gov]
- 4. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-(2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Executive Safety Assessment: The "Bioactive Amine" Paradox
As researchers, we often categorize reagents as either "building blocks" or "active drugs."[1][2] 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine (often found as the dihydrochloride salt, CAS 51132-02-6) straddles this line dangerously.[1]
It contains the imidazo[1,2-a]pyridine core , a privileged scaffold found in potent hypnotic drugs like Zolpidem (Ambien).[1] Simultaneously, it possesses a primary ethylamine tail , rendering it a basic, potentially corrosive amine.
The Core Directive: You must handle this compound not merely as a chemical irritant (H315/H319), but as a Novel Pharmacological Agent (NPA) with unknown potency.[1] Standard "lab coat and glasses" protocols are insufficient because they fail to account for the permeation kinetics of amines and the potential CNS activity of the heterocyclic core.
Hazard Identification & Risk Stratification
Before selecting PPE, we must define the threat vector.[2] This compound presents a dual-hazard profile:
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical | Corrosive/Irritant (Amine) | Primary amines are proton acceptors.[1][2] Upon contact with moist membranes (eyes, lungs), they raise local pH, causing immediate tissue necrosis or severe irritation (H314/H318 potential).[1] |
| Pharmacological | CNS Modulation | The phenyl-imidazo[1,2-a]pyridine moiety is a known ligand for GABA-A receptors.[1] Inhalation of dust could theoretically induce sedation, ataxia, or respiratory depression. |
| Physical | Hygroscopic Dust | As a salt (dihydrochloride), it is likely hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing. |
The PPE Matrix: A Permeation-Based Approach
Do not rely on generic "nitrile gloves."[1][2] Amines are notorious for permeating nitrile rubber faster than expected.[1][2] The following matrix is based on Occupational Exposure Banding (OEB) principles for compounds with moderate-to-high bioactivity.
Personal Protective Equipment Specifications
| Component | Standard Requirement | Senior Scientist Recommendation (The "Why") |
| Hand Protection | Nitrile (4 mil) | Double-Gloving Strategy: 1. Inner Layer: 4-mil Nitrile (inspection white).2.[1][2] Outer Layer: 8-mil Extended Cuff Nitrile (or Neoprene/Nitrile blend).Reasoning:[1] Small amines can breakthrough standard nitrile in <15 mins.[1][2] Double gloving creates a diffusion gap and allows immediate outer glove removal upon contamination.[1][2] |
| Respiratory | N95 Mask | P100 or PAPR (if outside hood): While N95 filters particulates, it does not stop vapors if the amine sublimates or is in solution.[1] Primary control must be a Fume Hood. If weighing >1g outside a hood, a Powered Air Purifying Respirator (PAPR) is required.[1] |
| Eye/Face | Safety Glasses | Chemical Goggles + Face Shield: Standard glasses have gaps.[1][2] Amines track with moisture; a splash can wick around glasses.[1][2] Goggles provide a vapor seal; the shield protects the neck/chin from corrosive dust.[2] |
| Body | Lab Coat (Cotton) | Tyvek® Lab Coat (Closed Front): Cotton absorbs liquids and holds them against the skin.[1] Use a non-woven, permeation-resistant material (polyethylene-coated) with elastic cuffs to seal the wrist gap.[1] |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to mitigate the two most common failure points: Static Aerosolization and Solvent Permeation .[2]
Step 1: Engineering Control Setup
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Ionization: Place an anti-static gun or ionizing bar inside the hood.[1][2]
Step 2: The Weighing Procedure
-
Tare First: Place the receiving vessel (vial) on the balance. Tare it.
-
Static Discharge: Point the anti-static gun at the bulk container before opening.[1][2]
-
Transfer: Use a disposable anti-static spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]
-
The "Wet" Transfer (Preferred): If possible, add the solvent to the solid inside the vial immediately after weighing to lock down the dust.
Step 3: Solubilization & Reaction
-
Solvent Selection: Likely soluble in DMSO, Methanol, or dilute acid.[1]
-
Exotherm Warning: Dissolving amine salts in water or base can be exothermic.[1][2] Add solvent slowly.[1][2]
-
Vessel Management: All reaction vessels must be labeled "TOXIC - BIOACTIVE AMINE" .[1][2]
Step 4: Decontamination (The Acid Neutralization)
Do not use bleach immediately.[1][2] Bleach + Amines = Chloramines (Toxic Gas).[1][2]
-
Wipe Down: Use a paper towel soaked in 1% Acetic Acid or Citric Acid solution.[1][2] This converts the free amine into a non-volatile, water-soluble salt.[1][2]
Visualization: The Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational workflow for handling bioactive imidazopyridine amines, prioritizing engineering controls and specific decontamination steps.
Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2][5] Do not scrub (abrasion increases absorption).[1][2]
-
Eye Contact: Flush for 15 minutes. Note: Amines can cause "Blue Haze" (glaucopsia)—a temporary blurring of vision.[1][2] This is a sign of corneal edema.[1][2] Seek medical attention immediately.
Disposal Strategy
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) due to fire risk.[1]
-
Labeling: Waste container must be tagged: "Hazardous Waste - Toxic Organic Amine."[1][2]
-
Stream: Dispose of via high-temperature incineration stream.[1][2]
References
-
National Institutes of Health (NIH) - PubChem. 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanamine.[1][2] Accessed October 2023.[1][2][6] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding. [Link][1][2]
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ansell.com [ansell.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
